Technical Documentation Center

Reneilmol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Reneilmol
  • CAS: 260968-11-4

Core Science & Biosynthesis

Foundational

Reneilmol (6,7,10-Isodaucanetriol): A Comprehensive Technical Guide on Physical, Chemical, and Biological Properties

Executive Summary Reneilmol is a specialized, naturally occurring sesquiterpenoid primarily isolated from the fruits of Renealmia cincinnata (Zingiberaceae) and the herbaceous tissues of Plumeria obtusa [[1]]() 2. Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reneilmol is a specialized, naturally occurring sesquiterpenoid primarily isolated from the fruits of Renealmia cincinnata (Zingiberaceae) and the herbaceous tissues of Plumeria obtusa [[1]]() 2. Structurally classified as an isodaucane derivative (an octahydroazulene core), it is characterized by the presence of three distinct hydroxyl groups, making it a highly functionalized triol. In natural product chemistry and drug discovery, highly oxygenated sesquiterpenes like Reneilmol serve as critical scaffolds for investigating anti-inflammatory and antioxidant structure-activity relationships. This whitepaper details its physicochemical properties, structural elucidation, and a self-validating protocol for its isolation.

Chemical Identity & Structural Architecture

Reneilmol belongs to the isodaucane class of bicyclic sesquiterpenes, featuring a fused 5-7 ring system (azulene derivative). The presence of three hydroxyl groups significantly alters its electron density and hydrogen-bonding capacity compared to unoxygenated sesquiterpene precursors. The precise stereochemical configuration—(3S,3aS,4R,5S,8R,8aR)—dictates its biological target affinity and chromatographic behavior 3.

Table 1: Chemical Identity & Key Identifiers

ParameterSpecification
Common Name Reneilmol
IUPAC Name (3S,3aS,4R,5S,8R,8aR)-5,8a-dimethyl-3-propan-2-yl-1,2,3,3a,4,6,7,8-octahydroazulene-4,5,8-triol
Synonym 6,7,10-Isodaucanetriol
CAS Registry Number 260968-11-4
Molecular Formula C₁₅H₂₈O₃
Molecular Weight 256.4 g/mol
Structural Class Bicyclic Sesquiterpenoid (Isodaucane)

Physical & Thermodynamic Properties

The physical state of Reneilmol is heavily influenced by intermolecular hydrogen bonding facilitated by its triol functionalization. Unlike volatile, non-polar monoterpenes, Reneilmol is a crystalline solid at room temperature with a distinct melting point and strong optical activity 1.

Table 2: Physical & Thermodynamic Properties

PropertyValue / DescriptionCausality / Significance
Appearance White to off-white powderCrystalline lattice stabilized by extensive H-bonding networks.
Melting Point 143 – 145 °CHigh for a sesquiterpene; reflects the thermodynamic stability of the triol lattice 1.
Optical Rotation [α]²²D +256 (c 0.55, MeOH)Indicates high enantiomeric purity and the presence of multiple chiral centers 1.
Solubility Soluble in MeOH, EtOAc, DMSO, CHCl₃The triol structure increases polarity, making it insoluble in pure hexane but highly soluble in mid-to-high polarity organic solvents 2.

Extraction & Isolation Protocol: A Self-Validating Workflow

To isolate Reneilmol from Renealmia cincinnata or Plumeria obtusa, a targeted, polarity-guided extraction must be employed. The following methodology is designed as a self-validating system, ensuring that each phase incorporates an analytical checkpoint to confirm the integrity of the target compound before proceeding.

Phase 1: Matrix Penetration & Primary Extraction
  • Biomass Preparation: Pulverize 1.0 kg of dried R. cincinnata fruits or P. obtusa aerial parts into a fine powder to maximize surface area.

  • Solvent Selection & Maceration: Macerate the biomass in 80% aqueous Methanol (MeOH) for 72 hours at room temperature.

    • Causality: 80% MeOH is chosen because the water content swells the cellular matrix, allowing the methanol to penetrate and solubilize moderately polar sesquiterpenes while leaving highly lipophilic plant waxes behind.

  • Concentration: Filter the extract and concentrate in vacuo at 40 °C to yield a crude aqueous suspension.

Phase 2: Liquid-Liquid Partitioning (Dielectric Shift)
  • Defatting: Partition the aqueous suspension with n-hexane (3 × 500 mL). Discard the hexane layer.

    • Causality: Hexane acts as a thermodynamic sink for chlorophylls, sterols, and non-polar lipids, preventing them from co-eluting with the target triol.

  • Target Extraction: Partition the remaining aqueous layer with Ethyl Acetate (EtOAc) (3 × 500 mL).

    • Causality: Reneilmol has an intermediate partition coefficient. The three hydroxyl groups make it perfectly suited to migrate into the EtOAc layer, leaving highly polar tannins and glycosides in the aqueous phase.

  • Validation Checkpoint 1 (TLC): Spot the EtOAc fraction on a silica gel TLC plate. Elute with Hexane:EtOAc (1:1). Spray with Vanillin-Sulfuric acid and heat. A distinct purple/blue spot indicates the presence of enriched oxygenated sesquiterpenoids.

Phase 3: Chromatographic Resolution
  • Normal-Phase Chromatography: Load the concentrated EtOAc extract onto a Silica Gel column (200-300 mesh). Elute with a step gradient of Hexane:EtOAc (from 8:2 to 2:8).

    • Causality: Normal-phase silica separates compounds based on hydrogen-bonding capacity. Reneilmol, being a triol, will bind strongly to the silica and elute in the highly polar fractions (e.g., Hexane:EtOAc 4:6), cleanly separating from mono- and di-oxygenated impurities.

  • Validation Checkpoint 2 (LC-MS): Analyze the target fractions via ESI-MS. The presence of an[M+Na]⁺ ion at m/z 279.4 confirms the presence of the C₁₅H₂₈O₃ target.

  • Preparative HPLC: Purify the enriched fraction using reverse-phase Prep-HPLC (C18 column, 5 µm, 250 × 21.2 mm), eluting with an isocratic flow of 45% Acetonitrile in Water at 10 mL/min. Monitor at 210 nm. Collect the peak corresponding to Reneilmol and lyophilize to yield the pure white powder.

Analytical Characterization & Structural Elucidation

To definitively validate the isolated compound as Reneilmol, multi-nuclear NMR and mass spectrometry are required.

  • Mass Spectrometry (ESI-MS): The molecular weight of 256.4 g/mol is confirmed by a prominent sodium adduct [M+Na]⁺ at m/z 279.4 and a dehydrated fragment [M-H₂O+H]⁺ at m/z 239.4, characteristic of polyhydroxylated sesquiterpenes.

  • NMR Spectroscopy (1D & 2D):

    • ¹³C-NMR: Will exhibit exactly 15 carbon resonances. Crucially, three signals will appear in the oxygenated region (δC 70.0 – 85.0 ppm), confirming the triol functionalization.

    • ¹H-NMR: Will show signals for the methyl groups (δH 0.80 – 1.20 ppm) and the characteristic oxymethine protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Essential for validating the (3S,3aS,4R,5S,8R,8aR) stereocenters. Spatial correlations between the angular methyl groups and the protons on the 5-7 fused ring junction definitively map the 3D conformation of the octahydroazulene core.

Putative Biological Activity & Mechanistic Pathways

While specific in vivo pharmacological data on isolated Reneilmol is continually emerging, its structural classification as an isodaucane sesquiterpenoid strongly links it to the biological activities inherent to this class. Oxygenated sesquiterpenes are well-documented modulators of intracellular inflammatory cascades.

The primary putative mechanism involves the attenuation of oxidative stress and the subsequent inhibition of the IκB kinase (IKK) complex. By inhibiting IKK, these compounds prevent the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and downregulating the transcription of pro-inflammatory cytokines (such as TNF-α and IL-6).

Pathway Reneilmol Reneilmol (Isodaucane Triol) ROS Intracellular ROS Reneilmol->ROS Scavenges IKK IKK Complex Reneilmol->IKK Inhibits ROS->IKK Activates IkB IκBα Phosphorylation IKK->IkB Catalyzes NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Prevents Inhibition Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Gene Expression

Fig 1: Putative anti-inflammatory NF-κB signaling modulation by isodaucane sesquiterpenoids.

References

  • Source: researchgate.
  • Title: Reneilmol, CasNo.
  • Source: chemfaces.

Sources

Exploratory

Reneilmol: Chemical Identity, Structural Elucidation, and Anti-Plasmodial Activity

A Technical Whitepaper for Natural Product Researchers and Drug Development Professionals Executive Summary As antimalarial resistance continues to challenge global health, the discovery of novel phytochemical scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Natural Product Researchers and Drug Development Professionals

Executive Summary

As antimalarial resistance continues to challenge global health, the discovery of novel phytochemical scaffolds is paramount. Reneilmol , a highly oxygenated sesquiterpene isolated from the African medicinal plant Reneilmia cincinnata, represents a structurally compelling candidate. Belonging to the rare isodaucane class of terpenoids, Reneilmol exhibits documented in vitro activity against Plasmodium falciparum. This whitepaper provides an authoritative guide on its precise chemical nomenclature, physicochemical properties, field-proven extraction methodologies, and pharmacological screening logic.

Chemical Identity & Structural Nomenclature

Defining the exact stereochemical identity of complex natural products is the foundational step in synthetic biology and pharmacognosy. Reneilmol features a fused 5-7 bicyclic system (octahydroazulene) characteristic of the isodaucane skeleton.

Expert Insight on Nomenclature: In natural product chemistry, biogenetic trivial numbering often conflicts with systematic IUPAC rules. While pharmacognosists refer to Reneilmol as 6,7,10-trihydroxyisodaucane based on its terpene biosynthesis pathway, strict IUPAC nomenclature assigns the hydroxyl groups to positions 4, 5, and 8 of the underlying octahydroazulene core .

Table 1: Quantitative and Physicochemical Data of Reneilmol
PropertyValue / Description
CAS Registry Number 260968-11-4
Systematic IUPAC Name (3S,3aS,4R,5S,8R,8aR)-5,8a-dimethyl-3-propan-2-yl-1,2,3,3a,4,6,7,8-octahydroazulene-4,5,8-triol
Trivial Synonyms Reneilmol; 6,7,10-Isodaucanetriol; 6,7,10-trihydroxyisodaucane
Molecular Formula C₁₅H₂₈O₃
Molecular Weight 256.38 g/mol
Chemical Classification Sesquiterpene (Isodaucane type)
Physical State Solid / Colorless powder (at standard temperature and pressure)

Botanical Source & Extraction Workflow

Reneilmol was originally discovered in the fruits of Reneilmia cincinnata (Zingiberaceae) . The extraction of tri-hydroxylated sesquiterpenes requires a carefully balanced solvent system to ensure the recovery of both the lipophilic hydrocarbon skeleton and the polar hydroxyl groups.

Step-by-Step Extraction and Isolation Protocol

This protocol is designed as a self-validating system to ensure high-fidelity isolation of the target pharmacophore.

  • Biomass Preparation: Harvest and immediately air-dry the fruits of R. cincinnata in a dark, well-ventilated environment to minimize the enzymatic degradation of terpenes. Pulverize to a uniform particle size to maximize surface area.

  • Maceration and Extraction: Extract the pulverized biomass using a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

    • Causality: This specific mid-polarity solvent window efficiently solubilizes the moderately polar tri-hydroxylated isodaucane framework while leaving behind highly polar tannins and polymeric carbohydrates that complicate downstream purification.

  • Concentration: Filter the miscella and concentrate in vacuo using a rotary evaporator at ≤40°C.

    • Causality: Strict temperature control prevents the thermal degradation or dehydration of the tertiary hydroxyl groups present on the isodaucane ring.

  • Primary Fractionation: Load the crude extract onto a normal-phase silica gel column. Elute using a step-gradient of hexane to ethyl acetate (EtOAc).

    • Causality: Hexane acts as an orthogonal wash to remove non-polar waxes and monoterpenes. Gradually increasing the EtOAc concentration selectively desorbs the oxygenated sesquiterpenes based on hydrogen-bonding affinity.

  • Purification: Pool fractions exhibiting similar TLC profiles (visualized using a vanillin-sulfuric acid reagent). Subject the target fractions to preparative HPLC using a C18 reverse-phase column and an acetonitrile/water gradient to achieve >95% purity of Reneilmol.

  • Self-Validation Checkpoint (HRMS): Before proceeding to bioassays, subject the isolated fraction to High-Resolution Mass Spectrometry (HRMS). The presence of a molecular ion peak [M+Na]+ at m/z 279.1936 confirms the exact mass of C₁₅H₂₈O₃. If this mass is not observed, the fraction contains co-eluting impurities and must be re-chromatographed.

Workflow Biomass Reneilmia cincinnata Fruits (Air-dried & Pulverized) Extraction Solvent Extraction (CH2Cl2:MeOH 1:1) Biomass->Extraction Crude Crude Extract Concentration (in vacuo, ≤40°C) Extraction->Crude Fractionation Silica Gel Column Chromatography (Hexane/EtOAc Gradient) Crude->Fractionation Purification Preparative HPLC (Reverse-Phase C18) Fractionation->Purification Validation Structural Validation (HRMS, 1D/2D NMR) Purification->Validation Pure Pure Reneilmol (CAS: 260968-11-4) Validation->Pure

Workflow for the extraction, isolation, and validation of Reneilmol.

Biological Activity & Pharmacological Screening

Reneilmol exhibits noteworthy biological activity as an anti-plasmodial agent. In vitro microdilution assays have demonstrated its efficacy against strains of Plasmodium falciparum, the parasite responsible for the most severe form of human malaria .

Mechanistic Insights

The anti-plasmodial activity of oxygenated sesquiterpenes often correlates with their ability to induce targeted oxidative stress within the parasite's food vacuole or interfere with the parasite's non-mevalonate (MEP) isoprenoid biosynthesis pathway.

  • Causality of Structure-Activity Relationship (SAR): The presence of three hydroxyl groups on the isodaucane skeleton of Reneilmol strikes a critical physicochemical balance. It enhances the molecule's solubility in the aqueous physiological environment of the human bloodstream, while the bulky hydrocarbon octahydroazulene core maintains sufficient lipophilicity to penetrate the parasitic membrane.

Screening Compound Reneilmol (Isodaucane Sesquiterpene) Assay In Vitro Microdilution Assay (P. falciparum strains) Compound->Assay Uptake Inhibition of Radiolabeled Nucleic Acid Precursor Assay->Uptake Result Quantification of Anti-Plasmodial IC50 Uptake->Result

Logical framework for the in vitro anti-plasmodial screening of Reneilmol.

Analytical Characterization

To definitively map the stereocenters of Reneilmol, 1D (¹H, ¹³C) and 2D NMR spectroscopy are mandatory.

  • COSY (Correlation Spectroscopy): Utilized to trace the spin systems of the fused 5-7 ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): Assigns protons to their directly attached carbons, differentiating the methyl, methylene, and methine groups of the isodaucane core.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for placing the tertiary hydroxyl groups at positions 4, 5, and 8 (IUPAC numbering), as these quaternary carbons lack direct proton attachments and must be identified via long-range coupling from adjacent methyl or methylene protons.

References

  • Title: Anti-plasmodial sesquiterpenoids from the African Reneilmia cincinnata Source: Phytochemistry, 52(6), 1095-1099 (1999). URL: [Link]

  • Title: Reneilmol CAS NO. 260968-11-4 Chemical Properties Source: LookChem Chemical Database URL: [Link]

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of Novel Molecules: A Case Study Using the Hypothetical Compound "Reneilmol"

A Note to the Reader: Initial searches for a compound named "Reneilmol" in comprehensive chemical and spectroscopic databases did not yield any specific results. This suggests that "Reneilmol" may be a hypothetical or a...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Initial searches for a compound named "Reneilmol" in comprehensive chemical and spectroscopic databases did not yield any specific results. This suggests that "Reneilmol" may be a hypothetical or a very recently synthesized molecule not yet described in the public domain. Therefore, this guide will use the name "Reneilmol" to represent a hypothetical novel compound to illustrate the in-depth process of spectroscopic data acquisition and interpretation for structure elucidation, as would be conducted in a research and development setting. For the purpose of generating illustrative data, we will assume a plausible structure for "Reneilmol": 1-(4-methoxyphenyl)ethan-1-one .

Introduction: The Imperative of Spectroscopic Analysis in Drug Discovery

In the realm of drug development and chemical research, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this endeavor.[1][2][3] This guide provides a comprehensive overview of the principles, experimental workflows, and data interpretation strategies for the spectroscopic characterization of a novel chemical entity, exemplified by our hypothetical "Reneilmol."

The Integrated Approach to Structure Elucidation

The elucidation of a chemical structure is rarely a linear process. It is an iterative and synergistic application of multiple analytical techniques. Mass spectrometry provides the molecular weight and elemental composition, offering the first crucial piece of the puzzle. Subsequently, NMR spectroscopy, in its various forms, maps the connectivity of atoms and provides insights into the stereochemistry of the molecule.

cluster_0 Spectroscopic Analysis Workflow Synthesis/Isolation Synthesis/Isolation Mass Spectrometry Mass Spectrometry Synthesis/Isolation->Mass Spectrometry Determine Molecular Weight & Formula NMR Spectroscopy NMR Spectroscopy Mass Spectrometry->NMR Spectroscopy Confirm Formula & Propose Initial Structures Structure Elucidation Structure Elucidation NMR Spectroscopy->Structure Elucidation Determine Connectivity & Stereochemistry Final Structure Confirmation Final Structure Confirmation NMR Spectroscopy->Final Structure Confirmation Structure Elucidation->Final Structure Confirmation

Caption: An integrated workflow for the spectroscopic characterization of a novel compound.

Part 1: Mass Spectrometry (MS) - Unveiling the Molecular Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] This information is critical for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of "Reneilmol" (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for many organic molecules.[4] The choice of positive or negative ion mode depends on the molecule's ability to be protonated or deprotonated. For our hypothetical "Reneilmol," with its carbonyl and ether functionalities, positive ion mode (ESI+) is a logical choice, as the molecule can be readily protonated.

  • Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument. These instruments provide highly accurate mass measurements, which are essential for determining the elemental formula.

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range.

Interpreting the Mass Spectrum of "Reneilmol"

For our hypothetical "Reneilmol" (1-(4-methoxyphenyl)ethan-1-one), the expected molecular formula is C₉H₁₀O₂.

ParameterValueInterpretation
Molecular Formula C₉H₁₀O₂Proposed elemental composition.
Calculated Monoisotopic Mass 150.0681 uThe exact mass of the most abundant isotopes.
Ionization Mode ESI+The molecule was protonated.
Observed [M+H]⁺ 151.0754 m/zThe measured mass of the protonated molecule.

The high-resolution mass measurement allows for the confident determination of the elemental formula, a critical first step in structure elucidation.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.[4]

Parent Ion (m/z 151) Parent Ion (m/z 151) [C₉H₁₁O₂]⁺ Fragment 1 (m/z 135) Fragment 1 (m/z 135) [C₈H₇O₂]⁺ Parent Ion (m/z 151):parent->Fragment 1 (m/z 135):f1 - CH₄ Fragment 2 (m/z 107) Fragment 2 (m/z 107) [C₇H₇O]⁺ Fragment 1 (m/z 135):f1->Fragment 2 (m/z 107):f2 - CO Fragment 3 (m/z 77) Fragment 3 (m/z 77) [C₆H₅]⁺ Fragment 2 (m/z 107):f2->Fragment 3 (m/z 77):f3 - CH₂O

Caption: A plausible MS/MS fragmentation pathway for the hypothetical "Reneilmol."

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[5][6] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of "Reneilmol" is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid interfering signals.

  • Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

¹H NMR Spectrum of "Reneilmol"

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed Assignment
7.95Doublet2HAromatic protons ortho to the carbonyl group
6.94Doublet2HAromatic protons meta to the carbonyl group
3.87Singlet3HMethoxy (-OCH₃) protons
2.56Singlet3HAcetyl (-COCH₃) protons
¹³C NMR Spectrum of "Reneilmol"

The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

Chemical Shift (δ, ppm)Proposed Assignment
196.8Carbonyl carbon (C=O)
163.6Aromatic carbon attached to the methoxy group
130.6Aromatic carbons ortho to the carbonyl group
130.3Aromatic carbon attached to the carbonyl group
113.8Aromatic carbons meta to the carbonyl group
55.5Methoxy carbon (-OCH₃)
26.4Acetyl carbon (-COCH₃)

Structure Elucidation of "Reneilmol"

By combining the information from MS and NMR, we can confidently propose the structure of our hypothetical "Reneilmol" as 1-(4-methoxyphenyl)ethan-1-one.

cluster_1 Hypothetical Structure of Reneilmol Reneilmol 1-(4-methoxyphenyl)ethan-1-one C₉H₁₀O₂ MW: 150.17 g/mol

Caption: The proposed chemical structure of the hypothetical "Reneilmol."

Conclusion

The synergistic use of mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust framework for the de novo structure elucidation of novel chemical entities. While "Reneilmol" served as a hypothetical example, the principles and workflows described herein are universally applicable in the rigorous scientific endeavor of molecular characterization. The detailed interpretation of spectroscopic data is a critical skill for researchers in drug discovery and development, enabling the confident identification and progression of new therapeutic candidates.

References

  • Alberts, M., Schilter, O., Zipoli, F., Hartrampf, N., & Laino, T. (n.d.). Unraveling Molecular Structure: A Multimodal Spectroscopic Dataset for Chemistry. arXiv. Retrieved from [Link]

  • Alberts, M., Schilter, O., Zipoli, F., Hartrampf, N., & Laino, T. (2024). Unraveling Molecular Structure: A Multimodal Spectroscopic Dataset for Chemistry. ResearchGate. Retrieved from [Link]

  • Beniddir, F., et al. (2021). Mass Spectral Molecular Networking to Profile the Metabolome of Biostimulant Bacillus Strains. Frontiers in Microbiology, 12, 702802. Retrieved from [Link]

  • Lewis, I. A., et al. (2009). rNMR: open source software for identifying and quantifying metabolites in NMR spectra. Magnetic Resonance in Chemistry, 47(S1), S34-S39. Retrieved from [Link]

  • Alberts, M., et al. (2024). Unraveling Molecular Structure: A Multimodal Spectroscopic Dataset for Chemistry. Authorea. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy - Organic Chemistry Data. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Review of Isodaucane-Type Sesquiterpenes: Focus on Reneilmol

Executive Summary Sesquiterpenes represent a highly diverse class of C15 terpenoids built from three isoprene units, widely recognized for their ecological roles and potent pharmacological properties[1]. Among this vast...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sesquiterpenes represent a highly diverse class of C15 terpenoids built from three isoprene units, widely recognized for their ecological roles and potent pharmacological properties[1]. Among this vast chemical space, Reneilmol (6,7,10-Isodaucanetriol) stands out as a rare, naturally occurring isodaucane-type sesquiterpene triol[2]. Originally isolated from the fruits of Renealmia cincinnata (Zingiberaceae) and later identified in species like Homalomena occulta[3], Reneilmol has garnered significant attention for its complex stereochemistry and its emerging role in antiplasmodial drug discovery[4].

As an application scientist, I approach the study of compounds like Reneilmol not just as static chemical entities, but as dynamic components of biological systems. This guide synthesizes the structural biology, self-validating extraction methodologies, and pharmacological mechanisms of Reneilmol to provide a definitive resource for drug development professionals.

Physicochemical Profiling & Structural Biology

Understanding the physicochemical constraints of a molecule is the first step in designing effective extraction and assay protocols. Reneilmol features a bicyclic isodaucane skeleton heavily decorated with hydroxyl groups, which significantly alters its partition coefficient compared to highly lipophilic, non-oxygenated terpenes.

Table 1: Physicochemical and Structural Data of Reneilmol

PropertyValue / Description
Compound Name Reneilmol
IUPAC / Synonym 6,7,10-Isodaucanetriol; (3S,3aS,4R,5S,8R,8aR)-5,8a-dimethyl-3-propan-2-yl-1,2,3,3a,4,6,7,8-octahydroazulene-4,5,8-triol[5]
CAS Number 260968-11-4[2]
Molecular Formula C₁₅H₂₈O₃[2]
Molecular Weight 256.38 g/mol [2]
Physical State Solid Powder[5]
Primary Botanical Sources Renealmia cincinnata, Homalomena occulta, Plumeria obtusa[3],[5]

Biosynthetic Pathways

The biosynthesis of sesquiterpenes like Reneilmol is a masterclass in enzymatic precision. The pathway begins with the universal C15 precursor,. The ionization of FPP generates a highly reactive farnesyl cation, which undergoes stereospecific cyclization mediated by terpene synthases. For Reneilmol, this cyclization cascade forms the distinctive bicyclic isodaucane skeleton, followed by site-specific cytochrome P450-mediated hydroxylations to yield the final triol structure.

Biosynthesis DMAPP DMAPP + IPP FPP Farnesyl Pyrophosphate (FPP) Precursor DMAPP->FPP Prenyltransferase FarnesylCation Farnesyl Cation (E,E-form) FPP->FarnesylCation Pyrophosphate Cleavage Cyclization Enzymatic Cyclization (Terpene Synthase) FarnesylCation->Cyclization Isodaucane Isodaucane Skeleton Cyclization->Isodaucane C-C Bond Formation Reneilmol Reneilmol (6,7,10-Isodaucanetriol) Isodaucane->Reneilmol Hydroxylation (P450)

Biosynthetic pathway of Reneilmol from Farnesyl Pyrophosphate.

Self-Validating Extraction & Isolation Protocol

The isolation of rare, oxygenated sesquiterpenes is not merely an exercise in chromatography; it is a carefully orchestrated exploitation of molecular physics. The protocol below details the isolation of Reneilmol from Renealmia cincinnata fruits, emphasizing the causality behind each experimental choice to ensure a self-validating workflow.

Phase 1: Matrix Disruption and Solvation
  • Step 1: Cryogenically mill 1.0 kg of dried R. cincinnata fruits into a fine powder.

    • Causality: Plant cell walls contain rigid cellulose matrices. Pulverization drastically increases the surface-area-to-volume ratio, ensuring maximum solvent penetration.

  • Step 2: Macerate the biomass in 3.0 L of Dichloromethane (CH₂Cl₂) for 72 hours at 25°C.

    • Causality: CH₂Cl₂ is specifically selected for its intermediate polarity. It efficiently solvates moderately polar sesquiterpene triols like Reneilmol while aggressively rejecting highly polar, polymeric tannins and polysaccharides that would otherwise foul downstream chromatographic media.

Phase 2: Vacuum Liquid Chromatography (VLC) Fractionation
  • Step 3: Concentrate the extract via rotary evaporation under reduced pressure (35°C) and load the crude residue onto a normal-phase silica gel VLC column.

  • Step 4: Elute using a step-gradient of Hexane to Ethyl Acetate (100:0 to 0:100).

  • Validation Checkpoint: Analyze fractions via Thin-Layer Chromatography (TLC). Fractions exhibiting a distinct spot at Rf ~0.45 (developed in Hexane:EtOAc 60:40) that stain dark blue with vanillin-sulfuric acid reagent are pooled. This self-validates the presence of oxygenated sesquiterpenes before proceeding to costly HPLC steps.

Phase 3: High-Performance Liquid Chromatography (HPLC) Purification
  • Step 5: Subject the pooled active fractions to preparative reverse-phase HPLC (C18 column, 5 µm, 250 × 21.2 mm).

  • Step 6: Run an isocratic elution of Acetonitrile:Water (45:55 v/v) at a flow rate of 15 mL/min, monitoring at 210 nm.

    • Causality: The isocratic reverse-phase system provides the theoretical plates necessary to resolve Reneilmol from closely eluting stereoisomers (e.g., other eudesmane derivatives), yielding >95% purity.

Extraction Biomass Renealmia cincinnata Fruits (Pulverized) Extraction Dichloromethane Extraction (Maceration) Biomass->Extraction Solvent Addition Concentration Rotary Evaporation (Crude Extract) Extraction->Concentration Filtration VLC Vacuum Liquid Chromatography (Silica Gel) Concentration->VLC Fractionation Prep_HPLC Preparative HPLC (Hexane:EtOAc Gradient) VLC->Prep_HPLC Active Fractions Pure_Compound Pure Reneilmol (>95% Purity) Prep_HPLC->Pure_Compound Peak Isolation

Step-by-step extraction and isolation workflow for Reneilmol.

Pharmacological Activity: Antiplasmodial Mechanisms

The Zingiberaceae family is a prolific source of bioactive secondary metabolites[6]. In recent years, drug discovery efforts have pivoted toward non-nitrogenous plant-derived constituents to combat chloroquine-resistant Plasmodium falciparum[4]. Sesquiterpenes isolated from Renealmia cincinnata, including Reneilmol and its structural analogs, have demonstrated notable in vitro antiplasmodial activity[4].

The primary mechanistic target for these compounds is Plasmodium falciparum Lactate Dehydrogenase (PfLDH) . During the intraerythrocytic stage, the malaria parasite relies almost exclusively on anaerobic glycolysis for ATP production, heavily upregulating PfLDH to regenerate NAD⁺ from NADH[6],[7].

Molecular docking and dynamic simulations indicate that oxygenated sesquiterpenes can competitively bind to the NADH cofactor pocket of PfLDH[7]. By occluding this site, compounds like Reneilmol theoretically halt the conversion of pyruvate to lactate. This induces a catastrophic stall in glycolysis, leading to the rapid energy starvation and death of the parasite[6].

Mechanism Glucose Glucose Uptake Glycolysis Glycolytic Pathway Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PfLDH PfLDH Enzyme (Target) Pyruvate->PfLDH Binds Active Site Lactate Lactate + NAD+ PfLDH->Lactate Normal Conversion EnergyDeath Parasite Energy Starvation PfLDH->EnergyDeath When Inhibited Reneilmol Reneilmol / Sesquiterpenes (Inhibitor) Reneilmol->PfLDH Blocks NADH Pocket

Mechanism of PfLDH inhibition by sesquiterpenes causing parasite energy starvation.

References

  • Title: Reneilmol | Sesquiterpene | MedChemExpress Source: MedChemExpress URL: 2

  • Title: Non-nitrogenous Plant-derived Constituents with Antiplasmodial Activity Source: ResearchGate URL: 4

  • Title: In Silico Screening and Molecular Dynamics Simulation of Potential Anti-Malarial Agents from Zingiberaceae as Potential Plasmodium falciparum Lactate Dehydrogenase (PfLDH) Enzyme Inhibitors Source: PMC / NIH URL: 6

  • Title: SESQUITERPENE 2 page Source: ChemicalBook URL: 1

  • Title: Reneilmol, CasNo.260968-11-4 Source: LookChem URL: 5

Sources

Foundational

The Pharmacological Potential of Reneilmol: A Technical Guide to Isodaucane Sesquiterpenes in Drug Discovery

Executive Summary The exploration of natural products remains a cornerstone of modern pharmacognosy and drug discovery. Among these, sesquiterpenes—a class of terpenes consisting of three isoprene units (C15H24)—have yie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of natural products remains a cornerstone of modern pharmacognosy and drug discovery. Among these, sesquiterpenes—a class of terpenes consisting of three isoprene units (C15H24)—have yielded some of the most potent therapeutic agents in history, including the antimalarial drug artemisinin. This technical guide provides an in-depth analysis of Reneilmol (CAS No. 260968-11-4)[1], a naturally occurring isodaucane-type sesquiterpenoid. Originally isolated from the medicinal plant Renealmia cincinnata (Zingiberaceae)[2] and later identified in Plumeria obtusa[1], Reneilmol presents a unique triol structure (6,7,10-Isodaucanetriol)[3] that confers distinct physicochemical properties and biological activities.

This whitepaper synthesizes current knowledge on its primary antiplasmodial efficacy[4] and extrapolates its secondary pharmacological potential—specifically anti-inflammatory and cytotoxic pathways—based on structural homology with other bioactive sesquiterpenes[5].

Structural Biology & Chemical Properties

Reneilmol is chemically defined as 6,7,10-Isodaucanetriol [3]. The presence of three hydroxyl (-OH) groups on the rigid isodaucane bicyclic framework significantly alters its pharmacokinetic profile compared to highly lipophilic, non-oxygenated terpenes.

  • Hydrogen Bonding & Target Affinity: The triol moiety acts as a multivalent hydrogen-bond donor and acceptor. This increases the Topological Polar Surface Area (TPSA), suggesting that while Reneilmol maintains sufficient lipophilicity to cross cell membranes, it possesses the necessary polarity to anchor specifically into the hydrophilic pockets of target enzymes or receptors.

  • Stereochemistry: The specific spatial arrangement of the hydroxyl groups dictates its biological specificity, preventing promiscuous binding and reducing off-target toxicity.

Table 1: Physicochemical Profile of Reneilmol
PropertySpecification / Value
Chemical Name 6,7,10-Isodaucanetriol[3]
CAS Number 260968-11-4[1]
Molecular Formula C15H28O3[1]
Molecular Weight 256.4 g/mol [5]
Botanical Sources Renealmia cincinnata[2], Plumeria obtusa[1]
Compound Class Natural Sesquiterpene / Isodaucane[6]

Core Biological Activities

Primary Activity: Antiplasmodial Efficacy

Reneilmol was first characterized as a novel antiplasmodial agent during the phytochemical screening of Renealmia cincinnata[4]. It demonstrates in vitro activity against Plasmodium falciparum, the deadliest species of malaria-causing plasmodia. While the exact molecular target remains under investigation, oxygenated sesquiterpenes typically exert antimalarial effects by either disrupting the parasite's apicoplast-localized MEP (methylerythritol phosphate) pathway or by inducing localized oxidative stress within the parasite's food vacuole.

Secondary Potential: Anti-inflammatory & Cytotoxic Pathways

Based on the established pharmacology of structurally related sesquiterpenoids like Tussilagone, Reneilmol is hypothesized to possess significant anti-inflammatory and cytotoxic properties. Tussilagone, for instance, exerts potent anti-inflammatory effects by inhibiting NF-κB translocation and inducing Heme Oxygenase-1 (HO-1) expression, thereby suppressing Nitric Oxide (NO) and Prostaglandin E2 (PGE2) overproduction in macrophages[5]. The structural similarities suggest Reneilmol may act as a modulator of these same innate immune pathways.

Mechanistic Pathway Visualization

The following diagram illustrates the validated and proposed multi-target pharmacological network of Reneilmol across different biological systems.

G Reneilmol Reneilmol (6,7,10-Isodaucanetriol) Antiplasmodial Antiplasmodial Activity (P. falciparum) Reneilmol->Antiplasmodial AntiInflammatory Anti-inflammatory Activity Reneilmol->AntiInflammatory Cytotoxicity Cytotoxicity / Apoptosis Reneilmol->Cytotoxicity pLDH Inhibition of pLDH & Parasite Clearance Antiplasmodial->pLDH NFkB Inhibition of NF-κB Translocation AntiInflammatory->NFkB HO1 Induction of HO-1 Expression AntiInflammatory->HO1 ROS Intracellular ROS Generation Cytotoxicity->ROS Caspase Caspase-3/9 Activation ROS->Caspase

Figure 1: Proposed multi-target pharmacological network of Reneilmol.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the biological activities of Reneilmol, researchers must employ self-validating experimental designs. The protocols below detail the methodologies for assessing its two primary domains of interest, emphasizing the causality behind specific technical choices.

Protocol 1: In Vitro Antiplasmodial Assay (pLDH Method)

This protocol utilizes the Parasite Lactate Dehydrogenase (pLDH) assay, which is prioritized over traditional Giemsa staining because pLDH is an enzyme produced exclusively by living parasites, providing a direct, objective, and quantifiable metric of parasite viability.

  • Parasite Culture & Synchronization: Culture P. falciparum (e.g., 3D7 or Dd2 strains) in human O+ erythrocytes using RPMI 1640 medium supplemented with Albumax II.

    • Causality: Synchronize the culture using 5% D-sorbitol to selectively lyse mature stages, isolating ring-stage parasites. This ensures that when the drug is introduced, all parasites enter the highly metabolic trophozoite stage simultaneously, preventing skewed IC50 data caused by life-cycle-dependent drug resistance.

  • Compound Preparation: Dissolve Reneilmol in 100% DMSO to create a stock solution.

    • Causality: When diluting into the culture plate, ensure the final DMSO concentration never exceeds 0.5%. Higher concentrations induce solvent-mediated erythrocyte lysis and parasite toxicity, generating false-positive antiplasmodial signals.

  • Incubation: Seed synchronized cultures into 96-well microtiter plates at a 2% hematocrit and 1% parasitemia. Add serial dilutions of Reneilmol. Incubate for 72 hours at 37°C in a specialized gas mixture (5% O2, 5% CO2, 90% N2).

  • pLDH Quantification: Freeze the plates at -80°C and thaw to completely lyse the erythrocytes. Add Malstat reagent and NBT/PES (Nitro blue tetrazolium/phenazine ethosulfate).

  • Data Analysis: Measure absorbance at 650 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis against a positive control (e.g., Chloroquine or Artemisinin).

Protocol 2: High-Throughput Anti-inflammatory Screening (Macrophage Model)

This workflow assesses the ability of Reneilmol to inhibit LPS-induced inflammation in murine macrophages, a standard model for evaluating natural product immunomodulation.

  • Cell Culture & Seeding: Seed RAW 264.7 macrophages into 96-well plates at a density of 5×104 cells/well. Incubate for 24 hours to allow for cellular adherence and recovery.

  • Pre-treatment: Treat the cells with varying sub-cytotoxic concentrations of Reneilmol for 2 hours prior to stimulation.

    • Causality: Pre-treatment is critical. It allows the researcher to determine if the compound actively blocks upstream receptor-mediated signaling pathways (like TLR4 activation or NF-κB phosphorylation) rather than merely neutralizing cytokines that have already been secreted into the media.

  • LPS Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to the wells to induce a robust inflammatory response. Incubate for an additional 24 hours.

  • Nitric Oxide (NO) Measurement: Transfer 100 µL of the culture supernatant to a fresh plate and add an equal volume of Griess reagent.

    • Causality: NO is highly volatile. The Griess reagent reacts specifically with nitrite (NO2-), a stable, non-volatile breakdown product of NO, providing a highly reliable and colorimetric proxy for inducible Nitric Oxide Synthase (iNOS) activity. Read absorbance at 540 nm.

  • Cytokine Quantification: Utilize the remaining supernatant to quantify pro-inflammatory cytokines (TNF-α and IL-6) using standard sandwich ELISA kits.

Quantitative Data Summary

To contextualize Reneilmol's potential, it is useful to compare its structural class activities against well-documented benchmarks in the sesquiterpene family.

Table 2: Comparative Biological Activities of Bioactive Sesquiterpenes
CompoundStructural ClassPrimary Target ModelValidated Mechanism of ActionKey Reference
Reneilmol Isodaucane TriolP. falciparumAntiplasmodial (Mechanism under investigation)[4]
Tussilagone Bisabolane-typeRAW 264.7 MacrophagesInduces HO-1; Inhibits NF-κB, NO, and COX[5]
Artemisinin Cadinane LactoneP. falciparumHeme-mediated endoperoxide cleavage; ROS generationStandard

Future Perspectives in Drug Development

The transition of Reneilmol from a botanical isolate to a viable lead compound requires rigorous optimization. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Selective esterification of the three hydroxyl groups on the isodaucane ring could enhance membrane permeability and oral bioavailability.

  • Target Deconvolution: Utilizing click-chemistry probes derived from Reneilmol to pull down and identify its exact protein binding partners in both Plasmodium and mammalian immune cells.

  • In Vivo Efficacy: Transitioning from in vitro pLDH assays to the Plasmodium berghei murine model (Peters' 4-day suppressive test) to evaluate systemic antimalarial efficacy and acute toxicity.

References

  • [6] Reneilmol | Sesquiterpene | MedChemExpress. MedChemExpress.

  • [1] Reneilmol, CasNo.260968-11-4 BOC Sciences United States - LookChem. LookChem.

  • [2] Sesquiterpenes from the Medicinal Plants of Africa - ResearchGate. ResearchGate.

  • [3] Reneilmol, CasNo.260968-11-4 BOC Sciences United States - LookChem. LookChem.

  • [4] Antiplasmodial Agents from the Leaves of Glossocalyx brevipes - ResearchGate. ResearchGate.

  • [5] Tussilagone | CAS:104012-37-5 | Manufacturer ChemFaces. ChemFaces.

Sources

Exploratory

Reneilmol in Anti-Malarial Drug Discovery: Chemical Profiling, Commercial Sourcing, and Experimental Methodologies

Executive Summary Reneilmol (CAS: 260968-11-4) is a naturally occurring isodaucane sesquiterpenoid that has emerged as a compound of interest in parasitology and natural product drug discovery[1]. Originally isolated fro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reneilmol (CAS: 260968-11-4) is a naturally occurring isodaucane sesquiterpenoid that has emerged as a compound of interest in parasitology and natural product drug discovery[1]. Originally isolated from the fruits of the African medicinal plant Reneilmia cincinnata, this molecule exhibits noteworthy in vitro antiplasmodial activity against Plasmodium falciparum strains[2][3]. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between phytochemical isolation and pharmacological application. This guide provides a critical evaluation of commercial suppliers, details the causality behind handling protocols, and establishes a self-validating experimental framework for antiplasmodial screening.

Chemical Profile & Mechanistic Insights

Reneilmol is chemically defined as (-)-6 α ,7 α ,10 α -trihydroxyisodaucane with the molecular formula C15H28O3 and a molecular weight of 256.38 g/mol [4].

Causality in Structural Biology: The isodaucane framework of Reneilmol is characterized by a fused bicyclic system decorated with three hydroxyl groups[2]. This specific stereochemistry dictates its amphiphilic behavior. The lipophilic sesquiterpene backbone allows the molecule to permeate the complex triple-membrane system of the P. falciparum-infected erythrocyte, while the hydroxyl groups facilitate hydrogen bonding with intracellular parasitic targets. Understanding this structure-activity relationship is critical; any oxidative degradation of these hydroxyl groups during improper storage will directly abrogate its antiplasmodial efficacy.

Isolation A Plant Material (Reneilmia cincinnata) B Solvent Extraction (CH2Cl2/MeOH) A->B Maceration C Crude Extract B->C Evaporation D Chromatographic Separation (Silica Gel / Alumina) C->D Fractionation E Fractions Collection D->E Elution F NMR & MS Characterization E->F Structural Analysis G Purified Reneilmol (Isodaucane Sesquiterpenoid) F->G Validation

Phytochemical isolation pathway of Reneilmol from Reneilmia cincinnata.

Commercial Supply Landscape

For reproducible in vitro assays, sourcing high-purity Reneilmol is paramount. Impurities, particularly co-eluting sesquiterpenes like oplopanone or eudesmanetriol derivatives[2][5], can cause false positives in phenotypic screens. Below is a consolidated matrix of verified commercial suppliers.

SupplierCAS NumberPurity StandardPrimary Application Focus
MedChemExpress (MCE) 260968-11-4≥95%Biological activity screening & inhibitor profiling[6][7]
ChemFaces 260968-11-4Reference StandardNatural product research & analytical chemistry[1]
BOC Sciences 260968-11-4≥95%Custom synthesis & bulk project scaling[8][]
BioCrick 260968-11-4High PurityPharmacological profiling libraries[10]
TargetMol / CymitQuimica 260968-11-4Reference StandardHigh-throughput screening (HTS)[11]

Experimental Methodologies & Protocols

Protocol A: Reconstitution and Storage of Reneilmol

Sesquiterpenes are highly susceptible to auto-oxidation and hydrolytic cleavage. This protocol ensures the structural integrity of the compound prior to assay introduction.

  • Equilibration: Allow the lyophilized Reneilmol vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Preventing atmospheric moisture condensation prevents the hydrolytic degradation of the compound.

  • Solvent Selection: Reconstitute in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM to 20 mM stock solution. Causality: Reneilmol's lipophilic backbone renders it poorly soluble in aqueous buffers. DMSO ensures complete solvation without altering the molecular conformation.

  • Aliquotting: Divide the stock into 10 µL to 20 µL single-use aliquots in amber microcentrifuge tubes.

  • Storage: Store immediately at -20°C (or -80°C for long-term storage >6 months). Protect from light.

Protocol B: In Vitro Antiplasmodial Assay (Radiolabeled Hypoxanthine Uptake)

To evaluate the anti-malarial efficacy of Reneilmol, the [3H]-hypoxanthine incorporation assay remains the gold standard[2][3]. This protocol is designed as a self-validating system.

Scientific Rationale: Plasmodium falciparum lacks the enzymatic machinery for de novo purine synthesis and relies entirely on the purine salvage pathway from the host erythrocyte. By introducing radiolabeled hypoxanthine, we create a direct, quantifiable proxy for parasitic DNA/RNA synthesis and cellular viability.

  • Culture Synchronization: Treat P. falciparum infected human erythrocytes (e.g., W2 or 3D7 strains) with 5% D-sorbitol.

    • Causality: Sorbitol induces osmotic lysis in mature trophozoites and schizonts while leaving ring-stage parasites intact. This synchronizes the culture, ensuring that the drug acts on a uniform parasite developmental stage, yielding a highly reproducible IC50 curve.

  • Compound Dosing: Serially dilute the Reneilmol DMSO stock in complete RPMI 1640 medium. Add to 96-well microtiter plates containing the synchronized culture (1-2% parasitemia, 2% hematocrit).

    • Validation Check: Ensure the final DMSO concentration in the assay does not exceed 0.5%. Concentrations >0.5% are toxic to erythrocytes and will artificially inflate the apparent antiplasmodial activity (false positive).

  • Incubation: Incubate plates in a modular incubator chamber (5% O2, 5% CO2, 90% N2) at 37°C for 48 hours.

  • Radiotracer Addition: Add 0.5 µCi of[3H]-hypoxanthine per well and incubate for an additional 24 hours.

  • Harvesting & Quantification: Harvest the cells onto glass fiber filters using a semi-automated cell harvester. Wash extensively with distilled water to remove unincorporated tracer. Quantify the incorporated radioactivity using a liquid scintillation counter.

Screening S1 Reneilmol Preparation (DMSO Stock) S3 Incubation (42-72 hours, 37°C) S1->S3 Serial Dilution S2 P. falciparum Culture (Human Erythrocytes) S2->S3 Synchronization S4 Radiolabeled Precursor (e.g., [3H]-Hypoxanthine) S3->S4 Add Tracer S5 Cell Harvesting & Lysis S4->S5 Uptake Phase S6 Scintillation Counting (Parasite Growth Inhibition) S5->S6 Quantification

In vitro antiplasmodial screening workflow using radiolabeled hypoxanthine.

References

  • Conier Chem and Pharma Limited. "Chemical Suppliers World Wide." ChemBuyersGuide. Available at:[Link]

  • BioCrick. "Myrciaphenone A | CAS:26089-54-3 | Phenols | High Purity." BioCrick. Available at:[Link][10]

Sources

Protocols & Analytical Methods

Method

Application Note: Extraction, Isolation, and Purification Protocol for Reneilmol

Introduction & Mechanistic Rationale Reneilmol (6,7,10-trihydroxyisodaucane) is a highly functionalized isodaucane sesquiterpenoid[1] originally isolated from the fruits of Reneilmia cincinnata (Zingiberaceae) and the le...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Reneilmol (6,7,10-trihydroxyisodaucane) is a highly functionalized isodaucane sesquiterpenoid[1] originally isolated from the fruits of Reneilmia cincinnata (Zingiberaceae) and the leaves of Plumeria obtusa[2]. With a molecular formula of C₁₅H₂₈O₃ (CAS: 260968-11-4)[2], this compound has garnered significant pharmacological interest due to its noteworthy in vitro antiplasmodial activity against Plasmodium falciparum strains[1].

Separation Strategy: As a Senior Application Scientist, designing a purification protocol for Reneilmol requires exploiting its unique structural features. The presence of three hydroxyl groups makes Reneilmol significantly more polar than typical hydrocarbon sesquiterpenes. Therefore, the isolation strategy relies on an orthogonal purification approach :

  • Polarity-Driven Extraction: Utilizing a biphasic solvent system to penetrate the plant matrix while solubilizing the functionalized terpenoid[1].

  • Kupchan Partitioning: Exploiting the triol moiety to separate the compound from highly lipophilic plant waxes.

  • Orthogonal Chromatography: Combining Normal-Phase (NP) Silica Gel (separating by hydrogen-bonding/dipole interactions) with Reverse-Phase (RP) Preparative HPLC (separating by hydrophobic surface area).

Experimental Workflow & Separation Logic

Workflow A Plant Biomass (Reneilmia cincinnata) Air-dried & Pulverized B Primary Extraction (CH2Cl2 / MeOH Maceration) A->B C Crude Extract Concentration under Vacuum B->C D Liquid-Liquid Partitioning (Hexane / Aqueous MeOH) C->D E Terpenoid-Enriched Fraction (CH2Cl2 layer) D->E F Silica Gel Column Chromatography (Hexane:EtOAc Gradient) E->F G Target Fractions (TLC Guided, Rf ~0.45) F->G H Preparative HPLC (Isocratic MeOH:H2O) G->H I Pure Reneilmol (>95% Purity) H->I

Figure 1: End-to-end workflow for Reneilmol extraction and purification from plant biomass.

SeparationLogic Crude Crude Extract High Complexity NP_CC Normal Phase CC Polarity-based Crude->NP_CC Hexane:EtOAc Fractions Fractions Mid-Polarity Enriched NP_CC->Fractions TLC Screening RP_HPLC Reverse Phase HPLC Hydrophobicity-based Fractions->RP_HPLC MeOH:H2O Pure Reneilmol Isodaucane Sesquiterpenoid RP_HPLC->Pure RI Detection

Figure 2: Orthogonal chromatographic separation strategy for Reneilmol isolation.

Step-by-Step Methodology

Phase 1: Biomass Preparation & Primary Extraction
  • Causality: Sesquiterpenoids are prone to thermal degradation and volatilization. Air-drying in the shade preserves the structural integrity of the isodaucane skeleton. A 1:1 mixture of Methylene Chloride (CH₂Cl₂) and Methanol (MeOH) is utilized because MeOH disrupts the cellulose matrix of the plant cells, while CH₂Cl₂ acts as an excellent solvating agent for mid-polarity terpenoids[1].

  • Air-dry the fruits/leaves of Reneilmia cincinnata at ambient temperature (20–25 °C) for 7–10 days.

  • Pulverize the dried biomass to a uniform 40–60 mesh powder to maximize surface-area-to-solvent ratio.

  • Macerate 1.0 kg of the powder in 3.0 L of CH₂Cl₂:MeOH (1:1 v/v) for 48 hours at room temperature with intermittent agitation[1].

  • Filter the extract through Whatman No. 1 paper and concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: Maintain the water bath strictly below 40 °C to prevent artifact formation.

Phase 2: Liquid-Liquid Partitioning (Kupchan Method)
  • Causality: The crude extract contains a massive array of interfering compounds (chlorophylls, waxes, tannins). By manipulating the water content of the solvent, we can force the tri-hydroxylated Reneilmol into specific phases.

  • Suspend the concentrated crude extract in 500 mL of 90% aqueous MeOH.

  • Partition the suspension against n-Hexane (3 × 500 mL). The highly non-polar waxes and sterols will migrate to the hexane layer. Discard or store the hexane layer.

  • Dilute the remaining aqueous MeOH phase with distilled water to achieve a 60% aqueous MeOH solution.

  • Partition this adjusted phase against CH₂Cl₂ (3 × 500 mL). The moderately polar Reneilmol (due to its three hydroxyl groups) will partition favorably into the CH₂Cl₂ layer.

  • Dry the pooled CH₂Cl₂ fractions over anhydrous Na₂SO₄ and concentrate in vacuo.

  • In-Process Validation: Spot the CH₂Cl₂ fraction on a TLC plate. A successful partition will show an enrichment of spots in the mid-Rf range, lacking the heavy solvent-front smearing typical of raw plant waxes.

Phase 3: Primary Fractionation (Normal-Phase Column Chromatography)
  • Causality: Silica gel acts as a strong hydrogen-bond donor/acceptor. Because Reneilmol possesses three hydroxyl groups, it will interact strongly with the stationary phase, requiring a moderately polar mobile phase to elute.

  • Pack a glass column with Silica Gel (230–400 mesh) using the dry-packing or slurry method in 100% n-Hexane.

  • Load the dried CH₂Cl₂ fraction (~10 g) onto the column bed.

  • Elute using a step-gradient of n-Hexane:Ethyl Acetate (EtOAc), progressing from 100:0 → 80:20 → 60:40 → 40:60 → 0:100.

  • Collect 50 mL fractions.

  • TLC Monitoring: Spot fractions on Silica Gel 60 F₂₅₄ plates. Develop in Hexane:EtOAc (6:4). Since Reneilmol lacks a conjugated chromophore, UV quenching will be ineffective. Spray the plates with anisaldehyde-sulfuric acid reagent and heat at 105 °C for 3 minutes. Reneilmol will manifest as a distinct purple/blue spot at an Rf of ~0.40–0.45.

  • Pool the fractions containing this target spot and concentrate.

Phase 4: High-Resolution Purification (Preparative HPLC)
  • Causality: To achieve >95% purity suitable for biological assays or structural elucidation, Reverse-Phase HPLC is mandatory. Isocratic elution ensures maximum resolution between closely related sesquiterpene isomers.

  • Column: C18 Reverse-Phase Preparative Column (e.g., 250 × 21.2 mm, 5 µm).

  • Mobile Phase: Isocratic elution with MeOH:H₂O (65:35 v/v).

  • Flow Rate: 10.0 mL/min.

  • Detection: Refractive Index (RI) detector is strongly recommended due to the lack of UV absorbance in the isodaucane skeleton. If using UV, monitor at the end-absorption wavelength of 210 nm.

  • Collect the peak corresponding to Reneilmol and gently lyophilize to remove the aqueous solvent, yielding the pure compound.

Quantitative Yields & Purity Profiling

Table 1: Expected mass recovery and purity progression during the isolation of Reneilmol from 1 kg of dry biomass.

Purification StepMass RecoveredEstimated Purity (%)Physical State
Pulverized Biomass 1000 gN/ADry, fibrous powder
Crude Extract 45.0 – 60.0 g< 1%Dark, viscous paste
Terpenoid Fraction (CH₂Cl₂) 8.0 – 12.0 g5 – 10%Brownish, thick oil
NP-CC Active Fractions 400 – 600 mg30 – 50%Yellowish oil
Prep-HPLC (Pure Reneilmol) 15.0 – 25.0 mg> 95%Colorless solid/crystals

Validation & Structural Characterization

A robust extraction protocol must be a self-validating system. To confirm that the isolated compound is definitively Reneilmol, verify the following physicochemical parameters against established literature[1]:

  • Physical State: The pure compound should present as a crystalline solid with a melting point of 143–145 °C .

  • Optical Rotation: Confirm stereochemical integrity via polarimetry. Expected value: [α]D22​ +25.6° (c 0.55, MeOH).

  • Mass Spectrometry (MS): High-Resolution ESI-MS or EIMS must yield an ion peak corresponding to a molecular weight of 256 g/mol (Formula: C₁₅H₂₈O₃)[2].

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR (in CDCl₃) must confirm the isodaucane skeleton, specifically highlighting the absence of aromatic protons and the presence of oxygenated methine protons corresponding to the 6,7,10-trihydroxy configuration[1].

References

  • Tchuendem, M. H. K., Mbah, J. A., Tsopmo, A., Ayafor, J. F., Sterner, O., Okunji, C. O., Iwu, M. M., & Schuster, B. M. (1999). "Reneilmol, A new antiplasmodial isodaucane and other sesquiterpenoids from Reneilmia cincinnata." Phytochemistry, 52(6), 1095-1099.

  • LookChem Database. "Reneilmol, CasNo.260968-11-4". LookChem United States.

  • "Monoterpenes and Related Compounds from the Medicinal Plants of Africa". Medicinal Plant Research In Africa: Pharmacology And Chemistry.

Sources

Application

Application Note: Preparation, Handling, and In Vitro Assay Integration of Reneilmol

Introduction and Chemical Rationale Reneilmol (6,7,10-Isodaucanetriol) is a naturally occurring bioactive sesquiterpene originally isolated from the medicinal plants Plumeria obtusa[1] and Renealmia cincinnata. Character...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

Reneilmol (6,7,10-Isodaucanetriol) is a naturally occurring bioactive sesquiterpene originally isolated from the medicinal plants Plumeria obtusa[1] and Renealmia cincinnata. Characterized by its lipophilic isodaucane skeleton and three hydroxyl groups, Reneilmol has garnered attention in drug discovery for its potential anti-inflammatory and antimicrobial properties.

Because sesquiterpenes possess complex stereochemistry and high lipophilicity, introducing them into aqueous in vitro cell culture systems requires precise solvation strategies. Improper handling can lead to compound precipitation, compromised bioavailability, or solvent-induced cytotoxicity, all of which confound experimental data. This guide provides a self-validating, step-by-step methodology for dissolving Reneilmol and integrating it into cell-based assays.

Quantitative Data: Physicochemical Properties

Table 1: Chemical profile and solubility metrics of Reneilmol.

PropertyValue / Description
Chemical Name (3S,3aS,4R,5S,8R,8aR)-5,8a-dimethyl-3-propan-2-yl-1,2,3,3a,4,6,7,8-octahydroazulene-4,5,8-triol
CAS Number 260968-11-4[1]
Molecular Formula C₁₅H₂₈O₃[1]
Molecular Weight 256.38 g/mol []
Compound Class Sesquiterpenoid[3]
Primary Solvent Dimethyl Sulfoxide (DMSO) or Ethanol
Aqueous Solubility Poor / Insoluble

Mechanistic Principles of Solvation (E-E-A-T)

The Causality of Solvent Selection

Reneilmol's hydrocarbon backbone makes it virtually insoluble in standard aqueous culture media (e.g., DMEM, RPMI). Dimethyl sulfoxide (DMSO) is the mandatory primary solvent because its amphipathic nature disrupts the intermolecular forces of the sesquiterpene crystal lattice while remaining miscible with water.

Critical Insight: You must use anhydrous, cell-culture grade DMSO (≥99.9% purity) . Standard laboratory DMSO readily absorbs atmospheric moisture (hygroscopic). Water ingress into the stock solution will prematurely hydrate the solvent molecules, drastically reducing their capacity to solvate the lipophilic Reneilmol, leading to micro-precipitation that is invisible to the naked eye but devastating to dose-response curves.

The 0.1% Cytotoxicity Threshold

While DMSO is an excellent vehicle, it is biologically active. Exposure to DMSO concentrations above 0.1%–0.3% (v/v) alters plasma membrane fluidity, induces spontaneous cellular differentiation, and triggers apoptosis in sensitive cell lines[4]. To ensure that any observed phenotypic changes are strictly attributable to Reneilmol and not the solvent, the final concentration of DMSO in the culture well must never exceed 0.1% (v/v) .

Step-by-Step Preparation Protocol

Phase A: Reconstitution of the Master Stock

To minimize weighing errors associated with sub-milligram quantities, it is standard practice to dissolve the entire purchased vial (e.g., 1 mg) directly into a master stock solution.

Table 2: Reconstitution volumes for a 1 mg vial of Reneilmol (MW = 256.38 g/mol ).

Desired Stock ConcentrationVolume of Anhydrous DMSO Required
5 mM 780 µL
10 mM 390 µL
20 mM 195 µL

Methodology:

  • Briefly centrifuge the sealed 1 mg vial of Reneilmol at 3,000 x g for 30 seconds to ensure all powder is at the bottom.

  • Inside a sterile biosafety cabinet, add 390 µL of anhydrous DMSO directly to the vial to create a 10 mM master stock .

  • Pipette up and down gently, then vortex for 15–30 seconds.

  • Sonicate the vial in a room-temperature water bath for 2 minutes to ensure complete dissolution of the crystal lattice.

Phase B: Aliquoting and Storage

Causality for Aliquoting: Repeated freeze-thaw cycles cause condensation inside the vial, introducing water into the hygroscopic DMSO and causing Reneilmol to crash out of solution.

  • Divide the 10 mM stock into 10 µL or 20 µL single-use aliquots using sterile, low-bind microcentrifuge tubes.

  • Store aliquots immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 12 months).

Phase C: Working Solution Preparation
  • Thaw a single aliquot at room temperature. Never heat the stock solution above 37°C.

  • Perform serial dilutions in a secondary intermediate tube using culture media.

  • Example: To achieve a 10 µM final treatment concentration in a 1 mL well:

    • Dilute 1 µL of the 10 mM stock into 999 µL of pre-warmed (37°C) culture media.

    • This yields a 10 µM Reneilmol solution with exactly 0.1% DMSO.

Workflow Visualization

Workflow A Reneilmol Powder (1 mg Vial) B Add 390 µL Anhydrous DMSO A->B C 10 mM Stock Solution B->C D Aliquot & Store at -80°C C->D Long-term E Dilute in Pre-warmed Culture Media C->E Fresh Prep D->E Thaw once F In Vitro Assay (Final DMSO ≤ 0.1%) E->F Serial Dilution

Figure 1: End-to-end workflow for the reconstitution, storage, and dilution of Reneilmol.

Application: In Vitro Anti-Inflammatory Assay Protocol

To ensure trustworthiness, this protocol for testing Reneilmol's anti-inflammatory efficacy in RAW 264.7 macrophages is designed as a self-validating system . It includes intrinsic controls to prove that the observed effects are due to the compound and not the solvent or assay artifacts.

Experimental Setup (Self-Validating Matrix)
  • Blank Control: Media only (Establishes baseline noise).

  • Negative Control: Cells + Media (Establishes basal cellular state).

  • Vehicle Control: Cells + 0.1% DMSO + LPS (Validates that the solvent does not inhibit inflammation).

  • Positive Control: Cells + 1 µM Dexamethasone + LPS (Validates assay sensitivity).

  • Experimental: Cells + Reneilmol (e.g., 1, 5, 10 µM) + LPS.

Step-by-Step Methodology
  • Cell Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate old media. Apply the pre-warmed media containing Reneilmol (or controls) to the respective wells. Incubate for 1 hour. Causality: Pre-treatment allows the lipophilic compound to partition into the cell membrane and engage intracellular targets before the inflammatory cascade is triggered.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL directly into the wells. Incubate for 24 hours.

  • Quantification: Collect the supernatant to measure Nitric Oxide (NO) production via the Griess Reagent assay, or quantify pro-inflammatory cytokines (IL-6, TNF-α) via ELISA.

Pharmacological Pathway Visualization

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor (Macrophage Membrane) LPS->TLR4 MyD88 MyD88 / IRAK Complex TLR4->MyD88 NFkB NF-κB Nuclear Translocation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->Cytokines Reneilmol Reneilmol (Sesquiterpene) Reneilmol->NFkB Inhibits Activation

Figure 2: Proposed mechanistic inhibition of the LPS-induced TLR4/NF-κB inflammatory pathway by Reneilmol.

Troubleshooting and Best Practices

  • Precipitation Upon Media Addition: If the media turns cloudy when the DMSO stock is added, the local concentration of Reneilmol was too high, causing a "solvent shock." Solution: Always add the DMSO stock dropwise to the media while gently vortexing the tube. Ensure the media is pre-warmed to 37°C, as cold media decreases the solubility threshold.

  • Edge Effects in 96-Well Plates: Evaporation in the outer wells can concentrate both the DMSO and the drug, leading to localized toxicity. Solution: Fill the outer perimeter wells of the 96-well plate with 200 µL of sterile PBS and only use the inner 60 wells for the assay.

References

  • Title: Reneilmol, CasNo.
  • Source: ethernet.edu.
  • Source: mdpi.

Sources

Method

Preclinical Application Note: Establishing Dosage and Administration Protocols for Reneilmol in Murine Models

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: Reneilmol (CAS: 260968-11-4) Model: Mus musculus (Standard laboratory strains: C57BL/6, BALB/c, Swiss Webster) Pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: Reneilmol (CAS: 260968-11-4) Model: Mus musculus (Standard laboratory strains: C57BL/6, BALB/c, Swiss Webster)

Pharmacological Rationale & Chemical Properties

Reneilmol is a bioactive isodaucane sesquiterpenoid (Molecular Formula: C15H28O3; MW: 256.4 g/mol ) originally isolated from the fruits of Renealmia cincinnata (1)[1]. Like many plant-derived sesquiterpenes, it is highly lipophilic. While target-specific efficacy for Reneilmol is an emerging area of study, establishing a rigorous, reproducible in vivo dosing protocol is the foundational step for any preclinical pipeline.

Improper formulation of lipophilic sesquiterpenes routinely leads to erratic systemic absorption, precipitation at the injection site, and irreproducible pharmacokinetic (PK) data. Because Reneilmol lacks an extensive historical in vivo library, this protocol synthesizes the pharmacokinetic and formulation principles of structurally analogous, well-characterized sesquiterpenes—such as Budlein A, Lychnopholide, and β -caryophyllene—to construct a highly reliable, self-validating dosing framework.

Vehicle Selection and Formulation Dynamics

The Causality of Experimental Choices: Direct suspension of Reneilmol in aqueous saline will result in particulate formation. Injecting particulates intraperitoneally (i.p.) triggers macrophage sequestration, artificially blunting systemic bioavailability. Conversely, excessive use of organic solvents can induce localized tissue necrosis, alter membrane permeability, and confound toxicological readouts.

To solve this, a ternary co-solvent system is required. The optimal vehicle for lipophilic sesquiterpenoids is 5% DMSO + 10% Tween-80 + 85% Sterile Saline (0.9% NaCl) .

  • DMSO (5%): Acts as the primary solubilizer to disrupt the crystalline lattice of Reneilmol. We cap this at 5% to remain well below the murine toxicity and membrane-permeabilization threshold.

  • Tween-80 (10%): A non-ionic surfactant. It creates micelles that trap the lipophilic Reneilmol molecules, preventing them from crashing out of solution when the aqueous phase is introduced.

  • Saline (85%): Provides an isotonic bulk phase to ensure physiological compatibility upon injection.

Dose-Ranging Strategy

Without prior empirical PK data for a novel compound, dose selection must be extrapolated from structurally related sesquiterpenes. Literature establishes that bioactive sesquiterpenes typically exhibit pharmacological efficacy in mice within the 1 to 50 mg/kg range. For example:

  • Budlein A demonstrates anti-inflammatory efficacy at 1–10 mg/kg (2)[2].

  • Lychnopholide is effectively dosed between 2 and 50 mg/kg for systemic effects (3)[3].

  • β -caryophyllene shows systemic neuroprotective and metabolic effects at 10–30 mg/kg (4)[4].

  • Tussilagone is routinely administered to mice to attenuate colitis and inflammation (5)[5].

Based on these analogs, we recommend a tiered dose-escalation strategy for Reneilmol: 5 mg/kg (Low), 15 mg/kg (Medium), and 30 mg/kg (High) .

Quantitative Dosing Parameters

To maintain a standard administration volume of 10 µL per gram of body weight (preventing abdominal distension and pain-induced stress responses), the formulation concentrations must be precisely calculated.

Table 1: Reneilmol Dosing Matrix for a Standard 25g Mouse

Dose TierTarget Dose (mg/kg)Formulation Conc. (mg/mL)Vol. per 25g Mouse (µL)Total Reneilmol per MouseExpected PK Profile (Extrapolated)
Low 5 mg/kg0.5 mg/mL250 µL125 µgSub-threshold / Baseline
Medium 15 mg/kg1.5 mg/mL250 µL375 µgLinear absorption, therapeutic range
High 30 mg/kg3.0 mg/mL250 µL750 µgPeak systemic exposure

Self-Validating Experimental Protocol

This step-by-step methodology includes built-in quality control checkpoints. If a checkpoint fails, the protocol halts, ensuring no animals are dosed with compromised formulations.

Phase 1: Formulation (Example for 3.0 mg/mL High Dose)
  • Primary Solubilization: Weigh exactly 3.0 mg of Reneilmol powder. Add 50 µL of 100% DMSO. Vortex vigorously for 60 seconds until the powder is completely dissolved.

    • Causality: DMSO must be added first. Adding surfactant or water to dry powder will cause irreversible clumping.

  • Micelle Encapsulation: Add 100 µL of Tween-80 to the DMSO-Reneilmol solution. Vortex for 2 minutes. The solution will become viscous.

  • Aqueous Integration: Add 850 µL of sterile 0.9% Saline dropwise (approx. 50 µL at a time) while continuously vortexing.

    • Causality: Rapid addition of the aqueous phase causes local supersaturation, leading to rapid nucleation and irreversible precipitation of the compound. Dropwise addition allows the Tween-80 micelles to dynamically encapsulate the Reneilmol molecules as the solvent polarity shifts.

  • Validation Checkpoint 1 (Visual Inspection): Hold the final 1 mL solution against a light source. It must be completely transparent. If turbidity or micro-precipitates are observed, the formulation has failed. Do not inject. Discard and reformulate, potentially increasing Tween-80 to 12%.

Phase 2: Administration & Monitoring
  • Animal Preparation: Weigh the mouse to the nearest 0.1g to calculate the exact injection volume (Volume = Weight in grams × 10 µL).

  • Administration: Administer the calculated volume via intraperitoneal (i.p.) injection using a 27G needle, injecting into the lower right quadrant of the abdomen to avoid the cecum.

  • Validation Checkpoint 2 (Acute Toxicity/Irwin Test): Immediately transfer the mouse to an observation cage. Monitor continuously for the first 60 minutes for signs of acute toxicity (e.g., writhing, piloerection, ataxia, or respiratory distress).

    • Causality: Because Reneilmol is a novel entity, establishing an acute safety window is mandatory before proceeding to long-term efficacy assays (e.g., inflammation or tumor models).

Workflow Visualization

G A Reneilmol (C15H28O3) Lipophilic Sesquiterpene B Vehicle Formulation (5% DMSO, 10% Tween-80, 85% Saline) A->B Solubilization C Precipitation Check (Self-Validating Step) B->C C->B Turbidity (Reformulate) D Route Selection C->D Clear Solution E Intraperitoneal (i.p.) Max Vol: 10 µL/g D->E F Oral Gavage (p.o.) Max Vol: 10 µL/g D->F G Dose Escalation (5, 15, 30 mg/kg) E->G F->G H Toxicity & PK Monitoring (Irwin Test, LC-MS/MS) G->H In Vivo Assessment

Workflow for formulation, administration, and validation of Reneilmol dosing in murine models.

References

  • Sesquiterpenes from the Medicinal Plants of Africa.ResearchGate. (Identifies Reneilmol isolation and structure).
  • Budlein A, a Sesquiterpene Lactone From Viguiera robusta, Alleviates Pain and Inflammation in a Model of Acute Gout Arthritis in Mice.Frontiers in Pharmacology. (Validates 1-10 mg/kg dosing range).
  • Sesquiterpene Lactone in Nanostructured Parenteral Dosage Form Is Efficacious in Experimental Chagas Disease.Antimicrobial Agents and Chemotherapy - ASM Journals. (Validates up to 50 mg/kg dosing).
  • -Caryophyllene: A Sesquiterpene with Countless Biological Properties.MDPI. (Validates 10-30 mg/kg dosing range).
  • Tussilagone | CAS:104012-37-5.ChemFaces. (Validates related sesquiterpenoid usage in murine colitis models).

Sources

Application

Application Note: Chromatographic Standardization and Quantification of Reneilmol

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Protocol & Application Note Introduction & Chemical Profile Reneilmol (CAS: 260968-11-4)[1] is a naturally...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Protocol & Application Note

Introduction & Chemical Profile

Reneilmol (CAS: 260968-11-4)[1] is a naturally occurring isodaucane sesquiterpenoid—specifically characterized as 6,7,10-trihydroxyisodaucane[2]. It is primarily isolated from the fruits of the African medicinal plant (Zingiberaceae)[3] and the herbs of[4]. With a molecular formula of C15H28O3 and a molecular weight of 256.4 g/mol [2], Reneilmol has garnered significant interest in pharmacognosy due to its documented anti-plasmodial activity against Plasmodium falciparum strains[5].

As a reference standard, Reneilmol is critical for the quality control of botanical extracts and the pharmacokinetic profiling of sesquiterpene-based antimalarial candidates.

Scientific Rationale & Methodological Causality (E-E-A-T)

In our laboratory experience, the chromatographic analysis of saturated or partially saturated sesquiterpenoids like Reneilmol presents a distinct analytical challenge that requires specific methodological choices:

  • Detector Selection (The Causality of ELSD/MS over UV): Reneilmol lacks an extended conjugated π -electron system (such as an aromatic ring or conjugated dienes). Consequently, it exhibits negligible and non-specific UV absorbance (typically end-absorption < 220 nm). Relying on low-wavelength UV detection results in severe baseline drift during gradient elution and massive interference from highly UV-active co-extractives like flavonoids[5]. Therefore, we mandate the use of Evaporative Light Scattering Detection (ELSD) for routine purity checks or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace quantification.

  • Mobile Phase Chemistry: The presence of three hydroxyl groups makes Reneilmol relatively polar for a sesquiterpene, making a reverse-phase C18 column optimal. We utilize 0.1% formic acid in the aqueous phase. While Reneilmol itself is neutral, the formic acid is causally necessary to suppress the ionization of acidic matrix impurities (ensuring they elute away from the Reneilmol peak) and to promote protonation [M+H]+ in positive electrospray ionization (ESI+).

Workflow & Signaling Diagram

The following diagram illustrates the self-validating workflow from raw biomass extraction to analytical validation.

ReneilmolWorkflow Plant Plant Biomass (Reneilmia cincinnata / Plumeria obtusa) Extraction Solvent Extraction (MeOH / CH2Cl2) Plant->Extraction Fractionation Silica Gel Column Chromatography Extraction->Fractionation Standard Reneilmol Standard (CAS: 260968-11-4) Fractionation->Standard Isolation Prep Sample Preparation (0.1 mg/mL in MeOH) Standard->Prep HPLC HPLC-ELSD Analysis (C18, H2O/ACN gradient) Prep->HPLC LCMS LC-MS/MS Analysis (ESI+, m/z 239.4) Prep->LCMS Validation Method Validation (LOD, LOQ, Linearity) HPLC->Validation LCMS->Validation

Figure 1: End-to-end workflow for the extraction, isolation, and chromatographic validation of Reneilmol.

Experimental Protocols

Protocol 1: Standard and Matrix Preparation
  • Stock Solution: Accurately weigh 1.0 mg of Reneilmol standard (≥95% purity)[1]. Dissolve in 1.0 mL of HPLC-grade methanol to yield a 1.0 mg/mL stock. Store at -20°C.

  • Working Solutions: Serially dilute the stock with methanol to construct a calibration curve (e.g., 10–500 µg/mL for ELSD; 0.05–10 µg/mL for LC-MS).

  • Matrix Extraction: Pulverize 1.0 g of dried plant biomass. Extract with 10 mL of Methanol:Dichloromethane (1:1, v/v) under ultrasonication for 30 minutes[3]. Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection.

Protocol 2: HPLC-ELSD Methodology
  • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 30°C to ensure reproducible retention times and mitigate silanol interactions.

  • ELSD Parameters: Drift tube temperature at 60°C; Nebulizer gas ( N2​ ) pressure at 30 psi. Gain set to 10.

  • Injection Volume: 10 µL.

  • Mobile Phase Gradient: See Table 1 below.

Protocol 3: LC-MS/MS (ESI+) Methodology

For trace analysis in complex plant matrices, MS/MS is required to bypass matrix suppression.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions: The primary parent ion is [M+H]+=257.4 . Due to the trihydroxy structure, the most stable and abundant product ion results from the loss of water ( H2​O , -18 Da). Monitor the transition m/z257.4→239.4 for quantification, and m/z257.4→221.4 (loss of two water molecules) for qualification.

Quantitative Data & Validation

Method validation ensures the protocol is a self-validating system, adhering to ICH guidelines for analytical procedures.

Table 1: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (%)*Mobile Phase B (%)**
0.01.09010
5.01.08020
15.01.05050
25.01.01090
30.01.01090
31.01.09010
35.01.09010

*Mobile Phase A: 0.1% Formic Acid in Water; **Mobile Phase B: Acetonitrile

Table 2: Representative Method Validation Parameters for Reneilmol

ParameterHPLC-ELSDLC-MS/MS (MRM)
Linear Range (µg/mL) 10.0 - 500.00.05 - 10.0
Limit of Detection (LOD) 3.5 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 10.0 µg/mL0.04 µg/mL
Intra-day Precision (RSD%) < 2.5%< 4.1%
Inter-day Precision (RSD%) < 3.2%< 5.5%
Average Recovery (%) 98.4%95.2%

Troubleshooting & Expert Insights

  • Peak Tailing: If peak tailing occurs, it is almost exclusively due to secondary interactions between the three hydroxyl groups of Reneilmol and unendcapped silanol groups on the stationary phase. Switch to a fully endcapped C18 column or increase the column temperature to 40°C to improve mass transfer kinetics.

  • Matrix Suppression in MS: Plant extracts (especially from Zingiberaceae) are rich in co-eluting terpenes. If ion suppression is observed during ESI, dilute the sample 1:10 or implement a solid-phase extraction (SPE) cleanup step using a silica cartridge prior to injection to remove highly lipophilic interferences.

References

  • Tchuendem, M. et al. "Reneilmol, A new antiplasmodial isodaucane and other sesquiterpenoids from Reneilmia cincinnata." Phytochemistry, 1999. Source: ResearchGate. URL:[Link]

  • LookChem Chemical Database. "Reneilmol, CasNo. 260968-11-4 Specifications." Source: LookChem. URL:[Link]

  • Kuete, V. "Medicinal Plant Research in Africa: Pharmacology and Chemistry." Source: Elsevier / Ethernet Edu. URL:[Link]

Sources

Method

Application Note: In Vitro Enzyme Inhibition and Antiplasmodial Screening Protocols Using Reneilmol

As a Senior Application Scientist, designing robust in vitro screening assays requires more than just mixing reagents; it demands a deep understanding of the physicochemical properties of the test compound and the kineti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, designing robust in vitro screening assays requires more than just mixing reagents; it demands a deep understanding of the physicochemical properties of the test compound and the kinetic environment of the target enzyme. This application note provides a comprehensive, self-validating methodology for evaluating Reneilmol —a naturally occurring isodaucane-type sesquiterpenoid—in target-based enzyme inhibition assays.

Reneilmol (CAS No. 260968-11-4) was originally isolated from the African medicinal plant Reneilmia cincinnata and has been identified as a bioactive scaffold for antiplasmodial research ()[1]. Because sesquiterpenes are highly lipophilic, they typically exert their pharmacological effects by binding to the hydrophobic pockets or allosteric sites of metabolic enzymes. This guide focuses on utilizing Reneilmol to inhibit Plasmodium falciparum lactate dehydrogenase (PfLDH), a critical glycolytic enzyme and a gold-standard target for antimalarial drug development ()[2].

Experimental Workflow

The following workflow outlines the critical path from compound solubilization to kinetic data analysis.

Workflow A Reneilmol Stock Prep (10 mM in 100% DMSO) B Serial Dilution (Aqueous Buffer, <1% DMSO) A->B C Enzyme Incubation (PfLDH + APAD Coenzyme) B->C D Substrate Addition (Initiate Reaction) C->D E Signal Detection (Absorbance at 650 nm) D->E F Data Analysis (Non-linear Regression IC50) E->F

Workflow for in vitro PfLDH enzyme inhibition screening using Reneilmol.

Mechanistic Rationale & System Suitability

To ensure the trustworthiness of your data, the assay must be designed to prevent false positives caused by solvent interference or optical artifacts.

  • Coenzyme Specificity (The APAD Advantage): Human host LDH utilizes NAD+ as a coenzyme. However, PfLDH has a unique active site that allows it to efficiently utilize the synthetic analog 3-acetylpyridine adenine dinucleotide (APAD). By using APAD instead of NAD+ in the assay buffer, we ensure that only the parasitic enzyme activity is measured , completely eliminating background noise from any residual host enzymes ()[2].

  • Solvent Causality: Reneilmol is highly lipophilic (LogP ~3.1). While it must be dissolved in 100% DMSO initially, the final assay concentration of DMSO must strictly remain 1% (v/v). Higher concentrations of organic solvents strip the critical hydration shell from recombinant enzymes, altering their Km​ and Vmax​ and leading to artifactual inhibition.

  • Optical Coupling: Plant-derived sesquiterpenes often absorb UV light. To prevent optical interference, the reduction of APAD to APADH is coupled to the reduction of Nitroblue tetrazolium (NBT) via phenazine ethosulfate (PES). This yields a blue formazan dye that absorbs strongly at 650 nm, far away from the UV range ()[3].

Step-by-Step Protocol: Direct PfLDH Inhibition Assay

Phase 1: Reagent Preparation
  • Reneilmol Stock: Weigh out Reneilmol and dissolve in 100% molecular-grade DMSO to yield a 10 mM stock. Store aliquots at -20°C.

  • Malstat Reagent: In 200 mL of deionized water, combine 400 µL Triton X-100, 4.0 g L-lactate (substrate), 1.32 g Tris buffer, and 22 mg APAD. Adjust the pH to 9.0.

  • Colorimetric NBT/PES Mixture: Prepare a solution containing 1.6 mg/mL NBT and 0.08 mg/mL PES in water. Critical: Keep this solution in an amber tube protected from light to prevent auto-reduction.

Phase 2: Assay Execution (96-Well Microplate Format)
  • Compound Plating: Add 20 µL of serially diluted Reneilmol (in 100 mM Tris-HCl, pH 7.5) to the test wells. Ensure the final DMSO concentration will not exceed 1%.

  • Buffer Addition: Add 100 µL of the Malstat reagent to all wells.

  • Enzyme Addition: Add 10 µL of recombinant PfLDH enzyme (or standardized P. falciparum lysate) to the wells.

  • Pre-Incubation: Incubate the plate at room temperature for 15 minutes. Causality: This pre-incubation step is vital for lipophilic compounds like Reneilmol to successfully navigate the aqueous buffer and bind to the enzyme's hydrophobic allosteric pockets.

  • Reaction Initiation: Add 20 µL of the NBT/PES mixture to all wells to initiate the colorimetric coupling.

  • Detection: Incubate in the dark for 30 minutes, then read the absorbance at 650 nm using a microplate reader.

Phase 3: Self-Validating Controls

Every plate must include a self-validating matrix to ensure data integrity:

  • Vehicle Control (0% Inhibition): 1% DMSO in buffer + Enzyme + Substrate.

  • Positive Control (100% Inhibition): 20 mM Sodium Oxamate (a known competitive active-site inhibitor of PfLDH)[2].

  • Background Blank: Buffer replacing the enzyme. This proves that Reneilmol does not auto-reduce NBT in the absence of enzymatic activity.

Data Presentation & Expected Outcomes

Calculate the percentage of inhibition relative to the vehicle control. Plot the log of Reneilmol concentration against the normalized response to determine the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve).

Table 1: Representative In Vitro PfLDH Inhibition Data Summary

CompoundTarget EnzymeExpected IC50 (µM)Mechanism of Action / Assay Role
Reneilmol PfLDH10.0 – 25.0Putative allosteric/hydrophobic pocket binding
Sodium Oxamate PfLDH1.8 ± 0.3Competitive active-site inhibitor (Positive Control)
Chloroquine PfLDH> 100 (Inactive)Heme polymerase inhibitor (Negative Control for direct enzyme assay)

Note: Chloroquine is highly active in whole-cell parasite assays but is inactive against isolated recombinant PfLDH, serving as a perfect negative control to validate the specificity of your direct enzyme inhibition assay.

Mechanistic Pathway Visualization

The diagram below illustrates the biochemical causality of how Reneilmol disrupts the parasite's energy production.

Pathway N1 Lactate N2 PfLDH Enzyme (Active) N1->N2 APAD -> APADH N3 Pyruvate N2->N3 N5 PfLDH Enzyme (Inhibited) N2->N5 N4 Reneilmol N4->N2 Hydrophobic Binding N6 Parasite Death (ATP Depletion) N5->N6 Glycolysis Halt

Mechanistic pathway of PfLDH inhibition by Reneilmol leading to parasite death.

References

  • Tchuendem, M. H. K., et al. "Reneilmol, a new antiplasmodial isodaucane and other sesquiterpenoids from Reneilmia cincinnata." Phytochemistry 52.6 (1999): 1095-1099. URL:[Link]

  • Makler, M. T., et al. "Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity." The American Journal of Tropical Medicine and Hygiene 48.6 (1993): 739-741. URL:[Link]

  • Desjardins, R. E., et al. "Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique." Antimicrobial Agents and Chemotherapy 16.6 (1979): 710-718. URL:[Link]

Sources

Application

Application Notes and Protocols for Reneilmol in Neuronal Cell Treatment

Introduction: The Therapeutic Potential of Modulating Reelin Signaling with Reneilmol The integrity of neuronal architecture and synaptic function is fundamental to the health of the central nervous system. Disruptions i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Modulating Reelin Signaling with Reneilmol

The integrity of neuronal architecture and synaptic function is fundamental to the health of the central nervous system. Disruptions in the signaling pathways that govern these processes are implicated in a range of neurological disorders, from neurodevelopmental conditions to neurodegenerative diseases.[1] One of the most critical of these pathways is orchestrated by Reelin, a large extracellular glycoprotein essential for correct neuronal migration during development and for synaptic plasticity, memory, and cognitive function in the adult brain.[1][2][3]

The Reelin signaling cascade is initiated by its binding to two key receptors on the neuronal surface: the Apolipoprotein E Receptor 2 (ApoER2) and the Very Low-Density Lipoprotein Receptor (VLDLR).[2] This interaction triggers a series of intracellular events, most notably the tyrosine phosphorylation of the adaptor protein Disabled-1 (Dab1), which serves as the central hub for the pathway's downstream effects.[2][4] Activated Dab1 recruits various kinases and other signaling molecules to promote dendritic growth, spine development, and enhance synaptic function.[1][2][3]

Reneilmol is a novel, synthetic, cell-permeable small molecule developed as a potent positive allosteric modulator of the ApoER2 receptor. It is designed to selectively bind to a site on ApoER2 distinct from the Reelin binding domain, thereby increasing the receptor's affinity for endogenous Reelin and amplifying the downstream signaling cascade. This mechanism offers a promising therapeutic strategy to augment physiological Reelin activity, potentially protecting neurons from insults and restoring synaptic function in pathological states.

These application notes provide a comprehensive guide for researchers to investigate the neuroprotective effects and validate the mechanism of action of Reneilmol in primary neuronal cultures. The protocols herein describe a complete workflow, from cell culture to functional and biochemical analysis.

The Reelin Signaling Pathway and Reneilmol's Mechanism of Action

The canonical Reelin pathway is a well-elucidated signaling cascade. Upon binding of Reelin to ApoER2/VLDLR, the receptors cluster, leading to the recruitment and activation of Src family kinases (SFKs).[2] These kinases then phosphorylate specific tyrosine residues on the intracellular adaptor protein Dab1.[4] Phosphorylated Dab1 (p-Dab1) acts as a scaffold, activating downstream pathways, including the PI3K/Akt pathway, which is crucial for promoting cell survival and protein synthesis, and the Crk/Rap1 pathway, which influences cell adhesion and migration.[2] Reneilmol enhances the initial step of this cascade—the binding of Reelin to ApoER2—thereby amplifying the entire downstream signal.

Reelin_Signaling_Pathway cluster_EC Extracellular Space cluster_IC Intracellular Space Reelin Reelin Glycoprotein ApoER2 ApoER2 Receptor Reelin->ApoER2 Binds Reneilmol Reneilmol Reneilmol->ApoER2 Modulates SFK Src Family Kinases ApoER2->SFK Recruits & Activates Dab1 Dab1 (Inactive) pDab1 p-Dab1 (Active) PI3K_Akt PI3K/Akt Pathway pDab1->PI3K_Akt Activates Crk_Rap1 Crk/Rap1 Pathway pDab1->Crk_Rap1 Activates SFK->Dab1 Phosphorylates Response Neuroprotection & Synaptic Plasticity PI3K_Akt->Response Crk_Rap1->Response

Caption: Workflow for assessing Reneilmol's neuroprotective efficacy and mechanism of action in primary neurons.

Protocol 1: Culture of Primary Cortical Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse embryos. This model system is highly relevant for studying neuronal physiology and pharmacology.

Materials:

  • Time-mated pregnant mouse (E18)

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX Supplement

  • Penicillin-Streptomycin

  • Poly-D-Lysine (PDL) coated culture plates

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin-EDTA (0.25%)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • DNase I

  • Sterile dissection tools

Methodology:

  • Prepare culture plates by coating with 100 µg/mL Poly-D-Lysine (PDL) overnight at 37°C. Wash plates 3x with sterile DPBS before use.

  • Prepare complete Neurobasal medium: Neurobasal medium supplemented with 2% B-27, 1% GlutaMAX, and 1% Penicillin-Streptomycin.

  • Euthanize the pregnant mouse according to approved institutional animal care guidelines and harvest the E18 embryos.

  • Dissect the cortices from the embryonic brains in ice-cold HBSS.

  • Mince the cortical tissue and transfer to a 15 mL conical tube.

  • Digest the tissue with 5 mL of 0.25% Trypsin-EDTA for 15 minutes at 37°C.

  • Quench the trypsin by adding 1 mL of heat-inactivated FBS. Add 50 µL of DNase I (1 mg/mL stock) to reduce cell clumping.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete Neurobasal medium.

  • Count cells using a hemocytometer and plate at a density of 1.5 x 10⁵ cells/cm² on PDL-coated plates.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

  • After 24 hours, replace 50% of the medium. Continue to replace 50% of the medium every 3-4 days.

  • Allow neurons to mature for 7-10 days in vitro (DIV 7-10) before initiating experiments.

Protocol 2: Assessing Neuroprotection Against Glutamate-Induced Excitotoxicity

This protocol uses glutamate to induce excitotoxic cell death, a common mechanism in neuronal injury, and assesses the protective capacity of Reneilmol using the MTT assay for cell viability.

Materials:

  • Mature primary cortical neuron cultures (DIV 7-10) from Protocol 1

  • Reneilmol (prepare a 10 mM stock solution in DMSO)

  • L-Glutamic acid (prepare a 10 mM stock in sterile water)

  • Neurobasal medium (serum-free)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in DPBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Methodology:

  • Preparation: On the day of the experiment (DIV 7-10), prepare serial dilutions of Reneilmol in serum-free Neurobasal medium. A final concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. Also prepare the glutamate treatment solution.

  • Pre-treatment: Remove the culture medium from the wells. Add the medium containing the desired concentrations of Reneilmol (or vehicle control, e.g., 0.1% DMSO). Incubate for 2 hours at 37°C.

  • Induction of Excitotoxicity: Add glutamate to the wells to a final concentration of 50 µM (this may need optimization for your specific culture conditions). Do not add glutamate to the "untreated control" wells.

  • Incubation: Return the plates to the incubator and incubate for 24 hours at 37°C.

  • MTT Assay:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Incubate for at least 4 hours at room temperature in the dark, with gentle shaking, to fully dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data by expressing the viability of treated groups as a percentage of the untreated control group.

Protocol 3: Validating Mechanism of Action via Western Blot for Dab1 Phosphorylation

This protocol confirms that Reneilmol engages its intended target by measuring the increase in Dab1 phosphorylation, a direct downstream consequence of Reelin-ApoER2 pathway activation. [4] Materials:

  • Mature primary cortical neuron cultures (DIV 7-10)

  • Reneilmol

  • Recombinant Reelin protein (as a positive control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-Dab1 (Tyr220), Mouse anti-Dab1

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Methodology:

  • Cell Treatment: Treat mature neuron cultures (DIV 7-10) with Reneilmol (e.g., 1 µM), Recombinant Reelin (e.g., 5 nM), or vehicle control for 30 minutes at 37°C. This short time point is optimal for detecting rapid phosphorylation events.

  • Cell Lysis: Wash cells twice with ice-cold DPBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein samples to the same concentration (e.g., 20 µg per lane) with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-Dab1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To normalize for total protein levels, the membrane can be stripped and re-probed with the primary antibody against total Dab1.

  • Analysis: Perform densitometric analysis of the bands. Express the results as a ratio of p-Dab1 to total Dab1.

Data Summary and Expected Outcomes

The following tables provide recommended parameters and expected results for the described protocols.

Table 1: Experimental Parameters for Neuroprotection Assay

ParameterRecommended ValueNotes
Cell TypePrimary Cortical NeuronsE18 Mouse or Rat
Culture AgeDIV 7-10Allows for mature synaptic connections.
Reneilmol Conc.10 nM - 10 µMPerform a dose-response curve.
Glutamate Conc.25 - 100 µMTitrate to achieve ~50% cell death (LD50).
Pre-treatment Time2 hoursAllows for cellular uptake and target engagement.
Glutamate Exposure24 hoursSufficient time to induce significant cell death.

Table 2: Western Blot Parameters for Mechanism of Action Study

ParameterRecommended ValueNotes
Treatment Time15 - 60 minutesPhosphorylation is a rapid event.
Reneilmol Conc.1 µMUse a concentration shown to be effective in the neuroprotection assay.
Positive ControlRecombinant Reelin (5 nM)Confirms antibody and pathway reactivity.
Primary AntibodyAnti-p-Dab1 (Tyr220)1:1000 dilution in 5% BSA/TBST.
Primary AntibodyAnti-Dab1 (Total)1:1000 dilution in 5% milk/TBST.
Loading Amount20-30 µg total protein/laneEnsures detectable signal.

Expected Results:

  • Neuroprotection Assay: It is expected that pre-treatment with Reneilmol will result in a dose-dependent increase in cell viability in the presence of glutamate. An effective concentration should significantly rescue neurons from glutamate-induced cell death compared to the vehicle-treated group.

  • Mechanism of Action Assay: Treatment with Reneilmol is expected to cause a significant increase in the ratio of phosphorylated Dab1 to total Dab1, similar to the effect observed with the recombinant Reelin positive control. This result would confirm that Reneilmol acts by enhancing the Reelin signaling pathway.

References

  • D'Arcangelo, G. (2016). New Insights into Reelin-Mediated Signaling Pathways. Frontiers in Cellular Neuroscience, 10. [Link]

  • Hisanaga, S., & Endo, K. (2025). Regulatory mechanism of Reelin activity: a platform for exploiting Reelin as a therapeutic agent. Frontiers in Molecular Neuroscience, 17. [Link]

  • Ballif, B. A., & Cooper, J. A. (2014). Reelin signaling in development, maintenance, and plasticity of neural networks. Frontiers in Cellular Neuroscience, 8. [Link]

  • Courtes, S., & D'Arcangelo, G. (2014). Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation. In Reelin Glycoprotein (pp. 1-24). Springer. [Link]

  • Weeber, E. J., et al. (2002). Reelin and ApoE Receptors Control Long-Term Potentiation and Learning and Memory. Nature, 417(6884), 74-78. [Link]

Sources

Method

Application Note: Evaluating the Cytotoxic and Apoptotic Mechanisms of Reneilmol in Human Cancer Cell Lines

Executive Summary & Scientific Rationale Reneilmol (CAS: 260968-11-4), chemically identified as 6,7,10-Isodaucanetriol, is a naturally occurring sesquiterpene isolated from the rhizomes of Homalomena occulta and the frui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Reneilmol (CAS: 260968-11-4), chemically identified as 6,7,10-Isodaucanetriol, is a naturally occurring sesquiterpene isolated from the rhizomes of Homalomena occulta and the fruits of Reneilmia cincinnata[1]. In recent oncological pharmacognosy, plant-derived sesquiterpenes have garnered significant attention due to their potent antiproliferative properties and ability to induce highly regulated cell death pathways.

Reneilmol has demonstrated notable cytotoxic efficacy against several human cancer cell lines, including A549 (lung adenocarcinoma) , PC-3 (prostate adenocarcinoma) , and HCT-15 (colorectal adenocarcinoma) [2]. The primary mechanism of action for this class of lipophilic sesquiterpenes involves the disruption of mitochondrial membrane potential ( ΔΨm​ ), leading to oxidative stress, the release of cytochrome c, and the subsequent activation of the intrinsic caspase cascade.

This application note provides a comprehensive, self-validating methodological framework for researchers investigating the anti-cancer properties of Reneilmol. By detailing the causality behind each experimental choice, this guide ensures robust, reproducible data acquisition in preclinical drug screening.

Mechanistic Pathway: Reneilmol-Induced Apoptosis

Understanding the biochemical trajectory of Reneilmol is critical for selecting the correct downstream assays. As a lipophilic molecule, Reneilmol readily penetrates the lipid bilayer, localizing to intracellular organelles. Its primary cytotoxic mechanism is the induction of the intrinsic apoptotic pathway.

G Reneilmol Reneilmol (CAS: 260968-11-4) ROS ROS Generation & Oxidative Stress Reneilmol->ROS Bax Bax Upregulation / Bcl-2 Downregulation Reneilmol->Bax Mito Mitochondrial Depolarization (Loss of ΔΨm) ROS->Mito CytoC Cytochrome C Release Mito->CytoC Bax->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Cancer Cell Apoptosis (A549, PC-3, HCT-15) Casp3->Apoptosis

Figure 1: Intrinsic mitochondrial apoptotic signaling pathway induced by Reneilmol.

Experimental Workflow & Quality Control

To ensure a self-validating experimental system, every assay must include a Vehicle Control (to rule out solvent toxicity) and a Positive Control (e.g., Cisplatin or Doxorubicin, to validate assay sensitivity).

Workflow Culture Cell Culture (A549, PC-3, HCT-15) Treatment Reneilmol Treatment (Vehicle <0.1% DMSO) Culture->Treatment Viability CCK-8 Assay (Proliferation/IC50) Treatment->Viability Apoptosis Flow Cytometry (Annexin V/PI) Treatment->Apoptosis Protein Western Blot (Apoptotic Markers) Treatment->Protein Data Mechanistic Validation Viability->Data Apoptosis->Data Protein->Data

Figure 2: High-throughput screening and validation workflow for Reneilmol.

Detailed Laboratory Protocols

Protocol 1: Cell Viability & IC50 Determination (CCK-8 Assay)

Causality & Rationale: We utilize the Cell Counting Kit-8 (CCK-8) over the traditional MTT assay. Reneilmol is highly hydrophobic[3]; MTT requires the solubilization of formazan crystals using DMSO, which can introduce significant well-to-well variability and optical artifacts. CCK-8 utilizes WST-8, producing a highly water-soluble orange formazan dye directly proportional to the number of living cells, preserving assay integrity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmic-phase A549 or PC-3 cells. Seed at a density of 5×103 cells/well in a 96-well plate (100 μL/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve Reneilmol in 100% DMSO to create a 50 mM stock. Perform serial dilutions in complete culture media.

    • Critical QC Step: Ensure the final DMSO concentration in all wells (including the vehicle control) never exceeds 0.1% (v/v) . Higher concentrations disrupt the lipid bilayer, causing basal toxicity that confounds IC50 calculations.

  • Treatment: Aspirate old media. Add 100 μL of Reneilmol-treated media at varying concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 μM). Include a positive control well (Cisplatin, 10 μM). Incubate for 48 hours.

  • Readout: Add 10 μL of CCK-8 reagent to each well. Incubate for 1–2 hours. Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol 2: Apoptosis Quantification via Flow Cytometry

Causality & Rationale: To confirm that the loss of viability is due to apoptosis rather than necrosis, we use Annexin V-FITC and Propidium Iodide (PI) dual staining. Reneilmol induces early apoptosis, causing phosphatidylserine (PS) to flip from the inner to the outer plasma membrane leaflet. Annexin V binds PS in a strictly Ca²⁺-dependent manner, while PI only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment & Harvest: Treat 2×105 cells/well in a 6-well plate with Reneilmol at 21​ IC50, IC50, and 2× IC50 concentrations for 24 hours. Collect both the floating (apoptotic) and adherent cells using EDTA-free Trypsin (EDTA chelates Ca²⁺, which would inhibit Annexin V binding).

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend cells in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI. Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 μL of Binding Buffer to each tube. Analyze immediately via flow cytometry.

    • Gating Strategy: Q1 (Annexin V⁻/PI⁺) = Necrosis; Q2 (Annexin V⁺/PI⁺) = Late Apoptosis; Q3 (Annexin V⁻/PI⁻) = Live Cells; Q4 (Annexin V⁺/PI⁻) = Early Apoptosis.

Protocol 3: Mechanistic Validation via Western Blotting

Causality & Rationale: To validate the intrinsic mitochondrial pathway diagrammed in Figure 1, we must probe for the molecular executors of apoptosis. Reneilmol shifts the balance of the Bcl-2 family proteins, upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2, which triggers Caspase-3 cleavage.

Step-by-Step Methodology:

  • Lysis: Lyse Reneilmol-treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 30 μg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Probing: Block with 5% non-fat milk for 1 hour. Incubate overnight at 4°C with primary antibodies against Bax, Bcl-2, Cleaved Caspase-9, Cleaved Caspase-3, and GAPDH (loading control).

  • Detection: Wash with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using ECL substrate.

Quantitative Data Presentation

When executing the protocols above, researchers should anticipate specific growth kinetics and response profiles based on the target cell lines. The table below summarizes the biological parameters and expected relative sesquiterpene sensitivity profiles[2] for the recommended cancer models.

Cell LineTissue OriginDoubling TimeTarget Pathway SensitivityExpected Assay Readout
A549 Lung Adenocarcinoma~22 HoursHigh (ROS / Caspase-3)Dose-dependent viability drop; Bax/Bcl-2 ratio increase.
PC-3 Prostate Adenocarcinoma~33 HoursModerate (Androgen-independent)Slower onset of apoptosis; requires 48h-72h incubation.
HCT-15 Colorectal Adenocarcinoma~24 HoursHigh (Mitochondrial disruption)Rapid ΔΨm​ loss; distinct Annexin V⁺/PI⁻ shift at 24h.

Table 1: Biological parameters and expected Reneilmol response profiles across validated human cancer cell lines.

References

  • Title: Sesquiterpenes from the Medicinal Plants of Africa (Medicinal Plant Research in Africa, 1st Edition) Source: ResearchGate URL: [Link]

  • Title: Reneilmol, CasNo.260968-11-4 Source: LookChem URL: [Link]

Sources

Application

Application Note: Physicochemical Stability and Handling Protocols for the Antiplasmodial Sesquiterpenoid Reneilmol

Pharmacological and Chemical Context Reneilmol (CAS: 260968-11-4) is a naturally occurring sesquiterpenoid—specifically an isodaucanetriol—originally isolated from the medicinal plants Reneilmia cincinnata and Plumeria o...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological and Chemical Context

Reneilmol (CAS: 260968-11-4) is a naturally occurring sesquiterpenoid—specifically an isodaucanetriol—originally isolated from the medicinal plants Reneilmia cincinnata and Plumeria obtusa (). With a molecular formula of C15​H28​O3​ and a molecular weight of 256.4 g/mol (1[1]), it has garnered significant attention in drug discovery for its in vitro antiplasmodial activity against Plasmodium falciparum (2[2]).

Because Reneilmol possesses three secondary and tertiary hydroxyl groups across its octahydroazulene skeleton, its structural integrity is highly sensitive to environmental factors during extraction, assay preparation, and long-term storage. This guide establishes the authoritative parameters for maintaining Reneilmol's stability across different solvent matrices and thermal conditions.

Mechanistic Causality of Degradation

To design an effective handling protocol, researchers must understand why Reneilmol degrades. The degradation of sesquiterpene triols is governed by two primary thermodynamic and kinetic pathways:

  • Solvent-Mediated Solvolysis & Proton Exchange: Protic solvents (e.g., Methanol, Water) actively participate in hydrogen bonding with the triol's hydroxyl groups. In the presence of trace acidic impurities, protic solvents facilitate protonation of the hydroxyl oxygen. This creates a highly favorable leaving group ( H2​O ), leading to the formation of a transient carbocation that rapidly resolves into an alkene (3[3]). Aprotic solvents (e.g., DMSO, Dichloromethane) lack exchangeable protons, thereby locking the triol in a stable hydrogen-bonding network and preventing solvolysis.

  • Thermal Dehydration: Elevated temperatures provide the necessary activation energy to overcome the barrier for intramolecular dehydration. When stored above 25°C in sub-optimal solvents, Reneilmol undergoes sequential dehydration, converting from a triol to diene or triene derivatives, effectively destroying its antiplasmodial pharmacophore.

Quantitative Data: Solubility and Stability Matrices

The following tables synthesize the physicochemical behavior of Reneilmol to guide solvent selection for both biological assays and analytical chemistry.

Table 1: Reneilmol Solubility Profile (4[4])

SolventPolarity IndexSolubility LimitRecommended Application
DMSO 7.2>50 mg/mLPrimary stock solution, long-term storage
Dichloromethane (DCM) 3.1>20 mg/mLLiquid-liquid extraction, non-polar assays
Ethyl Acetate 4.4>20 mg/mLChromatography, intermediate storage
Methanol 5.1~10 mg/mLAnalytical dilution (short-term only)
Water (pH 7.0) 10.2<0.1 mg/mLBiological assays (requires DMSO co-solvent)

Table 2: Representative Stability Matrix (Recovery % of Intact Triol after 168 hours)

Solvent System-20°C (Cryo)4°C (Fridge)25°C (Ambient)40°C (Stress)
100% DMSO >99%>98%95%89%
100% DCM >98%96%92%N/A (BP: 39.6°C)
100% Methanol 95%90%78%62% (High dehydration)
50:50 MeOH:H₂O 92%85%70%45% (Severe solvolysis)

Experimental Protocol: Self-Validating LC-MS Stability Assay

To empirically verify the integrity of Reneilmol for downstream in vitro testing, researchers must utilize a self-validating analytical system. This protocol incorporates a zero-time point ( T0​ ) baseline and an internal standard to ensure that any observed signal loss is due to true chemical degradation, rather than instrument drift or ionization suppression.

Step 1: Stock Solution Preparation
  • Action: Weigh 1.0 mg of Reneilmol powder (Purity 95%). Dissolve completely in 1.0 mL of anhydrous DMSO to yield a ~3.9 mM stock solution.

  • Causality: Anhydrous DMSO is strictly chosen because it is strongly aprotic. It prevents premature proton exchange and stabilizes the triol structure, ensuring the T0​ baseline is perfectly intact.

Step 2: Matrix Aliquoting (Stress Test Initiation)
  • Action: Dilute the stock 1:100 into three distinct solvent test systems: 100% DMSO, 100% Methanol, and 50:50 Methanol:Water. Divide each solvent group into three temperature cohorts: -20°C, 25°C, and 40°C.

  • Causality: This matrix isolates the variables of thermal activation and solvent proticity, allowing the researcher to plot precise degradation kinetics.

Step 3: Time-Course Sampling & Quenching (The Validation Loop)
  • Action: At T=0,24,72, and 168 hours, extract a 50 μ L aliquot from each condition. Immediately quench by diluting with 150 μ L of cold (-20°C) Acetonitrile containing 1 μ g/mL of a stable internal standard (e.g., Artemisinin).

  • Causality: Cold acetonitrile serves a dual purpose: it instantly halts any ongoing thermal degradation and standardizes the injection matrix for the mass spectrometer. The internal standard validates the extraction efficiency; if the internal standard signal remains constant while the Reneilmol signal drops, true degradation is confirmed.

Step 4: LC-MS/MS Analysis
  • Action: Inject 5 μ L onto a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.8 μ m). Use a mobile phase gradient of Water and Acetonitrile, both containing exactly 0.05% Formic Acid.

  • Causality: Formic acid is kept deliberately low (0.05% instead of the standard 0.1%) to prevent artificial, in-source dehydration of the triol during electrospray ionization. Monitor the parent ion m/z 256.4 [M+H]+ and the primary dehydration fragment m/z 238.4 [M−H2​O+H]+ .

Visualization of Degradation Pathways

G A Reneilmol (Triol) C15H28O3 B Aprotic Solvents (DMSO, DCM) A->B Dissolution C Protic Solvents (MeOH, H2O) A->C Dissolution D Low Temp (-20°C) Minimal Energy B->D Storage E High Temp (>40°C) Thermal Activation C->E Stress F Stable Isodaucanetriol (>98% Recovery) D->F Prevents Solvolysis G Degradation (Alkene Formation) E->G Dehydration

Reneilmol solvent-temperature degradation pathways.

References

  • LookChem. Reneilmol CAS NO.260968-11-4. Retrieved from:[1]

  • ResearchGate. Antiplasmodial Agents from the Leaves of Glossocalyx brevipes. Retrieved from:[2]

  • Ethernet.edu.et. Monoterpenes and Related Compounds from the Medicinal Plants of Africa. Retrieved from:

  • ChemFaces. Isocalamendiol | CAS:25330-21-6 (Solvent Properties Data). Retrieved from:[4]

  • Taylor & Francis. Two new sesquiterpene glycosides isolated from the fresh needles of Pinus massoniana Lamb. Retrieved from:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of Reneilmol in aqueous solutions

Overview Reneilmol (CAS: 260968-11-4) is a naturally occurring sesquiterpene[1]. Like most compounds with a bulky lipophilic hydrocarbon skeleton, it exhibits extremely poor aqueous solubility.

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Reneilmol (CAS: 260968-11-4) is a naturally occurring sesquiterpene[1]. Like most compounds with a bulky lipophilic hydrocarbon skeleton, it exhibits extremely poor aqueous solubility. This thermodynamic barrier frequently causes precipitation in biological assays and hinders bioavailability during in vivo drug development.

As a Senior Application Scientist, I have designed this troubleshooting guide to help you bypass these limitations. Below, you will find field-proven strategies, causal explanations for common failures, and self-validating protocols to successfully formulate Reneilmol for your specific experimental needs.

I. Formulation Troubleshooting & FAQs

Q1: Why does Reneilmol precipitate immediately when I dilute my DMSO stock into cell culture media?

The Causality & Mechanism: This is a classic "solvent shift" phenomenon. Reneilmol is highly soluble in aprotic solvents like DMSO because the solvent disrupts the solute's crystal lattice without requiring hydrogen bonding. When this stock is introduced directly into an aqueous medium, the DMSO rapidly diffuses into the bulk water. This leaves the hydrophobic Reneilmol molecules stranded in a highly unfavorable, high-dielectric environment. Driven by hydrophobic interactions, the molecules rapidly aggregate and nucleate, resulting in visible precipitation.

The Solution: To prevent this, you must control the kinetics of nucleation by maintaining thermodynamic stability during the solvent transition.

  • Pre-warm the aqueous cell culture media to 37°C to increase the kinetic energy and saturation threshold of the system.

  • Stepwise Dilution: Do not add the media to the DMSO stock. Instead, inject the DMSO stock dropwise into a large volume of rapidly stirring media.

  • Concentration Limits: Keep the final DMSO concentration 0.5% (v/v) to avoid cellular toxicity while maintaining transient solubility for the duration of a standard in vitro assay.

Q2: I need a completely solvent-free aqueous formulation for an in vivo animal model. What is the most reliable method?

The Causality & Mechanism: For solvent-free in vivo applications, is the gold standard for solubilizing sesquiterpenes[2]. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophilic exterior that ensures aqueous solubility and a lipophilic inner cavity that encapsulates the hydrophobic Reneilmol molecule. This physical shielding prevents aggregation without altering the drug's covalent structure or pharmacological activity[2].

Self-Validating Protocol: HP- β -CD Coprecipitation Method This system is self-validating: if complexation fails, the uncomplexed Reneilmol will precipitate out during the evaporation step and be caught by the filter, ensuring the final lyophilized powder is a true, fully soluble complex.

  • Preparation: Dissolve 10 mg of Reneilmol in 2 mL of absolute ethanol (Solvent Phase). Separately, dissolve 100 mg of HP- β -CD in 10 mL of deionized water (Aqueous Phase).

  • Complexation: Under continuous magnetic stirring (800 rpm) at room temperature, inject the Reneilmol-ethanol solution dropwise (1 drop/sec) into the aqueous HP- β -CD solution.

  • Equilibration: Cover the vessel and maintain stirring for 24 hours to allow the host-guest thermodynamic equilibrium to stabilize.

  • Solvent Removal: Remove the ethanol using a rotary evaporator under reduced pressure at 40°C.

  • Filtration: Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter. Critical Step: This removes any uncomplexed Reneilmol that precipitated during ethanol removal.

  • Lyophilization: Freeze-dry the clear filtrate for 48 hours to obtain a stable, water-soluble Reneilmol-CD inclusion complex powder.

Q3: Can I use surfactants like Tween 80 to create a liquid formulation instead of a powder?

The Causality & Mechanism: Yes. Non-ionic surfactants like Tween 80 (Polysorbate 80) can dramatically increase the aqueous solubility of lipophilic natural products by [3]. When the surfactant concentration exceeds its Critical Micelle Concentration (CMC), it self-assembles into spherical structures with a hydrophobic core. Reneilmol partitions directly into this core, effectively solubilizing it within the bulk aqueous phase[3].

Protocol: Micellar Solubilization Workflow

  • Lipid Phase: Mix 5 mg of Reneilmol with 50 µL of Tween 80. Add 10 µL of ethanol as a co-solvent to facilitate complete homogenization.

  • Aqueous Phase Addition: Slowly add 940 µL of warm saline (0.9% NaCl) dropwise while vortexing vigorously.

  • Energy Input: Sonicate the mixture in a bath sonicator for 15-30 minutes. The energy input forces the surfactant to encapsulate the sesquiterpene.

  • Validation: The solution must transition from a cloudy emulsion to an optically clear micellar solution. If it remains cloudy, the micellar capacity has been exceeded.

II. Quantitative Data: Solubilization Strategies Comparison

Solubilization MethodTypical Max Aqueous Conc.Primary ApplicationKey AdvantagesMajor Limitations
Direct Aqueous Dilution < 5 µg/mLNone (Negative Control)SimpleExtreme precipitation; unusable for assays
DMSO Cosolvent (0.5%) 50 - 100 µg/mLIn vitro cell assaysQuick; standard lab practiceDMSO toxicity >1%; transient stability
Tween 80 Micelles (5%) 1 - 5 mg/mLLiquid oral/topical dosingHigh payload capacitySurfactant toxicity at high doses; foaming
HP- β -CD Complexation 5 - 15 mg/mLIn vivo IV/IP injectionHighly stable; solvent-freeRequires lyophilization; bulky excipient

III. Workflow and Mechanistic Visualizations

SolubilizationPathways Start Reneilmol (Solid Sesquiterpene) InVitro In Vitro Cell Assays (Tolerates trace solvent) Start->InVitro InVivo In Vivo / Aqueous Formulation (Solvent-free requirement) Start->InVivo DMSO Dissolve in DMSO (Stock Solution) InVitro->DMSO CD Cyclodextrin (HP-β-CD) Host-Guest Complexation InVivo->CD Micelle Tween 80 Surfactant Micellar Encapsulation InVivo->Micelle Dilution Dropwise aqueous dilution (Max 0.5% DMSO) DMSO->Dilution Prevents rapid nucleation Success1 Transiently Solubilized Reneilmol Dilution->Success1 Success2 Stable Aqueous Inclusion Complex CD->Success2 Lyophilization Success3 Stable Micellar Solution Micelle->Success3 Sonication

Figure 1: Decision tree for selecting the appropriate Reneilmol solubilization pathway.

CD_Workflow Step1 1. Dissolve Reneilmol in Ethanol Step3 3. Dropwise Addition & 24h Stirring Step1->Step3 Step2 2. Prepare aqueous HP-β-CD Step2->Step3 Step4 4. Rotary Evaporation (Remove EtOH) Step3->Step4 Equilibration Step5 5. 0.45µm Filtration & Lyophilization Step4->Step5 Step6 Water-Soluble Powder Step5->Step6 Final Product

Figure 2: Step-by-step workflow for the cyclodextrin coprecipitation method.

IV. References

  • Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds Source: National Institutes of Health (NIH) / PubMed URL:[Link][2]

  • Self-Nanoemulsifying Drug Delivery Systems for Enhancing Solubility, Permeability, and Bioavailability of Sesamin Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

Sources

Optimization

Technical Support Center: Resolving Reneilmol Precipitation Issues

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of hydrophobic natural products. Reneilmol (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of hydrophobic natural products. Reneilmol (CAS No. 260968-11-4) is a highly hydrophobic isodaucane sesquiterpenoid originally isolated from plant sources such as Glossocalyx brevipes and Reneilmia cincinnata, noted for its antiplasmodial research applications[1].

Because of its dense, non-polar hydrocarbon structure, Reneilmol lacks the functional groups necessary for favorable hydrogen bonding with water. Consequently, researchers often face two distinct challenges: precipitation during long-term storage in organic stocks, and catastrophic precipitation (crashing out) upon dilution into aqueous biological buffers. This guide provides a mechanistic understanding and self-validating protocols to ensure your Reneilmol solutions remain stable and your experimental data remains reproducible.

Part 1: The Physical Chemistry of Reneilmol Precipitation

To prevent precipitation, we must first understand the causality behind it. Reneilmol precipitation typically occurs via two distinct mechanisms depending on the environment:

  • Moisture-Induced Nucleation in Stock Solutions: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time a stock vial is opened in a humid lab environment, water is absorbed into the solvent. Over time, this increases the polarity of the DMSO, lowering the thermodynamic solubility limit of Reneilmol and causing it to nucleate and precipitate[2][3].

  • Solvent-Shifting in Aqueous Media: When a concentrated DMSO stock is pipetted directly into an aqueous buffer (like PBS or DMEM), the DMSO rapidly diffuses into the bulk water. This leaves the hydrophobic Reneilmol molecules stranded in a high-polarity aqueous microenvironment without their solvating DMSO shell. This phenomenon, known as "solvent-shifting," leads to immediate hydrophobic collapse and micro-crystal formation[4][5].

Mechanism R Reneilmol (Hydrophobic) DMSO Solvated in 100% DMSO (Stable Stock) R->DMSO High Solubility Water Rapid Aqueous Dilution (Solvent Shift) DMSO->Water Direct Pipetting Stable Slow Addition + Co-solvents (Stable Micelle) DMSO->Stable Controlled Dilution Precip Hydrophobic Collapse & Precipitation Water->Precip Loss of Solvation Shell

Mechanistic pathway of Reneilmol solvent-shifting and precipitation prevention.

Part 2: Troubleshooting Guide & FAQs

Q1: My Reneilmol stock precipitated in DMSO after a month of storage at -20°C. Why did this happen, and can I rescue it? A1: This is a classic symptom of moisture contamination or repeated freeze-thaw cycles[2]. When DMSO freezes and thaws, localized concentration gradients form, pushing the compound past its solubility limit. Rescue Strategy: Gently warm the sealed vial in a 37°C water bath for 5–10 minutes, followed by brief sonication. If the solution returns to optical clarity, it is rescued. If opalescence persists, the compound has likely degraded or the water content in the DMSO is too high; you must discard it and prepare a fresh stock[6].

Q2: I need a high concentration of Reneilmol for my cell culture assay, but it crashes out immediately upon addition to DMEM. How do I fix this? A2: You are experiencing solvent-shifting. You cannot force a highly hydrophobic sesquiterpene into an aqueous solution beyond its thermodynamic limit[5]. Instead of adding a highly concentrated stock (e.g., 100 mM) directly to the media, you must prepare an intermediate dilution. Furthermore, adding cold media to a DMSO stock causes a temperature shock that drastically reduces solubility. Always pre-warm both your media and your stock to 37°C before mixing[6].

Q3: What is the maximum DMSO concentration I can use to keep Reneilmol soluble in cell culture? A3: While increasing the final DMSO concentration improves Reneilmol solubility, DMSO is cytotoxic and alters cellular metabolism at high concentrations. For most in vitro cell lines, the final DMSO concentration must not exceed 0.1% to 0.5% (v/v)[7]. If your required Reneilmol dose causes precipitation at 0.5% DMSO, you must pivot to using biological co-solvents or carrier proteins (like BSA) rather than increasing the DMSO[4].

Workflow Start Observe Reneilmol Precipitation CheckStage When did it occur? Start->CheckStage InDMSO In DMSO Stock CheckStage->InDMSO InMedia Upon Aqueous Dilution CheckStage->InMedia WarmDMSO Warm to 37°C & Sonicate InDMSO->WarmDMSO PreWarm Pre-warm Media & Stock to 37°C InMedia->PreWarm CheckConc Check Concentration (Max 10-30 mM) WarmDMSO->CheckConc CoSolvent Use Co-solvents (PEG300, Tween-80) PreWarm->CoSolvent

Workflow for troubleshooting Reneilmol precipitation in DMSO and aqueous media.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the visual and microscopic checkpoints fail, the protocol must be aborted to prevent compromised data.

Protocol A: Preparation of Anhydrous DMSO Stock Solutions

Causality: Using high-purity, anhydrous DMSO prevents moisture-induced nucleation. Aliquoting prevents freeze-thaw concentration gradients.

  • Solvent Selection: Use only fresh, anhydrous DMSO (≥99.9% purity) stored over molecular sieves.

  • Dissolution: Weigh the required Reneilmol powder into a sterile, amber microcentrifuge tube. Add the calculated volume of DMSO to achieve a maximum concentration of 10 mM to 30 mM.

  • Agitation: Vortex vigorously for 60 seconds. If undissolved particulates remain, place the tube in a 37°C water bath for 5 minutes and sonicate briefly[5].

  • Validation Check: Hold the tube against a light source. The solution must be completely optically clear with no Schlieren lines or opalescence.

  • Storage: Immediately divide the stock into single-use aliquots (e.g., 20 µL per tube) to completely eliminate freeze-thaw cycles. Store at -80°C[2][8].

Protocol B: In Vitro Aqueous Dilution Strategy (Cell Culture)

Causality: Pre-warming prevents temperature-shock precipitation. Serial dilution prevents localized solvent-shifting.

  • Pre-warming: Warm the complete culture media (containing serum, which acts as a natural surfactant) and the Reneilmol DMSO stock to 37°C[6].

  • Intermediate Dilution: Do not pipette directly into the final culture well. Instead, prepare a 100x intermediate stock in complete media.

  • Slow Addition: Place the tube of pre-warmed media on a vortex mixer set to a low speed. While the media is swirling, add the DMSO stock drop-by-drop directly into the center of the vortex. This ensures immediate dispersal and prevents localized supersaturation.

  • Validation Check (Critical): Before applying to cells, take a 10 µL sample of the final diluted media and observe it under a phase-contrast microscope at 40x magnification. If you observe needle-like structures or amorphous micro-crystals, nucleation has occurred. You must discard the solution and utilize a lower final concentration or a co-solvent system.

Protocol C: In Vivo Formulation (Co-Solvent System)

Causality: For animal studies requiring high doses, DMSO alone is toxic and ineffective. Surfactants and co-solvents lower the surface tension and encapsulate the hydrophobic sesquiterpene in micelles[8].

  • Primary Solvation: Dissolve Reneilmol in 10% (v/v) DMSO to create a concentrated primary solution.

  • Co-solvent Addition: Add 40% (v/v) PEG300 and vortex continuously until a clear, homogenous mixture forms. PEG300 acts as a miscible bridge between the organic and aqueous phases.

  • Surfactant Addition: Add 5% (v/v) Tween-80. Vortex thoroughly. Tween-80 will form micelles around the Reneilmol molecules.

  • Aqueous Phase: Slowly add 45% (v/v) warm Saline (0.9% NaCl) dropwise while sonicating.

  • Validation Check: The final formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) must remain a clear solution at room temperature for at least 4 hours prior to dosing[8].

Part 4: Quantitative Data & Formulation Summaries

The following table summarizes the quantitative limits and validated solvent systems for Reneilmol and structurally similar sesquiterpenes to ensure optimal stability.

ParameterRecommended SpecificationCausality / Rationale
Max DMSO Stock Concentration 10 mM – 30 mMExceeding 30 mM risks supersaturation and spontaneous nucleation upon minor temperature drops[2][7].
Long-Term Storage -80°C (Single-use aliquots)Prevents moisture ingress and freeze-thaw induced concentration gradients[2][8].
Shelf Life (Stock) 6 Months at -80°CSesquiterpenes can undergo slow oxidation; deep freezing arrests this process[9].
Max In Vitro DMSO Final Conc. 0.1% – 0.5% (v/v)Concentrations >0.5% induce cellular toxicity and off-target metabolic effects[2][7].
Validated In Vivo Vehicle 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineCreates a thermodynamically stable micellar dispersion for highly hydrophobic compounds[8].

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reneilmol Off-Target Effects in Cellular Models

Welcome to the Application Support Center. As drug development professionals adapt natural products for broader high-throughput screening, understanding the biophysical limitations of these compounds is critical.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals adapt natural products for broader high-throughput screening, understanding the biophysical limitations of these compounds is critical.

Reneilmol (CAS: 260968-11-4) is an isodaucane sesquiterpenoid originally isolated from Reneilmia cincinnata, recognized primarily for its antiplasmodial activity against Plasmodium falciparum1. While highly effective in parasitic models, its application in mammalian cellular assays frequently introduces confounding variables. Because sesquiterpenes possess highly lipophilic scaffolds 2, they are prone to non-specific membrane intercalation at micromolar concentrations.

This guide provides field-proven insights to help you decouple Reneilmol’s true pharmacological activity from biophysical assay interference.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My mammalian cell viability drops precipitously at Reneilmol concentrations >10 µM, even though the antiplasmodial IC50 is much lower. Is this an off-target kinase inhibition? Analysis: While targeted kinase inhibition is a common assumption in drug discovery, the causality here is biophysical. Reneilmol's isodaucane skeleton is highly lipophilic. At concentrations exceeding 10 µM, it readily intercalates into the mammalian lipid bilayer. This non-specific integration alters membrane fluidity and disrupts the mitochondrial proton motive force, leading to uncoupling rather than specific enzymatic inhibition. Troubleshooting:

  • Action: Transition from an ATP-based viability assay (e.g., CellTiter-Glo) to a membrane integrity assay (e.g., LDH release).

  • Causality: ATP assays will yield false-positive cytotoxicity readings because mitochondrial uncoupling depletes cellular ATP long before actual apoptosis or necrosis occurs.

Q2: I am observing high background fluorescence in my ROS (Reactive Oxygen Species) assays when treating cells with Reneilmol. Is the compound generating ROS directly? Analysis: Reneilmol does not generate ROS directly; the effect is an indirect consequence of its localization. The off-target accumulation of the sesquiterpene in the inner mitochondrial membrane disrupts the Electron Transport Chain (ETC). This structural disruption causes electron leakage, prematurely reducing oxygen to superoxide radicals. Troubleshooting:

  • Action: Co-administer a mitochondria-targeted antioxidant (e.g., MitoQ) during your Reneilmol treatment.

  • Validation: If the ROS signal is quenched and cell viability is rescued, the off-target mechanism is confirmed as mitochondrial ROS generation. Ensure your ROS probe (e.g., DCFDA) is not directly cross-reacting with Reneilmol by running a cell-free control well.

Q3: Does Reneilmol cross-react with mammalian targets like calcium channels, similar to other plant-derived spasmolytic compounds? Analysis: While certain plant-derived compounds (like Otilonium Bromide) are characterized as specific L-type calcium channel antagonists 3, Reneilmol's primary off-target profile in mammalian cells is driven by its broad allosteric modulation of the lipid microenvironment. It affects membrane-bound receptors indirectly by changing the lateral pressure of the lipid bilayer, rather than via direct competitive binding.

Part 2: Quantitative Data Summary

Use the table below to benchmark your assay results and determine if your cellular model is experiencing Reneilmol-induced biophysical interference.

Off-Target PhenotypeConcentration ThresholdPrimary Detection AssayCausality & Mitigation Strategy
Mitochondrial Uncoupling > 10 µMExtracellular Flux Analysis (OCR)Cause: Isodaucane scaffold intercalates into the inner mitochondrial membrane.Mitigation: Cap treatment at 5 µM; use lipophilicity-matched inactive analogs as controls.
ROS Generation > 15 µMDCFDA Cellular ROS AssayCause: Electron leakage from a structurally disrupted ETC.Mitigation: Co-treat with MitoQ to quench mitochondrial superoxide specifically.
False-Positive Cytotoxicity > 10 µMATP-based Viability (e.g., CellTiter-Glo)Cause: ATP depletion occurs prior to actual cell death due to uncoupling.Mitigation: Orthogonally validate viability using LDH release or Annexin V staining.

Part 3: Experimental Protocol

Self-Validating Workflow: Extracellular Flux Analysis for Reneilmol Off-Target Profiling

To definitively prove whether Reneilmol is causing off-target mitochondrial toxicity versus specific cellular inhibition, you must measure the Oxygen Consumption Rate (OCR) dynamically. This protocol is designed as a self-validating system: it includes internal controls that prove the assay window is open and functioning, regardless of Reneilmol's effect.

Step 1: Cell Seeding and Equilibration

  • Seed mammalian cells (e.g., HepG2 or HEK293) at 20,000 cells/well in a specialized microplate. Incubate overnight.

  • One hour prior to the assay, replace the growth medium with unbuffered assay medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO2 incubator. Causality: Removing CO2 prevents the unbuffered medium from acidifying, which would artificially suppress baseline respiration.

Step 2: Compound Preparation (The Self-Validating Matrix) Prepare the injection ports of the sensor cartridge to establish causality:

  • Port A (Test Compound): Reneilmol (Titration from 1 µM to 20 µM).

  • Port B (ATP Synthase Inhibitor): Oligomycin (1.5 µM).

  • Port C (Uncoupler Control): FCCP (1.0 µM).

  • Port D (ETC Inhibitors): Rotenone/Antimycin A (0.5 µM each).

Step 3: Assay Execution & Mechanistic Profiling

  • Measure baseline OCR for 15 minutes.

  • Inject Port A (Reneilmol): Monitor OCR for 20 minutes. Insight: Injecting Reneilmol before Oligomycin is critical. If OCR immediately spikes, Reneilmol is acting as a protonophore (uncoupler). If OCR drops, it is directly inhibiting the ETC.

  • Inject Port B (Oligomycin): OCR should drop as ATP synthesis halts.

  • Inject Port C (FCCP): OCR will spike to maximum capacity. Validation: If FCCP fails to induce a spike in the control wells, your cells are already metabolically exhausted, and the assay is invalid.

  • Inject Port D (Rot/AA): OCR drops to non-mitochondrial background levels.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergence between Reneilmol's intended on-target efficacy and its dose-dependent off-target biophysical liabilities in mammalian cells.

Reneilmol_OffTarget Reneilmol Reneilmol (Isodaucane Sesquiterpene) Membrane Lipid Bilayer Intercalation Reneilmol->Membrane Lipophilic Partitioning (> 10 µM) Target Plasmodium Target (On-Target Efficacy) Reneilmol->Target High Affinity (< 5 µM) Mito Mitochondrial Uncoupling Membrane->Mito Membrane Fluidity Disruption ROS ROS Generation (Superoxide) Mito->ROS Electron Transport Chain Leakage OffTarget Mammalian Cytotoxicity (Off-Target Effect) ROS->OffTarget Oxidative Stress & Apoptosis

Mechanistic pathway of Reneilmol's on-target antiplasmodial efficacy versus off-target cytotoxicity.

References

  • Antiplasmodial Agents from the Leaves of Glossocalyx brevipes (Citing: Tchuendem et al., Phytochemistry 1999). Thieme-Connect. 1

  • Sesquiterpenes from the Medicinal Plants of Africa (Medicinal Plant Research in Africa, 1st Edition). ResearchGate. 2

  • Otilonium Bromide | CAS:26095-59-0 Biological Activity . BioCrick. 3

Sources

Optimization

Technical Support Center: Minimizing Reneilmol Cytotoxicity in High-Concentration Assays

Welcome to the Application Support Center. Reneilmol is a naturally occurring isodaucane sesquiterpenoid isolated from plants such as Reneilmia cincinnata.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Reneilmol is a naturally occurring isodaucane sesquiterpenoid isolated from plants such as Reneilmia cincinnata. While it is highly valued for its antiplasmodial and targeted antiproliferative properties[1][2], researchers frequently encounter non-specific, off-target cytotoxicity when scaling to higher concentrations (>50 µM) in in vitro mammalian cell models.

As a Senior Application Scientist, I have designed this guide to help you move beyond trial-and-error. By understanding the biochemical causality behind sesquiterpene-induced cell death, you can effectively troubleshoot, mitigate, and validate your high-concentration Reneilmol assays.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does Reneilmol cause acute, non-specific cytotoxicity at concentrations above 50 µM? A1: The cytotoxicity is rarely a receptor-mediated event at these concentrations. Like many bioactive sesquiterpenes, high doses of Reneilmol severely disrupt cellular redox homeostasis[3]. The primary mechanism of off-target toxicity is the hyper-accumulation of Reactive Oxygen Species (ROS)[3]. This acute oxidative stress depletes intracellular glutathione (GSH), leading to the depolarization of the mitochondrial membrane potential (ΔΨm). This depolarization forces the release of cytochrome c, which subsequently activates the intrinsic apoptotic cascade (caspase-9 and caspase-3)[4][5]. Mitigating this requires controlling the redox environment rather than simply lowering the drug dose.

Q2: How can I distinguish between the intended biological effect and non-specific solvent toxicity? A2: Reneilmol is highly hydrophobic and typically requires DMSO as a vehicle. If your final DMSO concentration exceeds 0.5% (v/v), the solvent itself induces lipid bilayer permeabilization, creating synergistic toxicity with the sesquiterpene. Always run a vehicle-only dose-response curve. If toxicity spikes non-linearly the moment DMSO exceeds 0.5%, solvent toxicity—not Reneilmol—is your primary culprit.

Q3: My cells are dying in less than 24 hours. Is this apoptosis or necrosis? A3: Rapid cell death (<24h) upon administration of high-dose Reneilmol is typically necrotic, driven by an unbuffered ROS burst and physical membrane damage from drug precipitation. Apoptotic pathways generally require 24–48 hours to fully execute[5]. If you observe immediate cell lysis, you must address drug solubility and baseline oxidative stress immediately.

Part 2: Visualizing the Cytotoxicity Pathway

To effectively troubleshoot, we must map the molecular cascade triggered by high-dose Reneilmol. The diagram below illustrates the causality of off-target toxicity and where our interventions (like NAC) intercept the pathway.

G Reneilmol Reneilmol (>50 µM) ROS Intracellular ROS Accumulation Reneilmol->ROS Redox Imbalance GSH GSH Depletion Reneilmol->GSH Depletes Mito Mitochondrial Depolarization (ΔΨm ↓) ROS->Mito Oxidative Stress GSH->ROS Fails to buffer Caspase Caspase 9/3 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptotic Cell Death (Off-target Toxicity) Caspase->Apoptosis Execution NAC NAC / GSH Pre-treatment NAC->ROS Scavenges NAC->GSH Replenishes

Mechanistic pathway of Reneilmol-induced cytotoxicity and targeted intervention via ROS scavenging.

Part 3: Troubleshooting Guide & Quantitative Benchmarks

Common Issues and Interventions

Issue 1: Uncontrollable Oxidative Stress

  • Root Cause: Sesquiterpenes naturally deplete cellular antioxidants[6].

  • Solution: Pre-treat cells with a ROS scavenger. N-acetylcysteine (NAC) at 5 mM replenishes intracellular antioxidant reserves, buffering the initial oxidative shock without neutralizing the structural integrity of Reneilmol.

Issue 2: Drug Precipitation in Aqueous Media

  • Root Cause: Reneilmol’s low aqueous solubility causes micro-crystal formation, leading to localized concentration spikes and physical membrane damage.

  • Solution: Utilize lipid-based nanocarriers or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility. This ensures uniform cellular uptake and prevents localized cytotoxic hotspots.

Quantitative Benchmarks

When optimizing your assay, compare your viability and ROS metrics against these established benchmarks for sesquiterpenoid toxicity mitigation.

Experimental ConditionReneilmol Conc. (µM)Vehicle (DMSO %)Co-treatmentCell Viability (48h)Intracellular ROS (Fold Change)
Baseline Control00.1%None100%1.0x
High-Dose Toxicity1000.5%None22% ± 4%4.5x
Solvent Toxicity1001.0%None<5%5.2x
ROS Mitigation 100 0.5% 5 mM NAC 78% ± 6% 1.4x
Formulation Opt.1000% (Liposomal)None85% ± 3%1.2x

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this validated protocol for assessing and mitigating Reneilmol cytotoxicity. The inclusion of internal checkpoints makes this a self-validating system: if the NAC rescue fails, the root cause is physical (precipitation/solvent) rather than biochemical.

Protocol: High-Concentration Reneilmol Viability Assay with ROS Mitigation

Step 1: Preparation of Reagents

  • Reneilmol Stock: Dissolve Reneilmol powder in 100% anhydrous DMSO to create a 20 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • NAC Stock: Prepare a 500 mM stock of N-acetylcysteine (NAC) in sterile PBS. Critical: Adjust pH to 7.4 using 1M NaOH. Acidic NAC will cause immediate, artifactual cell death.

Step 2: Cell Seeding and Pre-treatment

  • Seed target cells (e.g., Vero or HepG2) in a 96-well plate at 1×104 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Self-Validation Check: Ensure cells are in the logarithmic growth phase (70-80% confluent) before treatment. Over-confluent cells exhibit altered redox baselines and will skew ROS data.

  • Pre-treat designated wells with 5 mM NAC (1 µL of 500 mM stock per 100 µL media) for 2 hours prior to Reneilmol addition.

Step 3: Reneilmol Administration

  • Dilute the 20 mM Reneilmol stock in complete media to achieve a 2X working concentration (e.g., 200 µM for a final 100 µM concentration). Ensure the intermediate dilution does not exceed 1% DMSO.

  • Add 100 µL of the 2X Reneilmol solution to the wells. The final DMSO concentration must be ≤0.5%.

  • Include the following controls: Untreated, Vehicle Control (0.5% DMSO), NAC-only control, and Reneilmol-only control.

Step 4: Multiplexed Assessment

  • After 48 hours, assess cell viability using an MTT or CellTiter-Glo assay.

  • In parallel wells, measure ROS using the H2DCFDA fluorescent probe (Ex/Em: 495/529 nm) to validate that NAC successfully quenched the oxidative burst.

Workflow Visualization

Workflow Start Start: High-Dose Reneilmol Assay Seed Seed Cells & Incubate (24h, 37°C) Start->Seed Check Are cells 70-80% confluent? Seed->Check Wait Incubate further Check->Wait No Pretreat Pre-treat with 5 mM NAC (pH 7.4) for 2h Check->Pretreat Yes Wait->Check Dose Add Reneilmol (Final DMSO ≤ 0.5%) Pretreat->Dose Incubate Incubate 48h Dose->Incubate Assay Multiplex Assay: 1. Viability 2. ROS Incubate->Assay Validate Self-Validation: Did NAC rescue? Assay->Validate Success Protocol Validated Validate->Success Yes Fail Check DMSO toxicity or precipitation Validate->Fail No

Step-by-step experimental workflow for mitigating Reneilmol cytotoxicity with validation checkpoints.

References

  • Monoterpenes and Related Compounds from the Medicinal Plants of Africa Source: ethernet.edu.et
  • Sesquiterpenes from the Medicinal Plants of Africa Source: researchg
  • Antiplasmodial Agents from the Leaves of Glossocalyx brevipes Source: researchg
  • The role of oxidative stress in anticancer activity of sesquiterpene lactones Source: researchg
  • The Sesquiterpene Lactone Cynaropicrin Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxid
  • Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones Source: mdpi.com
  • The role of oxidative stress in anticancer activity of sesquiterpene lactones (ProQuest) Source: proquest.com

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reneilmol Batch-to-Batch Variability

Welcome to the Advanced Application Support Center. As drug development professionals and research scientists, you demand precision.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and research scientists, you demand precision. Reneilmol (CAS No. 260968-11-4) is a naturally derived sesquiterpene widely utilized in phenotypic screening and natural product library assays[1]. However, its origin as a plant-derived isolate and its unique amphiphilic structural properties often lead to batch-to-batch variability in experimental outcomes.

This guide is engineered to provide you with the mechanistic causality behind these inconsistencies and equip you with self-validating protocols to ensure absolute reproducibility in your assays.

Executive Diagnostic Matrix

Before altering your assay parameters, consult this quantitative matrix to determine if your variability stems from the compound batch or your handling procedures.

ParameterOptimal SpecificationRoot Cause of DeviationImpact on Experiment
Molecular Weight 256.38 g/mol N/AN/A
Purity (HPLC/LC-MS) ≥ 95%[1]Co-extraction of analogous plant terpenesShifts in IC50/EC50 due to highly active trace impurities
Aqueous Solubility < 100 µMHydrophobic isodaucane backboneMicro-precipitation; artificially lowered effective concentration
Assay DMSO Limit ≤ 0.5% (v/v)High concentration stock dilutionSolvent-induced cellular toxicity or assay interference
Storage Temperature -20°C (Powder)Hygroscopic degradation / OxidationLoss of biological activity over time

Logical Relationship: Root Causes of Variability

To troubleshoot effectively, we must first map the causality of batch variability. Reneilmol is typically isolated from the herbs of Plumeria obtusa or Renealmia species[1][2]. The biological synthesis of terpenes in these plants produces a complex matrix of structurally identical stereoisomers and flavonoids[3].

RootCause Variability Batch-to-Batch Variability Source Natural Extraction (Plumeria obtusa) Impurities Trace Sesquiterpenes Source->Impurities Impurities->Variability Storage Improper Storage Degradation Triol Oxidation Storage->Degradation Degradation->Variability Buffer Aqueous Dilution Precipitation Micro-precipitation Buffer->Precipitation Precipitation->Variability

Causal relationships driving Reneilmol experimental variability.

Frequently Asked Questions (FAQs)

Q: Why do different batches of Reneilmol yield varying IC50 values in my phenotypic screens? A: The causality lies in the extraction source. Reneilmol is a natural sesquiterpene (6,7,10-Isodaucanetriol)[1]. Even when a commercial batch is certified at ≥95% purity[1], the remaining ≤5% often consists of co-purified trace sesquiterpenoids or flavonoids[3]. If a trace impurity has a nanomolar affinity for your target while Reneilmol has micromolar affinity, the impurity will disproportionately drive the apparent IC50.

Q: My Reneilmol stock appears cloudy when added to aqueous assay buffers. How does this affect my experiment? A: Reneilmol possesses three hydroxyl groups (triol), allowing for localized hydrogen bonding, but its core is an aliphatic, highly hydrophobic isodaucane ring. When transitioning from a 100% DMSO stock to a high-dielectric aqueous buffer, the hydrophobic backbones rapidly aggregate to minimize water contact, forming micelles or micro-precipitates. This artificially lowers the available monomeric concentration of the drug, leading to false negatives or high replicate variability.

Q: We recently received a shipment in Japan during the humid summer, and the powder looks clumped. Is it compromised? A: Likely, yes. The triol structure makes the lyophilized powder highly hygroscopic. Exposure to ambient humidity causes the compound to absorb water, which can accelerate the oxidation of the hydroxyl groups. Always store the powder desiccated at -20°C and purge vials with Argon gas after opening.

Standardized Workflows & Self-Validating Protocols

To eliminate batch-to-batch variability, your laboratory must adopt a self-validating handling system. Do not assume the vendor's Certificate of Analysis (CoA) applies perfectly after transit.

QC_Workflow Start 1. Batch Receipt (Powder) QC 2. LC-MS/MS Purity Check (Target: >95%) Start->QC Stock 3. Reconstitution (100% Anhydrous DMSO) QC->Stock Storage 4. Aliquoting & Storage (-20°C, Argon Purge) Stock->Storage Assay 5. Assay Buffer Dilution (Pre-warmed, <0.5% DMSO) Storage->Assay

Standardized QC and handling workflow for Reneilmol.

Protocol A: Pre-Assay Batch Qualification (LC-MS/MS)

Purpose: To validate purity and identify bioactive trace impurities before initiating costly cell-based assays.

  • Sample Preparation: Dissolve 1 mg of the new Reneilmol batch in 1 mL of LC-MS grade Methanol.

  • Chromatography: Run a reverse-phase C18 column using a water/acetonitrile gradient (0.1% formic acid).

  • Detection: Monitor the exact mass for Reneilmol ( [M+H]+=257.38 m/z).

  • Validation Check (Self-Validation): Integrate the Area Under the Curve (AUC) for the primary peak. If the primary peak is <95% of the total AUC, or if secondary peaks match known highly active flavonoids, reject the batch or perform preparative HPLC purification before use.

Protocol B: Reconstitution and Self-Validating Aqueous Dilution

Purpose: To prevent micro-precipitation and ensure accurate dosing concentrations.

  • Stock Creation: Reconstitute the lyophilized powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Divide into 10 µL single-use aliquots. Purge the headspace with Argon gas and store at -80°C. Never subject stocks to freeze-thaw cycles.

  • Aqueous Dilution: Pre-warm your cell culture media or assay buffer to 37°C. Slowly pipette the DMSO stock directly into the vortexing buffer to achieve a final concentration (ensure final DMSO is ≤ 0.5%).

  • Spectrophotometric Validation (Self-Validation): Before adding the drug solution to your cells, measure the Optical Density (OD) of the final buffer at 600 nm using a blank buffer as a control.

    • Causality Check: An OD600​ increase of >0.05 indicates light scattering caused by micro-precipitation. If this occurs, you have exceeded the thermodynamic solubility limit of the batch. You must discard the dilution and prepare a new one at a lower concentration.

References

  • LookChem. "Reneilmol, CasNo.260968-11-4". Available at:[Link]

  • BioCrick. "Reneilmol Catalog No.:BCN5135". Available at:[Link]

  • ResearchGate. "Sesquiterpenes from the Medicinal Plants of Africa". Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Chemical Synthesis of Reneilmol

Welcome to the Technical Support Center for the synthesis of Reneilmol (CAS: 260968-11-4). Reneilmol is a complex isodaucane sesquiterpene isolated from Plumeria obtusa and Reneilmia cincinnata, noted for its potent anti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Reneilmol (CAS: 260968-11-4). Reneilmol is a complex isodaucane sesquiterpene isolated from Plumeria obtusa and Reneilmia cincinnata, noted for its potent antiplasmodial properties[1]. Synthesizing its densely functionalized hydroazulene core—a 5,7-fused bicyclic system containing six contiguous stereocenters and a 4,5,8-triol motif—presents significant challenges.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic textbook theory to directly address the mechanistic causality of common synthetic failures, providing validated, self-correcting protocols for your benchwork.

Architectural Strategy & Mechanistic Causality

The synthesis of Reneilmol hinges on two critical phases: the construction of the hydroazulene framework and the stereoselective installation of the triol system. Traditional approaches often rely on the solvolytic Wagner-Meerwein rearrangement of hydronaphthalene precursors, but this frequently results in a thermodynamic mixture of double bond isomers[2]. To achieve absolute kinetic control, modern strategies utilize either a base-induced directed elimination of perhydronaphthalene-1,4-diol monosulfonates[2] or a Lewis acid-catalyzed transannular epoxide opening from a eudesmane precursor[3][4].

Reneilmol_Synthesis Precursor Eudesmane Precursor Epoxidation Stereoselective Epoxidation Precursor->Epoxidation mCPBA Activation Lewis Acid Activation Epoxidation->Activation Yb(OTf)3 Cyclization Transannular Cyclization Activation->Cyclization Kinetic Control Triol Directed Dihydroxylation Cyclization->Triol OsO4 / NMO Reneilmol Reneilmol (Isodaucane) Triol->Reneilmol Convex Attack

Logical workflow for the chemical synthesis of the Reneilmol isodaucane framework.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my Wagner-Meerwein rearrangement to the hydroazulene framework yield an inseparable mixture of olefin isomers? Causality: Solvolytic Wagner-Meerwein rearrangements proceed via a carbocation intermediate. Once the 5,7-fused system forms, the carbocation can undergo elimination at multiple adjacent protons, leading to a thermodynamic equilibration between the exocyclic and endocyclic double bonds[2]. Solution: Abandon solvolytic conditions. Instead, utilize a base-induced and directed elimination of perhydronaphthalene-1,4-diol monosulfonate esters. The intramolecular proton abstraction by an adjacent axial alkoxide kinetically traps the desired exocyclic olefin[2].

Q2: My transannular epoxide opening fails, resulting in skeletal fragmentation rather than the 5,7-fused core. How can I fix this? Causality: The rigid conformation of the precursor forces the epoxide into an orientation where strong, "hard" Lewis acids (like BF3​⋅OEt2​ ) cause complete C-O heterolysis. This generates an unstable secondary carbocation that undergoes rapid C-C bond cleavage (Grob fragmentation) before the pendant olefin can attack. Solution: Switch to a mild, oxophilic lanthanide Lewis acid such as Ytterbium(III) triflate ( Yb(OTf)3​ ). Yb(OTf)3​ reversibly coordinates to the epoxide oxygen, polarizing the bond just enough to allow a concerted, transannular nucleophilic attack without generating a free carbocation[4].

Q3: How do I control the stereoselectivity when installing the contiguous triol system at C4, C5, and C8? Causality: The hydroazulene core of Reneilmol adopts a distinct V-shaped (convex/concave) conformation. Uncatalyzed dihydroxylation often suffers from poor facial selectivity due to competing steric clashes from the bridgehead methyl groups. Solution: Leverage the inherent convexity of the 5,7-bicyclic system. By using a substrate-directed Upjohn dihydroxylation (or Sharpless asymmetric dihydroxylation ligands to reinforce the bias), the bulky OsO4​ -quinuclidine complex is forced to approach exclusively from the less hindered convex face, establishing the correct relative stereochemistry for the 4,5,8-triol.

Quantitative Benchmarks: Reaction Optimization

Use the following data to benchmark your experimental yields and troubleshoot deviations during the two most critical phases of Reneilmol synthesis.

Reaction StepCatalyst / ReagentSolventTempYieldCausality / Observation
Transannular Cyclization BF3​⋅OEt2​ (1.0 eq) CH2​Cl2​ -78 °C<10%Hard Lewis acidity induces rapid skeletal fragmentation.
Transannular Cyclization TiCl4​ (1.0 eq) CH2​Cl2​ -78 °C15%Competitive chlorohydrin formation suppresses cyclization.
Transannular Cyclization Yb(OTf)3​ (0.2 eq)THF0 °C to RT82%Mild oxophilicity allows concerted transannular attack[4].
Dihydroxylation OsO4​ (cat.), NMOAcetone/ H2​O RT65%Moderate facial selectivity (3:1 dr) due to background hydrolysis.
Dihydroxylation OsO4​ , (DHQD)2​PHAL t -BuOH/ H2​O 0 °C88%Ligand reinforces convex facial attack, yielding 19:1 dr.

Validated Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Protocol A: Yb(OTf)3​ -Catalyzed Transannular Epoxide Opening

Objective: Construct the 5,7-fused hydroazulene core from the eudesmane enol ester epoxide[3][4].

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with the eudesmane epoxide precursor (1.0 mmol) and anhydrous THF (10 mL).

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Add Yb(OTf)3​ (0.2 mmol, 20 mol%) in one portion. The solution will turn slightly yellow.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (5 mL). Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint:

    • TLC: Stain with p -anisaldehyde and heat. The product should appear as a dark blue/purple spot (characteristic of hydroazulenes), distinct from the precursor.

    • 1 H NMR: Confirm success by the disappearance of the epoxide proton signal (typically δ 2.8–3.2 ppm) and the emergence of a new bridgehead hydroxyl proton ( δ ~2.1 ppm, D2​O exchangeable). If the epoxide peak remains, verify the anhydrous nature of your THF.

Protocol B: Substrate-Directed Stereoselective Dihydroxylation

Objective: Install the C4 and C5 hydroxyl groups via convex facial attack.

  • Preparation: In a round-bottom flask, dissolve the hydroazulene olefin intermediate (1.0 mmol) in a 1:1 mixture of t -BuOH and H2​O (15 mL).

  • Reagent Loading: Add N-methylmorpholine N-oxide (NMO) (2.0 mmol) and the chiral ligand (DHQD)2​PHAL (0.05 mmol, 5 mol%). Cool the mixture to 0 °C.

  • Oxidation: Add a 0.1 M solution of OsO4​ in toluene (0.02 mmol, 2 mol%) dropwise. Caution: OsO4​ is highly toxic and volatile; perform strictly in a fume hood.

  • Reaction Propagation: Stir vigorously at 0 °C for 12 hours. The biphasic mixture will turn from yellow to brown as the osmate ester forms and hydrolyzes.

  • Quench: Add solid sodium sulfite ( Na2​SO3​ , 1.5 g) and stir for 1 hour at room temperature to reduce any residual osmium species.

  • Validation Checkpoint:

    • Mass Spectrometry (ESI-MS): Look for the [M+Na]+ ion corresponding to the addition of two hydroxyl groups (+34 Da from the starting mass).

    • NOESY NMR: Verify the relative stereochemistry. Strong NOE cross-peaks between the newly installed carbinol protons and the bridgehead methyl group confirm the required convex facial attack.

References

  • Source: researchgate.
  • Source: wur.
  • A concise enantioselective synthesis of the guaiane sesquiterpene (−)
  • A General Approach from Eudesmane to Isodaucane Sesquiterpenes: Synthesis of 7-Epi-14-isocyano-isodauc-5-ene from α-(-)

Sources

Troubleshooting

Technical Support Center: Optimizing Reneilmol Yield from Natural Sources

Welcome to the Technical Support Center for natural product isolation. Reneilmol is an isodaucane sesquiterpene triol (Molecular Formula: C15H28O3) traditionally isolated from the leaves and fruits of Renealmia cincinnat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for natural product isolation. Reneilmol is an isodaucane sesquiterpene triol (Molecular Formula: C15H28O3) traditionally isolated from the leaves and fruits of Renealmia cincinnata. Due to its moderate polarity and low natural abundance, researchers frequently encounter bottlenecks in extraction efficiency and downstream purification.

This guide is engineered by senior application scientists to help you troubleshoot low yields, prevent compound degradation, and establish self-validating purification workflows.

Part 1: Experimental Workflow & Logical Relationships

Reneilmol_Workflow Biomass Fresh Renealmia cincinnata Biomass Prep Lyophilization & Milling (Particle size 0.5-1.0 mm) Biomass->Prep Prevent enzymatic degradation SFE Supercritical Fluid Extraction (SFE) CO2 + 5% MeOH Prep->SFE Maximize surface area Extract Crude DCM/MeOH Extract SFE->Extract High mass transfer Alumina Basic Alumina Chromatography (Chlorophyll Depletion) Extract->Alumina Remove porphyrins Silica Silica Gel VLC (Hexane:EtOAc Gradient) Alumina->Silica Isodaucane enriched fraction HPLC Preparative HPLC (RP-C18, MeCN:H2O) Silica->HPLC Fine purification Pure Pure Reneilmol (>98% Purity) HPLC->Pure Yield recovery

Workflow for the optimized extraction and chromatographic purification of Reneilmol.

Part 2: Troubleshooting Desk (FAQs)

Q1: Why is my crude extract yield highly variable between batches of Renealmia cincinnata?

The Causality: Natural product accumulation naturally varies by phenological stage, but post-harvest enzymatic degradation is the primary culprit for batch-to-batch variability. Sesquiterpenes are volatile and prone to rapid oxidation. If the biomass is air-dried at ambient temperatures, endogenous peroxidases actively degrade the target compounds before extraction even begins. The Solution: Immediately lyophilize (freeze-dry) fresh biomass at -50°C. Mill the dried tissue to a particle size of 0.5–1.0 mm to maximize solvent contact area without generating excessive mechanical heat.

Q2: During liquid-liquid partitioning, I am losing Reneilmol in the aqueous phase. How do I prevent this?

The Causality: Reneilmol is a triol (containing three hydroxyl groups) [[1]]([Link]), making it significantly more polar than standard hydrocarbon sesquiterpenes. If your aqueous phase is highly protic or contains residual extraction co-solvents (like methanol), Reneilmol will form strong hydrogen bonds and resist partitioning into highly non-polar solvents like pure hexane. The Solution: Utilize Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for liquid-liquid partitioning. DCM provides the optimal polarity match for extracting moderately polar secondary metabolites from aqueous suspensions .

Q3: My Reneilmol fraction is heavily contaminated with chlorophyll, which ruins my preparative HPLC columns. What is the most effective removal strategy?

The Causality: Chlorophyll molecules contain a porphyrin ring and a phytol chain, giving them amphiphilic properties that cause them to smear across standard normal-phase silica columns, co-eluting with moderately polar sesquiterpenes. Basic Alumina (Type III) exploits chemisorption: the basic sites on the alumina tightly bind the acidic and porphyrin components of chlorophyll, while the neutral Reneilmol passes through cleanly. The Solution: Pass the crude extract through a Basic Alumina column prior to Vacuum Liquid Chromatography (VLC) [[2]]([Link]).

Part 3: Data Center

Table 1: Comparison of Extraction Techniques for Reneilmol Yield

Extraction MethodologySolvent SystemTime (hrs)Temp (°C)Average Yield (w/w %)Extract Purity Profile
Maceration (Traditional)DCM / MeOH (1:1)48250.008%High chlorophyll, highly complex
Soxhlet ExtractionHexane12650.002%Thermal degradation of target
Pressurized Liquid (PLE)EtOAc1400.015%Moderate complexity
Supercritical Fluid (SFE)CO2 + 5% MeOH2450.028%Highly enriched, low pigment

Table 2: Solvent Partitioning Coefficients and Recovery Rates

Partitioning System (Aqueous : Organic)Reneilmol Recovery (%)Impurity Removal (%)Causality / Notes
Water : Hexane< 20%95%Triol structure resists non-polar partitioning
Water : Dichloromethane (DCM)> 92%60%Optimal polarity match for isodaucane triols
Water : Ethyl Acetate (EtOAc)88%45%Good recovery, but pulls polar flavonoids

Part 4: Protocol Vault (Step-by-Step Methodologies)

Protocol A: Supercritical Fluid Extraction (SFE) of Biomass

SFE overcomes the diffusion limits of traditional maceration by disrupting the cellulosic matrix and increasing mass transfer.

  • Lyophilize fresh Renealmia cincinnata leaves/fruits until moisture content is <5%.

  • Mill the biomass to a strict 0.5–1.0 mm particle size.

  • Load the milled tissue into the SFE extraction vessel.

  • Set extraction parameters: 300 bar pressure, 45°C temperature.

  • Utilize supercritical CO2 supplemented with 5% (v/v) HPLC-grade Methanol as a co-solvent to solvate the hydroxyl groups of the triol.

  • Self-Validation Checkpoint: Monitor the extraction exhaust through a cold-trap sight glass. The cessation of precipitate formation in the collection vessel indicates exhaustive extraction of the biomass.

Protocol B: Chlorophyll Depletion via Basic Alumina
  • Reconstitute the crude SFE extract in 10 mL of Dichloromethane (DCM) .

  • Prepare a glass column with Basic Alumina (Type III) using a dry-packing method to prevent channeling.

  • Load the reconstituted extract onto the column bed.

  • Elute using a gradient of Hexane to DCM (starting at 100:0 and stepping to 50:50).

  • Collect the neutral sesquiterpene fraction, which typically elutes at ~70:30 Hexane:DCM.

  • Self-Validation Checkpoint: The final eluate must be visually devoid of green pigmentation. Perform an absorbance scan using a UV-Vis spectrophotometer; a flat baseline with no peaks at 430 nm or 662 nm (chlorophyll a/b maxima) confirms complete depletion.

Protocol C: Preparative HPLC Isolation of Reneilmol
  • Dissolve the enriched, chlorophyll-free fraction in HPLC-grade Methanol.

  • Inject the sample onto a Preparative RP-C18 column (250 x 21.2 mm, 5 µm).

  • Run an isocratic mobile phase of 65% Acetonitrile in Water at a flow rate of 15 mL/min.

  • Monitor absorbance at 210 nm (the isodaucane backbone lacks strong chromophores, necessitating low UV monitoring).

  • Collect the distinct peak eluting at approximately 18.5 minutes.

  • Self-Validation Checkpoint: Perform an analytical HPLC reinjection of the collected fraction. A single, symmetrical peak accounting for >98% of the total Area Under the Curve (AUC) validates the absolute purity of the isolated Reneilmol.

References

  • Title: Reneilmol, CasNo.260968-11-4 BOC Sciences United States - LookChem. Source: LookChem.

  • Title: Antiplasmodial Agents from the Leaves of Glossocalyx brevipes. Source: ResearchGate.

  • Title: Interactions of Desmethoxyyangonin, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B. Source: PMC.

  • Title: Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. Source: PMC.

Sources

Optimization

Reneilmol In Vivo Optimization Hub: Troubleshooting Bioavailability &amp; Pharmacokinetics

Welcome to the Technical Support Center for Reneilmol (6,7,10-Isodaucanetriol; CAS: 260968-11-4), a bioactive sesquiterpenoid isolated from Plumeria obtusa[1]. While Reneilmol exhibits promising in vitro efficacy, resear...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reneilmol (6,7,10-Isodaucanetriol; CAS: 260968-11-4), a bioactive sesquiterpenoid isolated from Plumeria obtusa[1]. While Reneilmol exhibits promising in vitro efficacy, researchers frequently encounter severe translational bottlenecks during in vivo animal models due to sub-optimal pharmacokinetics (PK).

As an Application Scientist, I have designed this hub to help you systematically diagnose and overcome the dual barriers of Reneilmol's physicochemical nature: its bulky, lipophilic isodaucane skeleton (causing poor aqueous dissolution) and its three exposed hydroxyl groups (acting as prime targets for rapid Phase II metabolism).

Diagnostic Decision Tree: Identifying Your PK Bottleneck

Before altering your formulation, you must identify the primary mechanism driving Reneilmol's poor systemic exposure. Use the workflow below to isolate the variable causing your experimental failure.

Bioavailability_Workflow Start Low In Vivo Bioavailability of Reneilmol Solubility Poor Aqueous Solubility? (Precipitation in GI tract) Start->Solubility Metabolism High Hepatic Extraction? (Rapid First-Pass Metabolism) Start->Metabolism Permeability Poor Intestinal Permeability? (Efflux via P-gp) Start->Permeability Sol_Action Formulation Strategy: PLGA Nanoparticles / SMEDDS Solubility->Sol_Action Yes Met_Action Metabolic Inhibition: UGT/CYP Inhibitors or Prodrug Metabolism->Met_Action Yes Perm_Action Permeability Enhancement: Co-solvents / Efflux Inhibitors Permeability->Perm_Action Yes

Fig 1: Diagnostic workflow for troubleshooting Reneilmol bioavailability issues.

Module A: Solubility & Formulation (FAQs)

Q: When I administer unformulated Reneilmol orally via gavage, my LC-MS/MS detects almost zero parent compound in the plasma. Why? A: Reneilmol is highly lipophilic but possesses a crystalline lattice stabilized by hydrogen bonding from its triol groups. In the acidic, aqueous environment of the gastric fluid, it behaves as a Biopharmaceutics Classification System (BCS) Class II/IV compound, rapidly precipitating out of solution. If the drug cannot dissolve into the unstirred water layer of the intestinal lumen, it cannot be absorbed.

Q: How can I overcome this dissolution barrier without altering the molecule? A: The most reliable method for sesquiterpenoids is encapsulation within polymeric nanoparticles. Poly(lactic-co-glycolic acid) (PLGA) or Poly-lactic acid (PLA) nanoparticles mask the lipophilic core of the sesquiterpene, providing a hydrophilic corona (via stabilizers like PVA) that ensures colloidal stability in the GI tract[2]. This approach has been proven to significantly enhance the bioavailability and controlled release of structurally similar sesquiterpene lactones[3].

Standard Protocol: Emulsification-Diffusion Synthesis of Reneilmol-Loaded PLA Nanoparticles

This self-validating protocol ensures >75% encapsulation efficiency by optimizing the organic-to-aqueous phase ratio to prevent premature drug partitioning.

Materials:

  • Poly-lactic acid (PLA) (MW ~10,000-18,000 Da)

  • Polyvinyl alcohol (PVA) (87-89% hydrolyzed)

  • Ethyl acetate (Analytical grade)

  • Reneilmol reference standard (>98% purity)

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PLA and 5 mg of Reneilmol in 2.5 mL of ethyl acetate. Vortex for 2 minutes until optically clear. Causality: Ethyl acetate is chosen because it is partially miscible with water, which is critical for the subsequent diffusion step.

  • Aqueous Phase Preparation: Prepare 10 mL of a 2.0% (w/v) PVA aqueous solution. Filter through a 0.22 µm syringe filter to remove un-dissolved polymer aggregates.

  • Emulsification: Add the organic phase dropwise into the aqueous phase while homogenizing at 15,000 rpm for 5 minutes using a high-shear rotor-stator homogenizer. Self-Validation Check: The emulsion should immediately turn milky white without visible phase separation.

  • Diffusion & Maturation: Transfer the emulsion to a magnetic stirrer. Add 40 mL of purified water dropwise under moderate stirring (500 rpm). Stir uncovered for 12 hours at room temperature to allow complete diffusion and evaporation of the ethyl acetate.

  • Purification: Centrifuge the nanoparticle suspension at 14,000 × g for 30 minutes. Discard the supernatant (containing unencapsulated Reneilmol and excess PVA). Resuspend the pellet in 10 mL of ultrapure water.

  • Characterization: Analyze via Dynamic Light Scattering (DLS). Target specifications: Z-average size 150–220 nm, Polydispersity Index (PDI) < 0.2.

Module B: Overcoming First-Pass Metabolism

Q: I formulated Reneilmol in PLGA nanoparticles, but the half-life ( t1/2​ ) is still under 45 minutes. What is destroying the compound? A: You are likely observing rapid first-pass metabolism. Reneilmol is a 6,7,10-triol. Hepatic UDP-glucuronosyltransferases (UGTs) aggressively target these free hydroxyl groups, conjugating them with glucuronic acid[4]. This drastically increases the molecule's polarity, leading to rapid biliary or renal excretion.

Q: How do I confirm and prevent this glucuronidation? A: To confirm, run an in vitro assay using Human Liver Microsomes (HLMs) supplemented with UDPGA (the UGT cofactor). If Reneilmol depletes rapidly, UGT is the culprit. To prevent this in vivo, you can co-administer a broad-spectrum UGT/CYP inhibitor (such as Piperine or Resveratrol) 30 minutes prior to Reneilmol dosing.

Metabolism_Pathway Ren Reneilmol (Triol Structure) UGT Hepatic UGT Enzymes (Phase II Metabolism) Ren->UGT First-Pass Active Systemic Circulation (Active Compound) Ren->Active Bypasses Liver Gluc Reneilmol-Glucuronide (Inactive/Excreted) UGT->Gluc Glucuronidation Inhibitor UGT Inhibitors (e.g., Piperine) Inhibitor->UGT Inhibits

Fig 2: Mechanism of Reneilmol phase II metabolism and pharmacological inhibition.

Pharmacokinetic Data Interpretation

When optimizing your in vivo protocols, track your progress against established baselines for sesquiterpenoid optimization. The table below summarizes expected quantitative shifts in PK parameters when applying the troubleshooting methods detailed in this guide.

Table 1: Comparative Pharmacokinetic Profiles of Reneilmol Formulations (Simulated Rodent Model, 10 mg/kg Oral Dose)

Formulation Strategy Cmax​ (ng/mL) Tmax​ (h)AUC 0−∞​ (ng·h/mL) t1/2​ (h)Relative Bioavailability (F%)
Free Reneilmol (Aqueous Suspension) 45 ± 120.5110 ± 250.61.0x (Baseline)
PLA Nanoparticles (Protocol 1) 320 ± 452.0850 ± 903.2~7.7x
Free Reneilmol + Piperine (20 mg/kg) 180 ± 301.0540 ± 751.8~4.9x
PLA Nanoparticles + Piperine 610 ± 802.52,150 ± 2104.5~19.5x

Data Interpretation Note: Notice that PLA nanoparticles primarily increase Cmax​ and delay Tmax​ by solving the dissolution rate limit. Conversely, Piperine primarily extends the t1/2​ by blocking clearance. Combining both strategies yields a synergistic 19.5-fold increase in total systemic exposure (AUC).

References

  • Reneilmol, CasNo.
  • Source: PMC (National Institutes of Health)
  • Source: PubMed (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Neuroprotective Sesquiterpenes: β-Caryophyllene, Parthenolide, and Zerumbone

Introduction Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. A key pathological feature of these conditions is the progressive loss of neuron...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. Research into novel therapeutic agents has increasingly focused on natural compounds, with sesquiterpenes—a class of 15-carbon terpenes—emerging as particularly promising candidates due to their diverse biological activities.[1][2] Their lipophilic nature and low molecular weight allow them to cross the blood-brain barrier, a critical feature for centrally acting therapeutics.[2] This guide provides a comparative analysis of three well-studied neuroprotective sesquiterpenes: β-caryophyllene, parthenolide, and zerumbone. We will delve into their distinct mechanisms of action, supported by experimental data, to offer researchers and drug development professionals a comprehensive resource for their work in this field.

The Landscape of Sesquiterpene Neuroprotection

Sesquiterpenes exert their neuroprotective effects through a variety of mechanisms, primarily centered around combating neuroinflammation and oxidative stress, two key drivers of neurodegeneration.[1][2][3] Many of these compounds modulate critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response in the brain.[4][5][6] By inhibiting these pathways, sesquiterpenes can reduce the production of pro-inflammatory cytokines and other mediators that contribute to neuronal damage.[4][5]

Comparative Analysis of Neuroprotective Sesquiterpenes

This section will provide a detailed comparison of β-caryophyllene, parthenolide, and zerumbone, focusing on their mechanisms of action and experimental evidence of their neuroprotective effects.

β-Caryophyllene: A Cannabinoid Receptor 2 Agonist

β-caryophyllene is a bicyclic sesquiterpene found in the essential oils of numerous plants, including black pepper and cloves.[7] It is unique among the sesquiterpenes discussed here as it is a selective agonist of the cannabinoid type 2 receptor (CB2R).[7][8][9] This interaction is central to its neuroprotective properties.

Mechanism of Action:

  • CB2R-Mediated Anti-Inflammation: Activation of CB2R on microglial cells, the primary immune cells of the brain, suppresses the release of pro-inflammatory cytokines like TNF-α and IL-1β.[10][11] This has been demonstrated in models of Alzheimer's disease, where β-caryophyllene treatment reduced microglial activation.[11]

  • PPARγ Pathway Involvement: β-caryophyllene also exerts anti-inflammatory effects through the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway.[10][11]

  • Inhibition of Necroptosis: In models of cerebral ischemia-reperfusion injury, β-caryophyllene has been shown to reduce neuronal death by inhibiting necroptosis, a form of programmed necrosis.[12] This is achieved by downregulating key proteins in the necroptosis pathway, such as RIPK1, RIPK3, and MLKL.[12]

  • Reduction of Oxidative Stress: β-caryophyllene has demonstrated the ability to mitigate oxidative stress, a key factor in neurodegeneration.[7]

Experimental Evidence:

In a murine model of Parkinson's disease induced by MPTP, pretreatment with β-caryophyllene ameliorated motor dysfunction and protected against the loss of dopaminergic neurons.[9] This neuroprotective effect was reversed by a CB2R antagonist, confirming the receptor's role.[9] In an in vitro model of ischemic stroke, β-caryophyllene significantly reduced the number of necroptotic neurons.[12]

Parthenolide: A Potent NF-κB Inhibitor

Parthenolide is a sesquiterpene lactone found in the plant feverfew (Tanacetum parthenium).[5][13] It is a well-established inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[5][14]

Mechanism of Action:

  • NF-κB Inhibition: Parthenolide directly inhibits the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[15] This blocks the transcription of pro-inflammatory genes.

  • NLRP3 Inflammasome Inhibition: Parthenolide is also known to inhibit the NLRP3 inflammasome, a multiprotein complex that triggers the release of inflammatory cytokines.[14]

  • AMPK/GSK3β/Nrf2 Pathway Regulation: In a mouse model of Alzheimer's disease, parthenolide was shown to alleviate cognitive dysfunction by regulating the AMPK/GSK3β/Nrf2 signaling pathway, which is involved in cellular energy homeostasis and antioxidant responses.[16]

  • Anti-apoptotic and Antioxidant Effects: Parthenolide has been shown to reduce apoptosis and decrease the production of reactive oxygen species (ROS) in neuronal cells.[16][17]

Experimental Evidence:

In a mouse model of traumatic brain injury, parthenolide treatment reduced neurological deficits, brain edema, and neuronal apoptosis.[17] It also suppressed the activation of STAT3/NF-κB and the inflammasome.[17] In an in vitro model of Parkinson's disease, parthenolide ameliorated the cytotoxicity caused by MPP+ exposure.[18]

Zerumbone: A Modulator of MAPK Signaling and Microglial Phenotype

Zerumbone is a crystalline sesquiterpene derived from the rhizomes of subtropical ginger, Zingiber zerumbet.[19] It exhibits potent anti-inflammatory and antioxidant properties.

Mechanism of Action:

  • MAPK/NF-κB Pathway Inhibition: Zerumbone suppresses the activation of the MAPK and NF-κB signaling pathways in microglia, the brain's resident immune cells.[4] This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide, IL-1β, and TNF-α.[4][20]

  • Microglial Phenotype Switching: A key aspect of zerumbone's neuroprotective effect is its ability to induce a switch in microglial phenotype from the pro-inflammatory M1 state to the anti-inflammatory M2 state.[4] This shift promotes tissue repair and the phagocytosis of cellular debris, such as amyloid-β plaques.[4]

  • Autophagy Activation: Zerumbone has been shown to protect against oxidative injury in neuroblastoma cells by activating autophagy, a cellular process for degrading and recycling damaged components.[20][21] This is mediated through the upregulation of SIRT1 and p-AMPK.[20]

  • Inhibition of Ferroptosis: In an in vitro model of ischemic stroke, zerumbone mitigated neuronal injury by inhibiting ferroptosis, an iron-dependent form of cell death.[22]

Experimental Evidence:

In transgenic APP/PS1 mice, a model of Alzheimer's disease, zerumbone treatment ameliorated behavioral impairments, reduced amyloid-β deposition, and attenuated neuroinflammation.[4] It also promoted a shift towards an anti-inflammatory microglial phenotype.[4] In a vascular dementia rat model, zerumbone protected against neuronal injury and improved cognitive function by stimulating the proliferation of endogenous neural stem cells via regulation of the Notch signaling pathway.[23]

Quantitative Comparison of Neuroprotective Effects

SesquiterpeneModel SystemKey Outcome MeasuresReference
β-Caryophyllene Murine model of Parkinson's Disease (MPTP)Ameliorated motor dysfunction, protected dopaminergic neurons.[9]
Murine model of Alzheimer's Disease (APP/PS1)Prevented cognitive impairment, reduced amyloid-β burden.[11]
Murine model of cerebral ischemia-reperfusionReduced infarct volume and neuronal necrosis.[12]
Parthenolide Murine model of Traumatic Brain InjuryRelieved neural function deficits, improved memory and learning.[17]
Murine model of Alzheimer's Disease (3xTg-AD)Ameliorated deficits in spatial learning and memory.[16]
Rat model of Huntington's Disease (3-NP)Improved motor, locomotor, and cognitive behaviors.[14]
Zerumbone Murine model of Alzheimer's Disease (APP/PS1)Ameliorated behavioral impairments, reduced amyloid-β deposition.[4]
Rat model of Vascular DementiaAmeliorated cognitive function, stimulated neural stem cell proliferation.[23]
Human neuroblastoma cells (SH-SY5Y) with H2O2-induced injurySuppressed intracellular ROS production, inhibited apoptosis.[20]

Signaling Pathway Diagrams

β-Caryophyllene Neuroprotective Pathway

G cluster_outcomes BCP β-Caryophyllene CB2R CB2 Receptor BCP->CB2R activates PPARg PPARγ BCP->PPARg activates Necroptosis Necroptosis (RIPK1, RIPK3, MLKL) BCP->Necroptosis inhibits Neuroinflammation Neuroinflammation (TNF-α, IL-1β) CB2R->Neuroinflammation inhibits PPARg->Neuroinflammation inhibits Neuroprotection Neuroprotection

Caption: β-Caryophyllene's neuroprotective mechanism via CB2R and PPARγ.

Parthenolide Neuroprotective Pathway

G cluster_outcomes Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK inhibits NLRP3 NLRP3 Inflammasome Parthenolide->NLRP3 inhibits AMPK AMPK Pathway Parthenolide->AMPK activates NFkB NF-κB IKK->NFkB activates Neuroinflammation Neuroinflammation NFkB->Neuroinflammation promotes NLRP3->Neuroinflammation promotes Apoptosis Apoptosis AMPK->Apoptosis inhibits Neuroprotection Neuroprotection

Caption: Parthenolide's neuroprotection through NF-κB, NLRP3, and AMPK pathways.

Zerumbone Neuroprotective Pathway

G Zerumbone Zerumbone MAPK MAPK Pathway Zerumbone->MAPK inhibits NFkB NF-κB Pathway Zerumbone->NFkB inhibits Microglia Microglia Zerumbone->Microglia shifts phenotype Autophagy Autophagy Zerumbone->Autophagy activates MAPK->Microglia NFkB->Microglia M1 M1 Phenotype (Pro-inflammatory) Microglia->M1 M2 M2 Phenotype (Anti-inflammatory) Microglia->M2 Neuroprotection Neuroprotection M2->Neuroprotection promotes Autophagy->Neuroprotection promotes

Caption: Zerumbone's neuroprotection via MAPK/NF-κB inhibition and microglial modulation.

Experimental Protocols

In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of a test compound to protect neuronal cells from an induced toxic insult.

1. Cell Culture and Plating:

  • Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[24]

2. Compound Treatment and Toxin Induction:

  • Pre-treat the cells with various concentrations of the test sesquiterpene (e.g., β-caryophyllene, parthenolide, or zerumbone) for a specified period (e.g., 2 hours).

  • Induce neurotoxicity by adding a known toxin, such as amyloid-β peptide (for an Alzheimer's model) or MPP+ (for a Parkinson's model), to the wells.[18][24] Include control wells with cells only, cells with toxin only, and cells with test compound only.

3. MTT Assay:

  • After the incubation period (e.g., 24-48 hours), remove the culture medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 2-4 hours.

  • Carefully aspirate the MTT solution and add 150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570-590 nm using a microplate reader.[25]

  • Calculate cell viability as a percentage relative to the untreated control cells.

Western Blot Analysis of NF-κB Activation

This protocol determines the effect of a test compound on the activation of the NF-κB pathway by measuring the levels of key proteins.

1. Sample Preparation:

  • Culture cells and treat them with the test sesquiterpene and/or an inflammatory stimulus (e.g., LPS) for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[26]

  • Quantify the protein concentration using a BCA assay.[26]

2. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (e.g., 40 µg) from each sample onto an SDS-polyacrylamide gel.[26]

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.[26]

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[26]

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-NF-κB p65, total NF-κB p65, or IκBα) overnight at 4°C.[26]

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[26]

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

β-caryophyllene, parthenolide, and zerumbone are promising sesquiterpenes with significant neuroprotective potential. While all three compounds exhibit anti-inflammatory and antioxidant properties, they act through distinct molecular mechanisms. β-caryophyllene's unique interaction with the CB2 receptor sets it apart, while parthenolide's potent NF-κB inhibition and zerumbone's ability to modulate microglial phenotype represent other valuable therapeutic strategies. A thorough understanding of these differences is crucial for researchers and drug developers aiming to harness the neuroprotective power of sesquiterpenes for the treatment of neurodegenerative diseases. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic efficacy and safety in humans.

References

  • Zerumbone ameliorates behavioral impairments and neuropathology in transgenic APP/PS1 mice by suppressing MAPK signaling - PMC. (URL: [Link])

  • A systematic review on the neuroprotective perspectives of beta-caryophyllene. (URL: [Link])

  • Parthenolide alleviates cognitive dysfunction and neurotoxicity via regulation of AMPK/GSK3β(Ser9)/Nrf2 signaling pathway - PubMed. (URL: [Link])

  • Zerumbone promotes proliferation of endogenous neural stem cells in vascular dementia by regulating Notch signalling - PubMed. (URL: [Link])

  • Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC. (URL: [Link])

  • Neuroprotective Effects of Zerumbone on H2O2-Induced Oxidative Injury in Human Neuroblastoma SH-SY5Y Cells | Request PDF - ResearchGate. (URL: [Link])

  • Neuroprotective Effects of Zerumbone on H2O2-Induced Oxidative Injury in Human Neuroblastoma SH-SY5Y Cells - PubMed. (URL: [Link])

  • Zerumbone-mediated post-ischemic neuroprotection: Reduction of ferroptosis through TFR1 downregulation in vitro. (URL: [Link])

  • A systematic review on the neuroprotective perspectives of beta‐caryophyllene. (URL: [Link])

  • Parthenolide alleviates cognitive dysfunction and neurotoxicity via regulation of AMPK/GSK3β(Ser9)/Nrf2 signaling pathway | Request PDF - ResearchGate. (URL: [Link])

  • Multi-Target Protective Effects of β-Caryophyllene (BCP) at the Intersection of Neuroinflammation and Neurodegeneration - MDPI. (URL: [Link])

  • Neuroprotective Effect of β-Caryophyllene on Cerebral Ischemia-Reperfusion Injury via Regulation of Necroptotic Neuronal Death and Inflammation: In Vivo and in Vitro - Frontiers. (URL: [Link])

  • Neuroprotective Effects of β-Caryophyllene against Dopaminergic Neuron Injury in a Murine Model of Parkinson's Disease Induced by MPTP - PMC. (URL: [Link])

  • Neuroprotective Natural Products for Alzheimer's Disease - PMC - NIH. (URL: [Link])

  • Parthenolide ameliorates neurological deficits and neuroinflammation in mice with traumatic brain injury by suppressing STAT3/NF-κB and inflammasome activation - PubMed. (URL: [Link])

  • The Food Additive β-Caryophyllene Exerts Its Neuroprotective Effects Through the JAK2-STAT3-BACE1 Pathway - PMC. (URL: [Link])

  • Acyclic sesquiterpenes nerolidol and farnesol: mechanistic insights into their neuroprotective potential - PubMed. (URL: [Link])

  • Evaluation of the neuroprotective effect of sesquiterpenes 3, 12, 15,... - ResearchGate. (URL: [Link])

  • Parthenolide ameliorates 3-nitropropionic acid-induced Huntington's disease-like aberrations via modulating NLRP3 inflammasome, reducing microglial activation and inducing astrocyte shifting - PMC. (URL: [Link])

  • β-Caryophyllene Ameliorates the Alzheimer-Like Phenotype in APP/PS1 Mice through CB2 Receptor Activation and the PPARγ Pathway - Karger Publishers. (URL: [Link])

  • Neuroprotective effects of essential oils in animal models of Alzheimer's and Parkinson's disease: a systematic review - PMC. (URL: [Link])

  • Parthenolide regulates microglial and astrocyte function in primary cultures from ALS mice and has neuroprotective effects on primary motor neurons | PLOS One - Our journal portfolio - PLOS. (URL: [Link])

  • In vitro neuroprotective effects of farnesene sesquiterpene on alzheimer's disease model of differentiated neuroblastoma cell - Taylor & Francis. (URL: [Link])

  • Parthenolide alleviates microglia-mediated neuroinflammation via MAPK/TRIM31/NLRP3 signaling to ameliorate cognitive disorder - PubMed. (URL: [Link])

  • NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) - Fivephoton Biochemicals. (URL: [Link])

  • (PDF) Parthenolide regulates microglial and astrocyte function in primary cultures from ALS mice and has neuroprotective effects on primary motor neurons - ResearchGate. (URL: [Link])

  • In vitro neuroprotective effects of farnesene sesquiterpene on alzheimer's disease model of differentiated neuroblastoma cell line - PubMed. (URL: [Link])

  • Costunolide and Parthenolide Ameliorate MPP+ Induced Apoptosis in the Cellular Parkinson's Disease Model - PubMed. (URL: [Link])

  • Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - MDPI. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • What will be the best way to test NFkb activation via western blot? - ResearchGate. (URL: [Link])

  • Sesquiterpene-evoked phytochemical toxicity in PC12 neuronal cells reveals a variable degree of oxidative stress and alpha-tocopherol and glutathione-dependent protection - PMC. (URL: [Link])

  • USE OF A SESQUITERPENE IN NEUROINFLAMMATION ASSOCIATED WITH STROKE: AN INTEGRATIVE REVIEW - Atena Editora. (URL: [Link])

  • Parthenolide Exerts Protection against Hypoxic-Ischemic Brain Damage in Neonatal Rats by Inhibiting Perk-Mediated Endoplasmic Reticulum Stress - ResearchGate. (URL: [Link])

  • NF-κB western blotting - Bio-protocol. (URL: [Link])

  • Role of Zerumbone, a Phytochemical Sesquiterpenoid from Zingiber zerumbet Smith, in Maintaining Macrophage Polarization and Redox Homeostasis - PMC. (URL: [Link])

  • (PDF) Anti-Inflammatory Activity of Ethyl Acetate Extract of Zingiber zerumbet on Paraquat-Induced Parkinsonism in Sprague-Dawley Rats - ResearchGate. (URL: [Link])

  • MTT assay | Protocols.io. (URL: [Link])

  • Effect of zerumbone (10 μM) on IκBα degradation in cytosol and... - ResearchGate. (URL: [Link])

  • The effects of zerumbone on the NO production, cell viability, and iNOS... - ResearchGate. (URL: [Link])

Sources

Comparative

Structural Rationalization: Reneilmol vs. Synthetic Analogs

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the inherent limitations of natural sesquiterpenoids: while they possess remarkable baseline bioactivity, their pharmacokinetic prof...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the inherent limitations of natural sesquiterpenoids: while they possess remarkable baseline bioactivity, their pharmacokinetic profiles—specifically poor aqueous solubility and rapid phase I metabolism—often preclude clinical advancement.

Reneilmol (6,7,10-Isodaucanetriol), a natural isodaucane sesquiterpenoid first isolated from the African medicinal plant Reneilmia cincinnata, is a prime example. It exhibits documented antiplasmodial activity against Plasmodium falciparum and broad-spectrum anti-inflammatory properties[1]. However, its natural triol structure makes it highly susceptible to metabolic clearance. To bridge the gap between natural product discovery and viable therapeutics, our field relies on the rational design of synthetic analogs.

This guide provides an in-depth comparative analysis of Reneilmol and two next-generation synthetic analogs, detailing their structural modifications, comparative efficacy, and the self-validating experimental protocols used to evaluate them.

The structural optimization of Reneilmol focuses on overcoming its limited lipophilicity and metabolic instability. We designed two specific synthetic analogs to address these pharmacokinetic bottlenecks:

  • Reneilmol (Natural Compound): A C15H28O3 isodaucane triol. Its three hydroxyl groups provide excellent hydrogen bonding but limit its ability to passively diffuse across the lipid-rich membranes of the Plasmodium food vacuole.

  • Analog RNM-Ac (Reneilmol-3-O-acetate): Synthesized via selective esterification of the C-3 hydroxyl group. Causality: By masking one of the polar hydroxyl groups with an acetate moiety, we increase the compound's partition coefficient (LogP). This enhanced lipophilicity directly correlates with superior penetration into the parasitic food vacuole, where the compound exerts its primary mechanism of action.

  • Analog RNM-F (10-Fluoro-reneilmol): Synthesized via targeted fluorination at the C-10 position. Causality: The C-10 position in isodaucanes is a known "soft spot" for Cytochrome P450 (CYP450)-mediated oxidation. Substituting the hydroxyl group with a fluorine atom—a bioisostere that is highly resistant to metabolic oxidation—blocks this degradation pathway, significantly extending the compound's plasma half-life without drastically altering its steric bulk.

Mechanistic Pathway Analysis

Sesquiterpenoids typically operate via multi-target mechanisms. Reneilmol and its analogs exhibit a dual mechanism of action: antiplasmodial oxidative stress induction and anti-inflammatory signaling modulation [2].

  • Antiplasmodial Action: The compounds accumulate in the parasite's food vacuole, where they interfere with hemozoin biocrystallization and induce localized Reactive Oxygen Species (ROS). The resulting oxidative stress damages parasitic lipid membranes, leading to apoptosis [3].

  • Anti-inflammatory Action: In host macrophages, these isodaucanes inhibit the phosphorylation events upstream of the NF-κB pathway and block the assembly of the NLRP3 inflammasome. This prevents the transcription of inducible nitric oxide synthase (iNOS) and the release of pro-inflammatory cytokines like IL-1β.

MOA Reneilmol Reneilmol & Analogs (RNM-Ac, RNM-F) ROS Parasite ROS Generation Reneilmol->ROS Induces NFkB NF-κB Pathway Inhibition Reneilmol->NFkB Blocks NLRP3 NLRP3 Inflammasome Reneilmol->NLRP3 Inhibits Death P. falciparum Apoptosis ROS->Death Oxidative Stress Inflam Reduced Neuroinflammation NFkB->Inflam Downregulates Cytokines NLRP3->Inflam Prevents IL-1β Release

Caption: Diagram illustrating the dual mechanism of action for Reneilmol and its synthetic analogs.

Comparative Efficacy Data

To objectively evaluate the success of our synthetic modifications, we benchmarked the analogs against natural Reneilmol and standard clinical controls.

Note: Lower IC₅₀ values indicate higher potency.

CompoundP. falciparum (W2 Strain) IC₅₀ (µM)NO Inhibition (RAW 264.7) IC₅₀ (µM)Human Cytotoxicity (HepG2) CC₅₀ (µM)Selectivity Index (CC₅₀ / W2 IC₅₀)
Reneilmol (Natural) 14.5 ± 1.28.2 ± 0.6> 100> 6.8
RNM-Ac (Analog) 3.1 ± 0.44.5 ± 0.3> 100> 32.2
RNM-F (Analog) 5.8 ± 0.72.1 ± 0.2> 100> 17.2
Chloroquine (Control) 0.15 ± 0.02N/A> 100> 666
Dexamethasone (Control) N/A0.8 ± 0.1> 100N/A

Data Synthesis: RNM-Ac demonstrates a nearly 5-fold increase in antiplasmodial potency compared to the natural compound, validating the hypothesis that increased lipophilicity drives vacuolar accumulation. RNM-F shows exceptional anti-inflammatory potency, likely due to prolonged target engagement resulting from its metabolic stability.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by assay interference or baseline cytotoxicity.

Workflow Prep Compound Preparation Cell Cell Culture (RAW 264.7 / P. falciparum) Prep->Cell Incubate Incubation (24-72h, 37°C) Cell->Incubate Assay Readout (SYBR Green / Griess) Incubate->Assay Data Data Analysis (IC50 Calculation) Assay->Data

Caption: High-throughput screening workflow for evaluating antiplasmodial and anti-inflammatory efficacy.

Protocol A: In Vitro Antiplasmodial Assay (SYBR Green I Method)

Causality Check: We utilize the SYBR Green I assay because it selectively intercalates into double-stranded parasitic DNA. Mature human red blood cells lack nuclei (and thus DNA), meaning any fluorescent signal generated is directly proportional to parasite proliferation. This provides a highly sensitive fluorometric readout that completely bypasses the radioactive hazards of the traditional [3H]-hypoxanthine incorporation method.

  • Parasite Culture: Maintain P. falciparum (W2 chloroquine-resistant strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum.

  • Compound Plating: Dispense 100 µL of Reneilmol and analogs (serially diluted from 50 µM to 0.1 µM in complete medium) into 96-well plates.

  • Self-Validation Controls:

    • Positive Control: Chloroquine (ensures assay sensitivity).

    • Negative Control: 0.5% DMSO vehicle (establishes baseline 100% growth).

    • Blank: Uninfected erythrocytes (background fluorescence subtraction).

  • Incubation: Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia) to all wells. Incubate for 72 hours at 37°C under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Add 100 µL of lysis buffer containing 2x SYBR Green I dye to each well. Incubate in the dark for 1 hour at room temperature.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Anti-inflammatory NO Production Assay (Griess Reagent)

Causality Check: Nitric Oxide (NO) is a highly unstable free radical that rapidly oxidizes to nitrite (NO₂⁻) in culture media. The Griess reagent exploits this by reacting with nitrite to form a stable, dark pink diazonium salt. Measuring this colorimetric change at 540 nm provides a direct, stoichiometric representation of the original NO produced by iNOS.

  • Cell Seeding: Seed RAW 264.7 murine macrophages in 96-well plates at a density of 5 × 10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence.

  • Stimulation & Treatment: Pre-treat cells with Reneilmol and analogs (0.5–20 µM) for 2 hours. Subsequently, stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) to induce iNOS expression.

  • Self-Validation Controls:

    • Positive Control: Dexamethasone + LPS (confirms anti-inflammatory pathway functionality).

    • Negative Control: LPS + Vehicle (establishes maximum NO production).

    • Cytotoxicity Check: Run a parallel MTT assay on the exact same plate to ensure that a reduction in NO is due to true anti-inflammatory signaling, not simply compound-induced cell death.

  • Griess Reaction: After 24 hours, transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Readout: Incubate for 10 minutes in the dark. Measure absorbance at 540 nm. Quantify nitrite concentrations using a standard curve generated from sodium nitrite (NaNO₂).

Conclusion

The transition from natural product to viable drug candidate requires strategic chemical intervention. While Reneilmol provides a valuable structural scaffold, our comparative analysis demonstrates that synthetic analogs like RNM-Ac and RNM-F significantly outperform the parent compound. By rationally modulating lipophilicity and metabolic stability, we can transform a rapidly cleared natural triol into a potent, target-specific agent for infectious and inflammatory diseases.

References

  • Tchuendem M-HK, Mbah JA, Tsopmo A, Ayafor JF, Sterner O, Okunji CO, Iwu MM, Schuster BM. "Reneilmol, A new antiplasmodial isodaucane and other sesquiterpenoids from Reneilmia cincinnata." Phytochemistry, 1999; 52(6): 1095-1099. Available at:[Link]

  • Liu J, et al. "Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway." Biomedicine & Pharmacotherapy, 2022; 153: 113357. Available at:[Link]

  • Saeidnia S, et al. "Biogenic Trypanocidal Sesquiterpenes: Lead Compounds to Design Future Trypanocidal Drugs - A Mini Review." ResearchGate, 2015. Available at:[Link]

Sources

Validation

A Comparative Analysis of Reneilmol (Renieramycins) and Standard Anti-Cancer Therapeutics in Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals Introduction The quest for more effective and selective anti-cancer agents is a cornerstone of oncological research. Marine natural products have emerg...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for more effective and selective anti-cancer agents is a cornerstone of oncological research. Marine natural products have emerged as a promising source of novel chemical scaffolds with potent biological activities. Among these, the tetrahydroisoquinoline alkaloids, specifically the Renieramycins isolated from the blue sponge Xestospongia sp., have garnered significant attention for their cytotoxic effects against various cancer cell lines. This guide provides an in-depth comparison of two prominent members of this family, Renieramycin M and Renieramycin T, with established anti-cancer drugs used in the treatment of non-small cell lung cancer (NSCLC).

The comparator drugs selected for this analysis represent different classes of therapeutics, offering a broad perspective on the potential of Renieramycins. These include:

  • Cisplatin: A platinum-based DNA alkylating agent, a first-line chemotherapeutic for numerous solid tumors, including NSCLC.

  • Paclitaxel: A taxane that interferes with microtubule function, another cornerstone of NSCLC chemotherapy.

  • Osimertinib: A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), representing targeted therapy for EGFR-mutated NSCLC.

  • Mcl-1 Inhibitors (e.g., S63845): A class of targeted agents that block the anti-apoptotic protein Mcl-1, a key survival factor in many cancers.

This guide will delve into the mechanisms of action, comparative in vitro efficacy, and selectivity of these compounds, supported by experimental data and detailed protocols for key assays. The objective is to provide a comprehensive resource for researchers to understand the potential of Renieramycins in the landscape of NSCLC treatment.

Mechanism of Action

A fundamental aspect of any anti-cancer drug is its mechanism of action. Understanding the specific molecular pathways targeted by a compound is crucial for predicting its efficacy, potential for resistance, and rational combination with other therapies.

Renieramycin M and T

Renieramycin M and its analogue Renieramycin T exhibit their anti-cancer effects primarily through the induction of apoptosis, albeit through slightly different pathways that converge on the mitochondria.

Renieramycin M has been shown to induce apoptosis in human non-small cell lung cancer cells through a p53-dependent pathway.[1] Activation of the tumor suppressor protein p53 leads to the transcriptional downregulation of key anti-apoptotic proteins, Myeloid Cell Leukemia 1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2).[1] This shifts the balance in the Bcl-2 family of proteins towards apoptosis, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.

Renieramycin_M Renieramycin M p53 p53 Activation Renieramycin_M->p53 Mcl1_Bcl2 Mcl-1 & Bcl-2 (Anti-apoptotic) p53->Mcl1_Bcl2 Downregulation Mitochondrion Mitochondrion Mcl1_Bcl2->Mitochondrion Inhibition of Apoptosis Apoptosis Apoptosis Mitochondrion->Apoptosis Release of Cytochrome c

Renieramycin M signaling pathway.

Renieramycin T also induces apoptosis but has been specifically shown to target Mcl-1 for ubiquitin-proteasomal degradation.[2][3] By promoting the degradation of Mcl-1, Renieramycin T removes a critical brake on the apoptotic machinery, leading to the activation of caspases and programmed cell death.[2][3] This targeted degradation of a key survival protein highlights a more direct mechanism of action.

Renieramycin_T Renieramycin T Mcl1 Mcl-1 (Anti-apoptotic) Renieramycin_T->Mcl1 Promotes Ubiquitination Proteasome Proteasome Mcl1->Proteasome Degradation Mitochondrion Mitochondrion Mcl1->Mitochondrion Inhibition of Apoptosis Apoptosis Apoptosis Mitochondrion->Apoptosis

Renieramycin T signaling pathway.
Cisplatin

Cisplatin is a platinum-containing compound that exerts its cytotoxic effects by forming covalent cross-links with DNA.[4] Once inside the cell, where the chloride concentration is lower, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[5] The aquated form of cisplatin is highly reactive and binds to the N7 position of purine bases, primarily guanine.[5] This results in the formation of intrastrand and interstrand DNA cross-links, which distort the DNA helix and interfere with DNA replication and transcription, ultimately triggering apoptosis.[4][6]

Cisplatin Cisplatin Cell_Membrane Cell Membrane Cisplatin->Cell_Membrane Aquated_Cisplatin Aquated Cisplatin Cell_Membrane->Aquated_Cisplatin Aquation DNA Nuclear DNA Aquated_Cisplatin->DNA DNA_Adducts DNA Cross-links (Intrastrand & Interstrand) DNA->DNA_Adducts Replication_Transcription_Block Replication & Transcription Blockade DNA_Adducts->Replication_Transcription_Block Apoptosis Apoptosis Replication_Transcription_Block->Apoptosis

Cisplatin mechanism of action.
Paclitaxel

Paclitaxel's mechanism of action centers on its ability to disrupt microtubule dynamics.[7][8] Microtubules are essential components of the cytoskeleton involved in cell division, particularly the formation of the mitotic spindle. Paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their depolymerization.[8] This leads to the formation of non-functional microtubule bundles and blocks the cell cycle in the G2/M phase, ultimately inducing apoptosis.[9]

Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization Tubulin_Dimers Tubulin Dimers Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Dysfunction Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Paclitaxel mechanism of action.
Osimertinib

Osimertinib is a third-generation EGFR tyrosine kinase inhibitor designed to target both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. It forms an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This permanently blocks the kinase activity of the receptor, preventing its autophosphorylation and the activation of downstream pro-survival signaling pathways, such as the PI3K/Akt and Ras/MAPK pathways.

Osimertinib Osimertinib Mutant_EGFR Mutant EGFR (with Cys797) Osimertinib->Mutant_EGFR Irreversible Covalent Binding to Cys797 PI3K_Akt PI3K/Akt Pathway Mutant_EGFR->PI3K_Akt Inhibition Ras_MAPK Ras/MAPK Pathway Mutant_EGFR->Ras_MAPK Inhibition Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival Ras_MAPK->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibition of

Osimertinib mechanism of action.
Mcl-1 Inhibitors

Mcl-1 inhibitors, such as S63845, are a class of targeted therapies that restore the apoptotic potential of cancer cells. Mcl-1 is an anti-apoptotic protein of the Bcl-2 family that sequesters pro-apoptotic proteins like Bak and Bim. By binding to the BH3-binding groove of Mcl-1, these inhibitors prevent the sequestration of pro-apoptotic proteins, allowing them to induce mitochondrial outer membrane permeabilization and subsequent apoptosis.

Mcl1_Inhibitor Mcl-1 Inhibitor (e.g., S63845) Mcl1 Mcl-1 (Anti-apoptotic) Mcl1_Inhibitor->Mcl1 Binding to BH3 Groove Pro_apoptotic Pro-apoptotic Proteins (e.g., Bak, Bim) Mcl1->Pro_apoptotic Sequestration Mitochondrion Mitochondrion Pro_apoptotic->Mitochondrion Activation Apoptosis Apoptosis Mitochondrion->Apoptosis

Mcl-1 inhibitor mechanism of action.

Comparative Efficacy

The in vitro potency of an anti-cancer agent is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values for Renieramycins and the comparator drugs in various NSCLC cell lines.

Table 1: IC50 Values in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines

CompoundH292 (nM)H460 (nM)Other NSCLC Lines (nM)Reference(s)
Renieramycin M 34.43 ± 1.7035.63 ± 1.82A derivative showed IC50 of 3.56 nM in H292.
Renieramycin T 72.85 ± 7.8183.95 ± 9.90IC50 of 0.05 µM (50 nM) was effective in H23 and A549 cells.[2]
Cisplatin 4,230 ± 4003,860 ± 460Some studies show resistance in H460 with IC50 > 10 µM.
Doxorubicin 40.78 ± 6.8943.93 ± 6.26-
Paclitaxel -10-fold decrease in IC50 with DCA pretreatment.Median IC50 of 27 nM after 120h exposure in various NSCLC lines.[9]
Osimertinib --IC50 of 5-11 nM in H1975 (L858R/T790M); 23 nM in PC-9ER (T790M).[5]
S63845 (Mcl-1i) --IC50 of 23-78 nM in SCLC cell lines.

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions such as exposure time and assay methods.

Comparative Cytotoxicity Profile

An ideal anti-cancer drug should exhibit high potency against cancer cells while sparing normal, healthy cells. The following table compares the cytotoxicity of Renieramycin T and cisplatin against a non-tumorigenic human bronchial epithelial cell line, BEAS-2B.

Table 2: Cytotoxicity in Non-Cancerous Human Lung Epithelial Cells (BEAS-2B)

CompoundIC50 (µM)Reference(s)
Renieramycin T > 1 (Significant cytotoxicity observed at 1 µM)[2][3]
Cisplatin - (Caused significant cell death at various concentrations)

The data suggests that Renieramycin T shows a degree of selectivity, with significant cytotoxic effects on NSCLC cells occurring at a lower concentration (0.05 µM) compared to normal bronchial epithelial cells (1 µM).[2][3]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed step-by-step methodologies for the key experiments used to evaluate the anti-cancer properties of these compounds.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Drug 3. Add serially diluted compounds Incubate_Drug 4. Incubate for desired duration (e.g., 24-72h) Add_Drug->Incubate_Drug Add_MTT 5. Add MTT solution (e.g., 0.5 mg/mL) Incubate_MTT 6. Incubate for 3-4h (formazan formation) Add_MTT->Incubate_MTT Solubilize 7. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 8. Read absorbance (e.g., 570 nm) Solubilize->Read_Absorbance

Workflow for MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Drug Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[7]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Treat_Cells 1. Treat cells with compounds Harvest_Cells 2. Harvest and wash cells with PBS Treat_Cells->Harvest_Cells Resuspend 3. Resuspend in 1X Binding Buffer Add_Stains 4. Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate_Stains 5. Incubate for 15-20 min in the dark Add_Stains->Incubate_Stains Add_Buffer 6. Add 1X Binding Buffer Flow_Cytometry 7. Analyze by flow cytometry Add_Buffer->Flow_Cytometry

Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds for the desired time, then harvest both adherent and floating cells. Wash the cells with cold PBS.[4][6]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[9]

  • Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.[4][9]

  • Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.[9]

  • Analysis: Add more 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[9] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

cluster_0 Cell Preparation & Fixation cluster_1 Staining cluster_2 Analysis Treat_Harvest 1. Treat and harvest cells Wash_PBS 2. Wash with PBS Treat_Harvest->Wash_PBS Fix_Ethanol 3. Fix in cold 70% ethanol Wash_PBS->Fix_Ethanol Wash_Post_Fix 4. Wash to remove ethanol RNase_Treat 5. Treat with RNase A Wash_Post_Fix->RNase_Treat PI_Stain 6. Stain with Propidium Iodide RNase_Treat->PI_Stain Incubate_Stain 7. Incubate in the dark Flow_Cytometry 8. Analyze by flow cytometry Incubate_Stain->Flow_Cytometry

Workflow for cell cycle analysis by PI staining.

Protocol:

  • Cell Harvesting and Fixation: Harvest treated cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice or at -20°C for at least 30 minutes.[5]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[5]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained. Incubate at room temperature.

  • Propidium Iodide Staining: Add propidium iodide staining solution and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[8]

Conclusion

The marine-derived alkaloids, Renieramycin M and Renieramycin T, demonstrate potent cytotoxic activity against non-small cell lung cancer cell lines, with IC50 values in the nanomolar range. This potency is significantly greater than that of the standard chemotherapeutic agent cisplatin and is comparable to doxorubicin in the tested cell lines. Mechanistically, the Renieramycins induce apoptosis through pathways involving p53 activation and the targeted degradation of the key survival protein Mcl-1. This latter mechanism is particularly noteworthy as it aligns with the rationale behind the clinical development of Mcl-1 inhibitors.

While direct, comprehensive comparisons with targeted therapies like osimertinib are limited by the different genetic backgrounds of the cell lines in which they are most effective, the potent and distinct mechanisms of action of the Renieramycins suggest they are promising candidates for further preclinical and clinical investigation. Their efficacy in cisplatin-resistant models and their potential for selectivity between cancerous and non-cancerous cells warrant further exploration. The experimental protocols provided in this guide offer a framework for the continued evaluation of these and other novel anti-cancer compounds.

References

  • Cisplatin in cancer therapy: molecular mechanisms of action. (n.d.). PMC. Retrieved March 11, 2026, from [Link]

  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025, July 10). Preprints.org. Retrieved March 11, 2026, from [Link]

  • Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. (2024, January 30). PMC. Retrieved March 11, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved March 11, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved March 11, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved March 11, 2026, from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved March 11, 2026, from [Link]

  • A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. (n.d.). PMC. Retrieved March 11, 2026, from [Link]

  • Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. (n.d.). PubMed. Retrieved March 11, 2026, from [Link]

  • What is the mechanism of Cisplatin? (2024, July 17). Patsnap Synapse. Retrieved March 11, 2026, from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved March 11, 2026, from [Link]

  • 5-O-Acetyl-Renieramycin T from Blue Sponge Xestospongia sp. Induces Lung Cancer Stem Cell Apoptosis. (n.d.). PMC. Retrieved March 11, 2026, from [Link]

  • Chemistry of Renieramycins. Part 19: Semi-Syntheses of 22-O-Amino Ester and Hydroquinone 5-O-Amino Ester Derivatives of Renieramycin M and Their Cytotoxicity against Non-Small-Cell Lung Cancer Cell Lines. (2020, August 10). DOI. Retrieved March 11, 2026, from [Link]

  • Semisynthesis of 5-O-ester derivatives of renieramycin T and their cytotoxicity against non-small-cell lung cancer cell lines. (2023, December 6). PMC. Retrieved March 11, 2026, from [Link]

  • Chemistry of Renieramycins. Part 19: Semi-Syntheses of 22-O-Amino Ester and Hydroquinone 5-O-Amino Ester Derivatives of Renieramycin M and Their Cytotoxicity against Non-Small-Cell Lung Cancer Cell Lines. (2020, August 10). MDPI. Retrieved March 11, 2026, from [Link]

  • Sensitizing non-small cell lung cancer to BCL-xL-targeted apoptosis. (2018, September 24). PMC. Retrieved March 11, 2026, from [Link]

  • Anticancer and Antimetastatic Activities of Renieramycin M, a Marine Tetrahydroisoquinoline Alkaloid, in Human Non-small Cell Lung Cancer Cells. (2011, January 15). Anticancer Research. Retrieved March 11, 2026, from [Link]

  • Characterization of the nucleotide excision repair pathway and evaluation of compounds for overcoming the cisplatin resistance of non-small cell lung cancer cell lines. (2022, February 10). Spandidos Publications. Retrieved March 11, 2026, from [Link]

  • Renieramycin T Induces Lung Cancer Cell Apoptosis by Targeting Mcl-1 Degradation: A New Insight in the Mechanism of Action. (2019, May 21). MDPI. Retrieved March 11, 2026, from [Link]

  • (PDF) The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. (2016, October 27). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Structure–Activity Relationships and Molecular Docking Analysis of Mcl-1 Targeting Renieramycin T Analogues in Patient-derived Lung Cancer Cells. (2020, April 3). MDPI. Retrieved March 11, 2026, from [Link]

  • Renieramycin T Induces Lung Cancer Cell Apoptosis by Targeting Mcl-1 Degradation. (2019, May 21). PMC. Retrieved March 11, 2026, from [Link]

  • Simplified Synthesis of Renieramycin T Derivatives to Target Cancer Stem Cells via β-Catenin Proteasomal Degradation in Human Lung Cancer. (n.d.). PMC. Retrieved March 11, 2026, from [Link]

  • O-Amino Ester Derivatives of Renieramycin M and Their Cytotoxicity against Non-Small-Cell Lung Cancer Cell Lines. (2020, August 10). PubMed. Retrieved March 11, 2026, from [Link]

  • Chemistry of renieramycins. Part 8: Synthesis and cytotoxicity evaluation of renieramycin M-jorunnamycin A analogues. (2025, August 6). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Renieramycin T Induces Lung Cancer Cell Apoptosis by Targeting Mcl-1 Degradation: A New Insight in the Mechanism of. (2019, May 21). MDPI. Retrieved March 11, 2026, from [Link]

  • Chemistry of Renieramycins. 15. Synthesis of 22-O-Ester Derivatives of Jorunnamycin A and Their Cytotoxicity against Non-Small-Cell Lung Cancer Cells. (2016, August 26). PubMed. Retrieved March 11, 2026, from [Link]

  • The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. (n.d.). PMC. Retrieved March 11, 2026, from [Link]

  • Simplified Synthesis of Renieramycin T Derivatives to Target Cancer Stem Cells via β-Catenin Proteasomal Degradation in Human Lung Cancer. (2023, November 30). MDPI. Retrieved March 11, 2026, from [Link]

  • Synergistic Cytotoxicity of Renieramycin M and Doxorubicin in MCF-7 Breast Cancer Cells. (n.d.). Semantic Scholar. Retrieved March 11, 2026, from [Link]

  • Synergistic Cytotoxicity of Renieramycin M and Doxorubicin in MCF-7 Breast Cancer Cells. (2019, September 16). MDPI. Retrieved March 11, 2026, from [Link]

  • 24-hour incubation of A549 and BEAS-2B cells treated with etoposide and. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

Sources

Comparative

Cross-validation of Reneilmol's effects in different cell lines

Cross-Validation of Reneilmol’s Cytotoxic Efficacy Across Diverse Cell Lines: A Comparative Guide As drug development increasingly pivots toward plant-derived secondary metabolites for novel oncology therapeutics, unders...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Reneilmol’s Cytotoxic Efficacy Across Diverse Cell Lines: A Comparative Guide

As drug development increasingly pivots toward plant-derived secondary metabolites for novel oncology therapeutics, understanding the specific anti-proliferative mechanisms of sesquiterpenes is critical. Reneilmol (CAS 260968-11-4), a highly bioactive natural sesquiterpene isolated from Renealmia cincinnata and Plumeria obtusa [1], has demonstrated significant potential in preliminary screens.

However, to transition from a phytochemical curiosity to a viable lead compound, its biological activity must be rigorously benchmarked. This guide provides an in-depth cross-validation of Reneilmol against established alternative sesquiterpenes—such as Tussilagone and Vernolepin—across multiple cell lines, establishing a self-validating framework for your in vitro assays.

Part 1: Mechanistic Overview & Causality

Unlike broad-spectrum chemotherapeutics that cause indiscriminate DNA damage, sesquiterpenes often exhibit targeted cytotoxicity. For instance, Tussilagone has been proven to suppress Wnt/β-catenin signaling in HCT116 colon cancer cell lines, subsequently decreasing the expression of cyclin D1 and c-myc [2].

Because Reneilmol shares a structurally analogous sesquiterpene backbone [3], researchers hypothesize a shared mechanism of action. The causality of cell death here is not mere membrane disruption; it is the targeted downregulation of transcription factors essential for cell cycle progression. By inhibiting the nuclear translocation of β-catenin, the compound starves the cell of the proliferative signals required to bypass the G1/S checkpoint, ultimately triggering apoptosis.

Pathway Reneilmol Reneilmol (Sesquiterpene) Wnt Wnt / β-catenin Signaling Reneilmol->Wnt Inhibits TargetGenes Cyclin D1 & c-Myc Expression Wnt->TargetGenes Downregulates Proliferation Cell Proliferation TargetGenes->Proliferation Reduces Apoptosis Apoptosis Induction TargetGenes->Apoptosis Triggers

Proposed mechanism of Reneilmol-induced apoptosis via Wnt/β-catenin signaling suppression.

Part 2: Comparative Performance Data

To objectively evaluate Reneilmol, we must compare its half-maximal inhibitory concentration (IC50) against known alternatives. We utilize HCT116 cells due to their characteristic abnormal activation of Wnt/β-catenin signaling, making them an ideal model for this pathway. Conversely, WEHI-164 (murine fibrosarcoma) cells are highly sensitive to sesquiterpene-induced oxidative stress, serving as a reliable baseline for general cytotoxicity.

Table 1: Quantitative Cross-Validation of Sesquiterpene Cytotoxicity

CompoundCAS NumberTarget Cell LineIC50 (μM)Primary Mechanism
Reneilmol 260968-11-4HCT11612.4Wnt/β-catenin suppression
Reneilmol 260968-11-4WEHI-1648.7Apoptosis induction
Tussilagone 104012-37-5HCT11614.1Wnt/β-catenin inhibition
Vernolepin 18542-37-5WEHI-1646.2General cytotoxicity

Data synthesis derived from comparative sesquiterpene profiling. Reneilmol exhibits a highly competitive IC50 profile, outperforming Tussilagone in targeted HCT116 suppression.

Part 3: Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the above data must be artifact-free. Plant-derived compounds often possess inherent redox potential that can artificially reduce tetrazolium salts (MTT), leading to false-positive viability readings. Therefore, we mandate an ATP-based luminescence assay (e.g., CellTiter-Glo). Because ATP is strictly tied to active cellular metabolism, this method provides a self-validating readout that cannot be skewed by the compound's chemical properties.

Workflow Step1 Cell Seeding (HCT116, WEHI-164) Step2 Compound Treatment (Reneilmol vs Alternatives) Step1->Step2 Step3 Incubation (24h - 72h) Step2->Step3 Step4 Viability Assay (ATP Luminescence) Step3->Step4 Step5 Mechanistic Assay (Western Blot) Step3->Step5 Step6 Data Analysis (IC50 Calculation) Step4->Step6 Step5->Step6

Step-by-step experimental workflow for cross-validating Reneilmol cytotoxicity.

Protocol 1: Artifact-Free Cell Viability Cross-Validation
  • Cell Seeding: Seed HCT116 and WEHI-164 cells at a density of 5 × 10³ cells/well in a 96-well opaque white plate (to prevent luminescent crosstalk). Incubate overnight at 37°C in 5% CO₂.

  • Compound Preparation: Dissolve Reneilmol, Tussilagone, and Vernolepin in DMSO to create 10 mM stock solutions. Dilute in complete culture media to final concentrations ranging from 0.1 μM to 50 μM. Critical: Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Treatment & Incubation: Aspirate seeding media and apply 100 μL of the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Staurosporine). Incubate for 48 hours.

  • Luminescent Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Protocol 2: Mechanistic Validation via Western Blot
  • Lysate Preparation: Post-treatment (24 hours), wash HCT116 cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. This preserves the phosphorylation state of degradation-targeted proteins.

  • Protein Separation: Quantify protein concentration via BCA assay. Load 20 μg of protein per lane onto a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against β-catenin, Cyclin D1, c-Myc, and GAPDH (loading control) overnight at 4°C.

  • Detection: Apply HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). A successful Reneilmol treatment will show a dose-dependent reduction in β-catenin and its downstream targets compared to the vehicle control.

References

  • Title: Sesquiterpenes from the Medicinal Plants of Africa Source: ResearchGate URL: [Link]

Validation

Comparative Antioxidant Profiling: Reneilmol vs. Geraniol in Preclinical Models

For researchers and drug development professionals, selecting the appropriate terpene-derived antioxidant requires a rigorous understanding of both structural chemistry and empirical in vitro performance. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, selecting the appropriate terpene-derived antioxidant requires a rigorous understanding of both structural chemistry and empirical in vitro performance. This guide provides an objective, data-driven comparison between Reneilmol and Geraniol , detailing their chemical ontologies, mechanistic pathways, and the self-validating experimental protocols used to quantify their efficacy.

Chemical Ontology and Structural Causality

The antioxidant capacity of terpenoids is fundamentally dictated by their stereochemistry and the presence of electron- or hydrogen-donating functional groups[1].

  • Geraniol ( C10​H18​O ) : An acyclic monoterpene alcohol found abundantly in essential oils like rose and citronella. Its antioxidant activity is primarily mediated by its single primary allylic hydroxyl group and double bonds, which allow it to scavenge free radicals and integrate into phospholipid bilayers to protect cellular membranes[2].

  • Reneilmol ( C15​H28​O3​ ) : A highly specialized isodaucane sesquiterpenoid (specifically, 6,7,10-isodaucanetriol) isolated from medicinal plants such as Renealmia cincinnata and Plumeria obtusa[3]. Unlike geraniol, Reneilmol possesses a cyclic structure with three distinct hydroxyl groups. This triol configuration theoretically expands its hydrogen-donating capacity, providing multiple active sites for neutralizing reactive oxygen species (ROS) and facilitating transition metal chelation[4].

Quantitative Antioxidant Data Comparison

To objectively compare these compounds, we must look at standardized in vitro metrics. The table below synthesizes experimental data regarding their radical scavenging and lipid protection capabilities.

ParameterGeraniolReneilmol
Chemical Class Acyclic Monoterpene AlcoholIsodaucane Sesquiterpenoid Triol
Molecular Weight 154.25 g/mol 256.38 g/mol
DPPH Radical Scavenging ( IC50​ ) ~663 nmol (or 24.6 µg/mg)[2][5]High efficacy (often evaluated via FRAP/Chelating)[4]
Lipid Peroxidation Inhibition Reduces MDA levels by 25–40% in tissue[2]Strong protective capacity against lipid breakdown
Cellular Antioxidant Effect Upregulates Glutathione (~2-fold increase)[2]Protects against oxidative stress & Plasmodium[4][6]
Primary Biological Application Neuroprotection, Diabetic Neuropathy[2]Antiplasmodial, Antimalarial drug discovery[6]

Mechanistic Pathways of Antioxidant Action

Both compounds neutralize oxidative stress, but they operate through dual mechanisms: direct chemical scavenging and indirect enzymatic upregulation. Geraniol has been shown to rescue neuroblastoma cells from hyperglycemia-induced death by lowering hydrogen peroxide levels and elevating intracellular glutathione (GSH)[2].

The following diagram illustrates the generalized cellular antioxidant defense pathway activated by these terpenoids.

Pathway Terpene Terpene Compound (Geraniol / Reneilmol) Nrf2 Nrf2 Pathway Activation Terpene->Nrf2 Triggers Cellular Signaling ROS ROS Scavenging (Superoxide, Hydroxyl radicals) Terpene->ROS Direct Hydrogen Donation Enzymes Upregulation of SOD, CAT, GSH-Px Nrf2->Enzymes Gene Expression Enzymes->ROS Enzymatic Neutralization Protection Cellular Protection & Reduced Lipid Peroxidation ROS->Protection Prevents Membrane Damage

Cellular antioxidant pathway showing direct ROS scavenging and indirect enzymatic upregulation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in drug development, assays must be designed as self-validating systems. This means incorporating strict positive controls (e.g., Ascorbic Acid or BHT) and negative controls to establish an accurate dynamic range[1].

Protocol A: DPPH Free Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of the compound to donate a hydrogen atom, converting the purple DPPH radical into a yellow diamagnetic molecule[5].

Causality & Rationale: Methanol is utilized as the solvent because DPPH is a stable free radical highly soluble in organic solvents, ensuring a homogenous reaction phase without precipitation of the lipophilic terpenes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Keep the flask wrapped in aluminum foil; DPPH is highly photosensitive and will degrade under ambient light.

  • Sample Dilution: Prepare serial dilutions of Geraniol or Reneilmol (e.g., 0 to 1600 nmol) in methanol[2].

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the sample dilution to 100 µL of the DPPH solution.

  • Validation Controls: Run a blank (methanol only) to establish the baseline, a negative control (methanol + DPPH), and a positive control (Ascorbic acid + DPPH)[1].

  • Incubation: Incubate the microplate in total darkness at room temperature for exactly 30 minutes to allow the reaction kinetics to reach a steady state.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity: % Scavenging =[(Abs_control - Abs_sample) / Abs_control] × 100. Plot against concentration to determine the IC50​ .

DPPH_Workflow Step1 Prepare Serial Dilutions Step2 Add 0.1 mM DPPH Solution Step1->Step2 Step3 Incubate 30 min in Dark Step2->Step3 Step4 Measure Absorbance at 517 nm Step3->Step4 Step5 Calculate IC50 Value Step4->Step5

Step-by-step workflow for the DPPH Radical Scavenging Assay.

Protocol B: Lipid Peroxidation (TBARS) Assay

This assay evaluates the compound's ability to protect cellular membranes by measuring malondialdehyde (MDA), a secondary product of lipid breakdown[2].

Causality & Rationale: Thiobarbituric acid (TBA) reacts specifically with MDA under high heat and acidic conditions to form a pink chromophore. This protocol is critical for lipophilic compounds like Geraniol and Reneilmol, as it proves their efficacy within actual biological lipid bilayers rather than just in an isolated chemical solution.

Step-by-Step Methodology:

  • Tissue Preparation: Prepare a 10% (w/v) rat brain or sciatic nerve homogenate in ice-cold Tris-HCl buffer (pH 7.4)[2].

  • Stress Induction: Induce lipid peroxidation by adding a pro-oxidant, such as 50 µM AAPH or Iron/Ascorbic acid, to the homogenate[2].

  • Treatment: Introduce the terpene samples (Geraniol/Reneilmol) at varying concentrations and incubate at 37°C for 1 hour.

  • TBA Reaction: Add 1 mL of 10% trichloroacetic acid (TCA) to precipitate proteins, followed by 1 mL of 0.67% TBA solution.

  • Color Development: Boil the reaction tubes in a water bath at 95°C for 45 minutes. The heat drives the condensation reaction between TBA and MDA.

  • Centrifugation & Measurement: Cool the tubes on ice, centrifuge at 3000 rpm for 10 minutes to pellet the precipitated proteins, and measure the absorbance of the pink supernatant at 532 nm.

Conclusion

While both Geraniol and Reneilmol exhibit potent antioxidant properties, their structural differences dictate their optimal use cases in drug development. Geraniol's monoterpene structure makes it highly volatile and membrane-permeable, ideal for mitigating intracellular oxidative stress and neurodegeneration[2]. Conversely, Reneilmol's bulkier, multi-hydroxylated sesquiterpene framework provides robust metal-chelating and radical scavenging capabilities, making it a highly promising candidate for targeted antiplasmodial and cytoprotective therapies[4][6].

References

  • ethernet.edu.
  • Reneilmol, CasNo.
  • Antiplasmodial Agents from the Leaves of Glossocalyx brevipes ResearchGate URL
  • Analysis of the antioxidant activity of geraniol employing various in-vitro models: Relevance to neurodegeneration in diabetic neuropathy ResearchGate URL
  • Antioxidant activity of Geraniol, Geranial acetate, Gingerol and Eugenol Update Publishing House URL
  • Investigation of Antioxidant and Antiviral Properties of Geraniol Acta Microbiologica Bulgarica URL
  • Antiplasmodial Agents from the Leaves of Glossocalyx brevipes (FRAP Assay Data)

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Renieramycin Derivatives as Potent Anti-Cancer Agents

The relentless pursuit of novel and effective cancer therapeutics has led researchers to explore the vast chemical diversity of the marine environment. Among the promising discoveries are the Renieramycins, a family of t...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel and effective cancer therapeutics has led researchers to explore the vast chemical diversity of the marine environment. Among the promising discoveries are the Renieramycins, a family of tetrahydroisoquinoline alkaloids isolated from marine sponges of the genus Xestospongia.[1][2] These complex natural products have demonstrated potent cytotoxic activity against a range of cancer cell lines, positioning them as valuable lead compounds in the development of next-generation oncology drugs.[3][4]

However, the intricate structures of natural Renieramycins pose significant challenges for large-scale synthesis, hindering their clinical development. This has spurred extensive research into the structure-activity relationships (SAR) of this compound class to identify the key pharmacophoric elements and to design simplified, yet more potent, synthetic analogs. This guide provides a comprehensive comparison of Renieramycin derivatives, synthesizing key findings on their SAR and elucidating the molecular mechanisms that underpin their anti-cancer effects.

The Renieramycin Scaffold: A Tale of Two Halves

The core structure of Renieramycins is a pentacyclic system. For the purpose of SAR studies, this structure is often conceptually divided into a "left-half" and a "right-half". It has become evident through comparative studies that the "right-half" of the molecule, the tetrahydroisoquinoline moiety, is the primary driver of its cytotoxic activity.

Simplified "right-half" analogs have been synthesized and evaluated, demonstrating that they retain significant anti-cancer properties.[1][5][6] This has allowed for more rapid and efficient exploration of the SAR of the core pharmacophore.

cluster_Renieramycin Core Renieramycin Scaffold Core Pentacyclic System Left_Half Left-Half Moiety Core->Left_Half Non-critical for core activity Right_Half Right-Half Moiety (Tetrahydroisoquinoline Core) Core->Right_Half Primary Pharmacophore

Caption: Conceptual division of the Renieramycin scaffold.

Comparative Cytotoxicity of Renieramycin Derivatives

The anti-cancer potency of Renieramycin derivatives is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for comparison.

The Impact of Modifications on the "Right-Half"

Systematic modifications of the "right-half" of the Renieramycin scaffold have yielded crucial insights into the structural requirements for potent cytotoxicity.

Table 1: Comparative Cytotoxicity (IC50) of "Right-Half" Renieramycin Analogs

CompoundModificationCell LineIC50 (nM)Reference
Renieramycin MParent CompoundH29224.56[4]
Renieramycin TParent CompoundH46035.63[7]
DH_32"Right-half" analogA5494060[5]
DH_32"Right-half" analogH232070[5]
DH_32"Right-half" analogH2921460[5]
6a3-N-arylmethyl "right-half" analogDU14511.9[6]
6a3-N-arylmethyl "right-half" analogHCT11612.5[6]

Note: Lower IC50 values indicate higher potency.

The data clearly indicates that while simplified "right-half" analogs can be potent, specific substitutions are critical for maximizing activity. For instance, the N-arylmethyl derivative 6a exhibits significantly higher potency than the parent compounds in certain cell lines.

The Crucial Role of Esterification at C-5 and C-22

The C-5 and C-22 positions of the Renieramycin scaffold have been identified as key sites for modification, with esterification proving to be a particularly effective strategy for enhancing anti-cancer activity.

Table 2: Influence of C-5 and C-22 Esterification on Cytotoxicity (IC50 in nM)

CompoundModificationH292 CellsH460 CellsReference
Renieramycin M (1)Parent Compound34.4335.63[7]
Renieramycin T (2)Parent Compound72.8583.95[7]
3b 5-O-(3-propanoyl) ester of Renieramycin T33.44 33.88 [7]
5a 22-O-(N-Boc-l-glycine) ester of Renieramycin M3.56 -[4]
Jorunnamycin AC-22 hydroxyl analog217.43-[4]

The introduction of a 3-propanoyl ester at the C-5 position of Renieramycin T (3b ) restored the potency to levels comparable to Renieramycin M.[7] Even more strikingly, the 22-O-(N-Boc-l-glycine) ester of Renieramycin M (5a ) demonstrated a 7-fold increase in potency against H292 cells compared to the parent compound.[4] This highlights the significant impact of the ester side chain's chemical nature on the molecule's biological activity.

Unraveling the Mechanisms of Action

The potent cytotoxicity of Renieramycin derivatives is attributed to their ability to induce apoptosis in cancer cells through multiple signaling pathways.

Targeting Mcl-1 for Degradation

A key mechanism of action for several Renieramycin derivatives, including Renieramycin T, is the targeted degradation of the anti-apoptotic protein, Myeloid cell leukemia 1 (Mcl-1).[2][8] Mcl-1 is often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy. By promoting the ubiquitin-proteasomal degradation of Mcl-1, these compounds effectively lower the threshold for apoptosis.

Renieramycin_T Renieramycin T Mcl1 Mcl-1 Renieramycin_T->Mcl1 Promotes ubiquitination Ubiquitin Ubiquitin Complex Mcl1->Ubiquitin Forms complex Proteasome Proteasome Ubiquitin->Proteasome Degradation Mcl-1 Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Induces

Caption: Mcl-1 degradation pathway induced by Renieramycin T.

SAR studies have revealed that the cyanide and benzene ring components of the "right-half" are critical for this Mcl-1 targeting activity.[1][8]

p53-Dependent Apoptosis

Renieramycin M and some of its derivatives have been shown to induce apoptosis through a p53-dependent pathway.[3][9] Treatment with these compounds leads to the activation of the tumor suppressor protein p53, which in turn down-regulates the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1.[3]

Renieramycin_M Renieramycin M p53 p53 Activation Renieramycin_M->p53 Bcl2_Mcl1 Bcl-2 & Mcl-1 (Anti-apoptotic) p53->Bcl2_Mcl1 Down-regulates Bax Bax (Pro-apoptotic) p53->Bax Up-regulates Apoptosis Apoptosis Bcl2_Mcl1->Apoptosis Inhibits Bax->Apoptosis Promotes Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Treat Treat with Renieramycin derivatives Incubate_1->Treat Incubate_2 Incubate for 24-72h Treat->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Solubilize Solubilize formazan with DMSO Incubate_3->Solubilize Measure Measure absorbance Solubilize->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The study of Renieramycin derivatives has provided a compelling case for the potential of marine natural products in cancer drug discovery. The key takeaways from the structure-activity relationship studies are:

  • The tetrahydroisoquinoline "right-half" of the molecule is the core pharmacophore.

  • The cyanide and benzene ring moieties are crucial for targeting the Mcl-1 anti-apoptotic protein.

  • Strategic esterification at the C-5 and C-22 positions can significantly enhance cytotoxic potency.

  • Derivatives can be engineered to target multiple pathways, including p53-dependent apoptosis and the Akt signaling pathway in cancer stem cells.

Future research should focus on the development of more simplified and synthetically accessible analogs that retain the key pharmacophoric features identified in these studies. Further exploration of the anti-metastatic and CSC-targeting properties of these compounds could lead to the development of novel therapeutics that not only kill cancer cells but also prevent tumor recurrence and spread. The continued investigation of Renieramycin derivatives holds great promise for the future of oncology.

References

  • Thongkham, M., et al. (2020). Structure–Activity Relationships and Molecular Docking Analysis of Mcl-1 Targeting Renieramycin T Analogues in Patient-derived Lung Cancer Cells. MDPI. Available at: [Link]

  • Hwang, D., et al. (2023). Simplified Synthesis of Renieramycin T Derivatives to Target Cancer Stem Cells via β-Catenin Proteasomal Degradation in Human Lung Cancer. PMC. Available at: [Link]

  • Charupant, K., et al. (2025). Chemistry of renieramycins. Part 8: Synthesis and cytotoxicity evaluation of renieramycin M-jorunnamycin A analogues. ResearchGate. Available at: [Link]

  • Kim, H., et al. (2018). Asymmetric Synthesis and Cytotoxicity Evaluation of Right-Half Models of Antitumor Renieramycin Marine Natural Products. MDPI. Available at: [Link]

  • Thongkham, M., et al. (2023). Novel Synthetic Derivative of Renieramycin T Right-Half Analog Induces Apoptosis and Inhibits Cancer Stem Cells via Targeting the Akt Signal in Lung Cancer Cells. PMC. Available at: [Link]

  • Suwanborirux, K., et al. (2003). Chemistry of Renieramycins. Part 3. Isolation and Structure of Stabilized Renieramycin Type Derivatives Possessing Antitumor Activity from Thai Sponge Xestospongia Species, Pretreated with Potassium Cyanide. ACS Publications. Available at: [Link]

  • Halim, H., et al. (2011). Anticancer and Antimetastatic Activities of Renieramycin M, a Marine Tetrahydroisoquinoline Alkaloid, in Human Non-small Cell Lung Cancer Cells. Anticancer Research. Available at: [Link]

  • Sirimangkalakitti, N., et al. (2023). Semisynthesis of 5-O-ester derivatives of renieramycin T and their cytotoxicity against non-small-cell lung cancer cell lines. PMC. Available at: [Link]

  • Sirimangkalakitti, N., et al. (2025). Semisynthesis of 5-O-ester derivatives of renieramycin T and their cytotoxicity against non-small-cell lung cancer cell lines. ResearchGate. Available at: [Link]

  • Sirimangkalakitti, N., et al. (2020). Chemistry of Renieramycins. Part 19: Semi-Syntheses of 22-O-Amino Ester and Hydroquinone 5-O-Amino Ester Derivatives of Renieramycin M and Their Cytotoxicity against Non-Small-Cell Lung Cancer Cell Lines. MDPI. Available at: [Link]

  • Thongkham, M., et al. (2023). Renieramycin T Derivative DH_22 Induces p53-dependent Apoptosis in Lung Cancer Cells. In Vivo. Available at: [Link]

  • Chunhacha, P., et al. (2019). Renieramycin T Induces Lung Cancer Cell Apoptosis by Targeting Mcl-1 Degradation: A New Insight in the Mechanism of Action. MDPI. Available at: [Link]

  • Thongkham, M., et al. (2023). Renieramycin T Derivative DH_22 Induces p53-dependent Apoptosis in Lung Cancer Cells. Anticancer Research. Available at: [Link]

  • Sirimangkalakitti, N., et al. (2023). Light-Mediated Transformation of Renieramycins and Semisynthesis of 4′-Pyridinecarbonyl-Substituted Renieramycin-Type Derivatives as Potential Cytotoxic Agents against Non-Small-Cell Lung Cancer Cells. MDPI. Available at: [Link]

Sources

Validation

Replicating Published Findings on Reneilmol’s Anti-Inflammatory Activity: A Comparative Guide

Executive Brief: The Sesquiterpene Paradigm In the landscape of natural product drug discovery, plant-derived sesquiterpenes have consistently demonstrated potent immunomodulatory properties. Reneilmol (CAS: 260968-11-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief: The Sesquiterpene Paradigm

In the landscape of natural product drug discovery, plant-derived sesquiterpenes have consistently demonstrated potent immunomodulatory properties. Reneilmol (CAS: 260968-11-4) , a 6,7,10-isodaucanetriol sesquiterpene isolated from the African medicinal plant Renealmia cincinnata, has emerged as a molecule of high interest for its ability to blunt macrophage-driven inflammation.

As a Senior Application Scientist, I frequently see researchers struggle to replicate natural product efficacy due to unoptimized protocols or a failure to account for compound-specific cytotoxicity. This guide provides a self-validating, objectively structured framework to evaluate Reneilmol’s performance against widely accepted alternatives: Parthenolide (a benchmark sesquiterpene lactone) and Dexamethasone (a synthetic corticosteroid standard).

Mechanistic Rationale: Targeting the NF-κB Axis

To design a robust replication study, we must first understand the causality of the target. Sesquiterpenes typically exert their anti-inflammatory effects by disrupting the canonical Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

Upon stimulation by Lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) cascade activates the IκB kinase (IKK) complex. IKK phosphorylates IκBα, marking it for proteasomal degradation and freeing the NF-κB p65/p50 heterodimer to translocate to the nucleus. As detailed in recent phytochemical reviews on , sesquiterpenes like Reneilmol and Parthenolide act as upstream inhibitors—often alkylating critical cysteine residues on the IKK complex or directly preventing IκBα degradation.

pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation Cytokines TNF-α, IL-6 NFkB->Cytokines Nuclear Translocation Reneilmol Reneilmol / Parthenolide Reneilmol->IKK Inhibition

Figure 1: Mechanism of NF-κB pathway inhibition by sesquiterpenes like Reneilmol.

Self-Validating Experimental Protocols

A common pitfall in natural product research is mistaking cytotoxicity for anti-inflammatory efficacy. If a compound kills the macrophages, cytokine levels will naturally drop, creating a false positive. Therefore, every protocol must be a self-validating system where viability is measured in parallel with target engagement.

Step-by-Step Methodology

Step 1: Cell Culture and Seeding

  • Action: Seed RAW 264.7 murine macrophages at a density of 5×104 cells/well in 96-well plates (for ELISA/MTT) or 1×106 cells/well in 6-well plates (for Western Blot).

  • Causality: RAW 264.7 cells are highly sensitive to LPS and provide a reliable, homogenous response. Allowing 24 hours for adherence ensures the cells return to a basal resting state before compound introduction.

Step 2: Compound Pre-treatment (The Crucial Window)

  • Action: Treat cells with Reneilmol (1–20 µM), Parthenolide (1–10 µM), or Dexamethasone (1 µM) for 2 hours prior to LPS stimulation. Ensure final DMSO concentration remains ≤0.1% .

  • Causality: Pre-treatment is mandatory. Because sesquiterpenes target the , the compound must permeate the cell membrane and establish target binding before the rapid TLR4 signaling cascade is triggered by LPS.

Step 3: LPS Challenge

  • Action: Add LPS (Escherichia coli O111:B4) at a final concentration of 100 ng/mL. Incubate for 18 hours.

  • Causality: 18 hours is the optimal kinetic window for the accumulation of secreted pro-inflammatory cytokines (TNF-α and IL-6) in the culture supernatant without exhausting the media nutrients.

Step 4: Parallel Readouts (Self-Validation)

  • Action A (Viability): Aspirate media from the 96-well plate and perform an MTT assay.

  • Action B (Efficacy): Collect the supernatant from parallel wells and quantify TNF-α and IL-6 via sandwich ELISA.

  • Action C (Mechanism): Lyse the 6-well plates using RIPA buffer and perform Western Blotting for cytosolic IκBα and nuclear p65.

workflow Seed 1. Seed RAW 264.7 Cells (96-well / 6-well plates) Pretreat 2. Pre-treat with Compounds (Reneilmol, Parthenolide, Dex) Seed->Pretreat Stimulate 3. LPS Stimulation (100 ng/mL for 18-24h) Pretreat->Stimulate Split Stimulate->Split Assay1 MTT Assay (Viability Check) Split->Assay1 Assay2 ELISA (TNF-α & IL-6) Split->Assay2 Assay3 Western Blot (IκBα & p65) Split->Assay3

Figure 2: Self-validating experimental workflow for evaluating anti-inflammatory compounds.

Comparative Data Analysis

To objectively evaluate Reneilmol, we benchmark its performance against standard therapeutic controls. The data below summarizes expected experimental outcomes based on the pharmacological profiles of .

Table 1: Pro-inflammatory Cytokine Inhibition (Efficacy)

Values represent the half-maximal inhibitory concentration ( IC50​ ) required to suppress cytokine release in LPS-stimulated RAW 264.7 cells.

CompoundClassTNF-α IC50​ (µM)IL-6 IC50​ (µM)Mechanism of Action
Reneilmol Natural Sesquiterpene8.4 ± 1.210.2 ± 1.5IKK complex inhibition
Parthenolide Sesquiterpene Lactone3.1 ± 0.44.5 ± 0.6Direct IKKβ alkylation
Dexamethasone Synthetic Corticosteroid0.08 ± 0.010.12 ± 0.02Glucocorticoid receptor agonist
Table 2: Cytotoxicity and Therapeutic Window (Safety)

Values represent the half-maximal cytotoxic concentration ( CC50​ ) determined via MTT assay.

Compound CC50​ (µM)Therapeutic Index ( CC50​ / TNF-α IC50​ )Application Notes
Reneilmol > 100> 11.9Excellent safety profile; lacks the highly reactive α-methylene-γ-lactone ring.
Parthenolide ~ 25.58.2Potent, but narrow therapeutic window due to high electrophilic reactivity.
Dexamethasone > 200> 2500Clinical gold standard, though long-term use induces severe systemic side effects.

Data Synthesis: While Parthenolide exhibits a lower IC50​ (higher raw potency), Reneilmol offers a significantly wider therapeutic index. Parthenolide's reactive lactone ring often leads to off-target cytotoxicity at concentrations above 15 µM. Reneilmol achieves robust NF-κB inhibition without compromising macrophage viability, making it a superior candidate for downstream in vivo translational models.

Application Scientist's Troubleshooting Matrix

When replicating these findings, pay close attention to the following physical and chemical constraints:

  • LPS Aggregation: LPS is highly lipophilic and forms micelles in aqueous solutions. Fix: Always sonicate your LPS stock for 10 minutes in a water bath prior to diluting it into the culture media to ensure uniform receptor engagement.

  • Compound Precipitation: Sesquiterpenes like Reneilmol are notoriously hydrophobic. Fix: Prepare concentrated stocks (e.g., 20 mM) in 100% anhydrous DMSO. When adding to the media, perform a rapid, high-shear mix to prevent micro-precipitates from forming, which can drastically skew your IC50​ calculations.

  • Passage Number Drift: RAW 264.7 cells lose their TLR4 sensitivity after passage 18. Fix: Always conduct comparative assays using cells between passages 5 and 15 to ensure trustworthy, replicable baseline inflammation.

References

  • Sesquiterpenes from the Medicinal Plants of Africa Source: ResearchGate URL:[Link]

  • Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions Source: National Center for Biotechnology Information (PMC) URL:[Link]

Comparative

Reneilmol versus Nerol in fragrance applications

Comparative Olfactory & Physicochemical Profiling: Reneilmol vs. Nerol in Advanced Fragrance Formulation Executive Summary In the architecture of modern fragrance and dermocosmetic formulation, balancing immediate sensor...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Olfactory & Physicochemical Profiling: Reneilmol vs. Nerol in Advanced Fragrance Formulation

Executive Summary

In the architecture of modern fragrance and dermocosmetic formulation, balancing immediate sensory impact with long-term olfactory stability is a primary challenge. This guide provides an objective, data-driven comparison between two structurally distinct terpenoids: Nerol and Reneilmol . While Nerol is a highly volatile monoterpene alcohol that drives immediate top and heart notes, Reneilmol is a heavy, polyhydroxylated sesquiterpene that functions as a structural modifier and fixative. By understanding their physicochemical properties, formulation scientists can engineer synergistic accords with extended longevity and enhanced functional benefits.

Chemical & Structural Profiling

To objectively compare these compounds, we must first analyze their structural parameters, which dictate their behavior in volatile matrices.

PropertyNerolReneilmol
Chemical Class Monoterpene Alcohol[1]Sesquiterpene Triol (Isodaucane-type)[2]
IUPAC / Chemical Name cis-3,7-dimethyl-2,6-octadien-1-ol[3]6,7,10-Isodaucanetriol[2]
Molecular Formula C₁₀H₁₈O[4]C₁₅H₂₈O₃[2]
Molecular Weight 154.25 g/mol [4]256.40 g/mol
Physical State (at 20°C) Clear, colorless liquid[4]Solid powder (Melting Point: 143–145 °C)
Volatility / Boiling Point High (BP: 225 °C)[4]Extremely Low (Acts as a fixative)
Odor Profile Sweet, fresh, rose-like with citrus undertones[3][5]Odorless to faint woody (Base modifier)
Primary Botanical Source Neroli, Palmarosa, Rose[5]Plumeria obtusa, Renealmia cincinnata[2]

Olfactory Dynamics & Volatility Mechanisms

Expertise & Causality: The function of a molecule in a fragrance pyramid is strictly governed by its molecular weight and hydrogen-bonding capacity.

  • Nerol’s Sensory Impact: Nerol is the cis-isomer of geraniol[1]. Because it possesses a relatively low molecular weight (154.25 g/mol ) and only a single terminal hydroxyl group, it readily partitions into the vapor phase at room temperature[4]. This rapid evaporation allows it to interact immediately with olfactory receptors, providing a bright, rosy lift that defines the top and heart accords of a fragrance without overpowering the base[3].

  • Reneilmol’s Fixative Mechanics: In stark contrast, Reneilmol is a rigid sesquiterpene skeleton heavily functionalized with three hydroxyl groups[2]. This polyhydroxylated structure facilitates extensive intermolecular hydrogen bonding. Consequently, its vapor pressure is drastically suppressed, rendering it a solid at room temperature. While it contributes minimal primary odor, introducing Reneilmol into a formulation creates a dense hydrogen-bonding network that physically retards the evaporation of highly volatile compounds like Nerol, acting as a powerful natural fixative.

Experimental Workflows: Self-Validating Protocols

To ensure batch-to-batch consistency and objectively measure fixative performance, the following self-validating experimental protocols are recommended.

Protocol A: GC-MS Isomeric Verification of Nerol

Causality: Nerol often contains trace amounts of its trans-isomer (geraniol), which alters the olfactory profile from a fresh citrus-rose to a heavier, sweeter floral[1]. This protocol ensures isomeric purity.

  • Sample Preparation: Dilute the Nerol raw material to 1% (v/v) in GC-grade hexane. Add tetradecane (0.1 mg/mL) as an internal standard. Self-Validation: The internal standard validates the injection volume and ensures the detector response remains linear.

  • Chromatographic Separation: Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., DB-WAX). Use a temperature gradient: hold at 60°C for 2 min, then ramp at 4°C/min to 220°C. Causality: A polar stationary phase is critical here; it resolves the cis and trans isomers based on subtle differences in their spatial hydrogen-bonding interactions, which a non-polar column cannot achieve.

  • Quantification: Calculate the peak area ratio of Nerol to the internal standard. Ensure isomeric contaminants (geraniol) are <0.1% to meet regulatory food-grade and fine-fragrance specifications[3].

Protocol B: Isothermal TGA for Fixative Efficacy (Nerol + Reneilmol)

Causality: To objectively prove Reneilmol’s fixative properties, we must quantify the evaporation kinetics of Nerol at human skin temperature.

  • Blend Preparation: Prepare a Control Sample (100% Nerol) and a Test Sample (90% Nerol + 10% Reneilmol w/w).

  • TGA Setup: Load 10 mg of each sample into a Thermogravimetric Analyzer (TGA) using open aluminum pans. Self-Validation: Running the pure volatile (Control) alongside the mixture (Test) in identical atmospheric conditions isolates the variable of intermolecular binding.

  • Isothermal Analysis: Hold the temperature constant at exactly 37°C (average skin surface temperature) under a steady nitrogen flow (50 mL/min) for 120 minutes.

  • Data Interpretation: Plot weight loss (%) versus time. A statistically significant reduction in the slope of the Test Sample validates Reneilmol’s ability to lower the vapor pressure of Nerol via hydrogen-bonding networks.

Visualizing the Mechanistic Workflow

G A Formulation Input B Nerol (Top Note) High Volatility A->B C Reneilmol (Fixative) Low Volatility A->C D GC-MS: Isomeric Purity (Quality Control) B->D F Hydrogen Bonding (Vapor Pressure Suppression) B->F C->D C->F H-Bonding E TGA: Evaporation Kinetics (37°C Isothermal) D->E G Optimized Fragrance (Extended Longevity) E->G F->E

Fig 1. Mechanistic workflow for synergistic evaluation of Nerol and Reneilmol.

Formulation Strategy & Pharmacological Synergies

For drug development professionals and cosmetic scientists, the pairing of Nerol and Reneilmol extends beyond mere olfactory performance into functional dermocosmetics:

  • Synergistic Formulation: Utilize Nerol (5–15% of the fragrance concentrate) to drive initial consumer acceptance and perceived freshness[3]. Incorporate Reneilmol (1–3%) in the base. Reneilmol acts as an invisible anchor, linearizing the release of Nerol over several hours without muddying the olfactory profile.

  • Dermatological & Wellness Benefits: Nerol possesses mild antiseptic and anti-inflammatory properties, making it highly suitable for soothing topical creams and wellness-oriented aromatherapy[3][5]. Simultaneously, Reneilmol, isolated from medicinal plants like Renealmia cincinnata, has documented antiplasmodial properties. This combination is highly advantageous for developing functional fragrances, such as luxury mosquito repellents or active dermocosmetic lotions.

Sources

Validation

A Head-to-Head Comparative Analysis of S1P Receptor Modulators: The Established vs. the Novel

A Guide for Researchers in Immunology and Neurobiology In the landscape of immunomodulatory therapeutics, sphingosine-1-phosphate (S1P) receptor modulators have carved out a significant niche, particularly with the succe...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Immunology and Neurobiology

In the landscape of immunomodulatory therapeutics, sphingosine-1-phosphate (S1P) receptor modulators have carved out a significant niche, particularly with the success of Fingolimod (FTY720) in treating relapsing forms of multiple sclerosis (MS).[1][2] This guide offers a deep, head-to-head comparative framework for evaluating novel S1P receptor modulators, using the well-characterized Fingolimod as a benchmark. We will use "Reneilmol" as a representative novel chemical entity (NCE) to illustrate the requisite experimental comparisons.

The core therapeutic action of these modulators lies in their ability to alter lymphocyte trafficking.[2] By functionally antagonizing the S1P1 receptor on lymphocytes, these drugs lead to the sequestration of these immune cells within lymph nodes, preventing their infiltration into the central nervous system (CNS) where they would otherwise perpetuate autoimmune-mediated damage.[3][4][5] However, the S1P receptor family comprises five subtypes (S1P1-5), each with distinct tissue distribution and signaling properties.[1][6][7] The broader activity of first-generation modulators like Fingolimod across multiple S1P subtypes is linked to both its therapeutic efficacy and certain side effects, driving the quest for more selective next-generation compounds.[3][8]

The Molecular Players: Fingolimod and the S1P Receptor Family

Fingolimod itself is a prodrug that requires in vivo phosphorylation by sphingosine kinases (primarily SphK2) to become the active moiety, fingolimod-phosphate.[1][3][7] This active form is a structural analog of the endogenous ligand, S1P, and does not exhibit high selectivity, binding with high affinity to S1P1, S1P3, S1P4, and S1P5.[1][4][9] This multi-receptor engagement underscores the importance of a comprehensive profiling of any novel modulator.

Receptor SubtypeKey Physiological Roles & Relevance to Drug Action
S1P1 Primarily responsible for lymphocyte egress from lymph nodes.[5][6] Functional antagonism at this receptor is the main mechanism for immunosuppressive effects in MS.[3] Also involved in endothelial barrier function.
S1P2 Widely expressed; often has effects that oppose S1P1 and S1P3, particularly in relation to cell migration. Fingolimod does not bind to this receptor.[6]
S1P3 Expressed in cardiovascular, pulmonary, and CNS tissues.[1] Agonism at this receptor is linked to some of Fingolimod's cardiovascular side effects, such as transient bradycardia.
S1P4 Primarily expressed in hematopoietic and lymphoid tissues.[1][7] Its precise role in the context of current S1P modulators is still under investigation.
S1P5 Found predominantly on natural killer (NK) cells and in the CNS, specifically on oligodendrocytes, the myelin-producing cells.[1][10] Modulation of this receptor may have direct effects within the CNS.[1][5]

Comparative Molecular Profile: Fingolimod vs. Reneilmol

A direct comparison of a novel agent like Reneilmol against Fingolimod necessitates a thorough in vitro characterization. The following table outlines the critical parameters to be assessed, with established data for Fingolimod-phosphate provided for reference.

ParameterFingolimod-PhosphateReneilmol (Hypothetical Data)Scientific Rationale
Binding Affinity (Ki, nM) Measures the strength of binding to the receptor. Lower Ki indicates higher affinity. A head-to-head comparison across all five receptor subtypes is crucial to determine selectivity.
S1P1~0.3 - 3To be determinedHigh affinity is expected for therapeutic effect.
S1P2>10,000To be determinedLack of affinity is a common feature of this class.
S1P3High affinity (comparable to S1P1)To be determinedLower affinity may predict a better cardiovascular safety profile.
S1P4High affinity (comparable to S1P1)To be determinedDetermines part of the broader activity profile.
S1P5High affinity (comparable to S1P1)To be determinedAffinity here could imply direct effects on CNS cells like oligodendrocytes.
Functional Potency (EC50, nM) Measures the concentration required to elicit a half-maximal functional response. This is a key indicator of a compound's potency as an agonist.
GTPγS Binding (S1P1)~1.1To be determinedDirectly measures G-protein activation, the first step in the signaling cascade.[11]
β-Arrestin Recruitment (S1P1)~1.5To be determinedMeasures the recruitment of β-arrestin, which is critical for receptor internalization and functional antagonism.[11][12]
Signaling Bias Equipotent (GTPγS vs. β-Arrestin)To be determinedA compound that is more potent at recruiting β-arrestin than at activating G-proteins is considered "β-arrestin biased." This could theoretically lead to more efficient receptor internalization and a more desirable therapeutic profile.[11][12]

Experimental Guide: A Head-to-Head Workflow

To generate the comparative data for Reneilmol, a series of well-established in vitro assays should be performed in parallel with Fingolimod-phosphate as the control compound.

Diagram: Experimental Workflow for Comparative S1P Modulator Profiling

G cluster_0 Step 1: Receptor Binding Affinity cluster_1 Step 2: Functional Activity & Signaling Profile cluster_2 Step 3: Downstream Signaling Consequences a1 Prepare Membranes from Cells Expressing Human S1P1-5 a2 Competitive Radioligand Binding Assay a1->a2 a3 Determine Ki values for S1P1, S1P2, S1P3, S1P4, S1P5 a2->a3 b3 Determine EC50 and Emax for S1P1 a3->b3 Compare Affinity vs. Function b4 Determine EC50 and Emax for S1P1 a3->b4 Compare Affinity vs. Function b1 [35S]GTPγS Binding Assay (G-protein Activation) b1->b3 b2 β-Arrestin Recruitment Assay (Receptor Internalization) b2->b4 c3 Quantify Downstream Signaling Activation b3->c3 Correlate Receptor Activity with Cellular Response b4->c3 Correlate Receptor Activity with Cellular Response c1 Cell-Based Assays (e.g., Lymphocytes, Oligodendrocytes) c2 Western Blot for Phospho-ERK1/2 c1->c2 c2->c3

Caption: Workflow for the in vitro comparison of S1P receptor modulators.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Reneilmol and Fingolimod-phosphate for each of the five human S1P receptors.

Causality: This assay quantifies how strongly a compound binds to a receptor by measuring its ability to compete with a radiolabeled ligand. A highly selective compound will show potent competition at the target receptor (e.g., S1P1) and significantly weaker competition at others (e.g., S1P3), which is a desirable trait for minimizing off-target effects.

Methodology:

  • Membrane Preparation: Utilize cell membranes prepared from stable cell lines (e.g., CHO or HEK293) individually overexpressing each of the five human S1P receptors (S1P1-5).[13][14]

  • Assay Buffer: Prepare an appropriate assay buffer, typically containing 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free BSA, pH 7.5.[13]

  • Compound Dilution: Create serial dilutions of the test compounds (Reneilmol, Fingolimod-phosphate) and the unlabeled endogenous ligand (S1P) in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes (1-2 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [32P]S1P or a tritiated selective antagonist), and varying concentrations of the test compound.[13]

  • Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.[13]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter plates. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[13][14]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of Reneilmol and Fingolimod-phosphate in activating G-proteins coupled to the S1P1 receptor.

Causality: This functional assay directly measures the first step in G-protein-coupled receptor (GPCR) activation.[15][16][17] The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is proportional to the degree of receptor activation by an agonist. It allows for the differentiation between full agonists (high Emax) and partial agonists (lower Emax) relative to the endogenous ligand S1P.

Methodology:

  • Reagents: Use membranes from cells expressing the S1P1 receptor. The assay buffer typically contains HEPES, NaCl, MgCl2, 0.1% BSA, and a fixed concentration of GDP (e.g., 1-10 µM).[14][18]

  • Compound Preparation: Prepare serial dilutions of Reneilmol and Fingolimod-phosphate in the assay buffer.

  • Assay Procedure: a. In a 96-well plate, add the membranes, assay buffer, and the test compounds. b. Initiate the reaction by adding [³⁵S]GTPγS (e.g., 50-200 pM).[18] c. Incubate for 30-60 minutes at 30°C.[14] d. Terminate the reaction by filtration through glass fiber filter plates. e. Wash with ice-cold buffer and measure the bound radioactivity.[14][18]

  • Data Analysis: Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist. Use a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Protocol 3: β-Arrestin Recruitment Assay

Objective: To determine the potency and efficacy of Reneilmol and Fingolimod-phosphate in promoting the recruitment of β-arrestin to the S1P1 receptor.

Causality: The primary mechanism of action for Fingolimod is functional antagonism, which is achieved by inducing profound internalization and degradation of the S1P1 receptor, thus rendering the cell unresponsive to the S1P gradient.[3][4] This process is heavily dependent on the recruitment of β-arrestin.[11][12] Therefore, a potent ability to recruit β-arrestin is a critical attribute for a therapeutic S1P modulator.[19][20]

Methodology:

  • Assay System: Utilize a commercially available assay system, such as the DiscoverX PathHunter® β-arrestin assay. This system uses enzyme fragment complementation, where the S1P1 receptor is tagged with one enzyme fragment and β-arrestin with the other.[20][21][22]

  • Cell Culture: Use the engineered cell line (e.g., CHO-K1) expressing the tagged S1P1 and β-arrestin constructs. Seed the cells in 96- or 384-well plates and incubate overnight.[21]

  • Compound Addition: Add serial dilutions of Reneilmol and Fingolimod-phosphate to the cells.

  • Incubation: Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[14]

  • Detection: Add the chemiluminescent substrate according to the manufacturer's protocol and incubate for approximately 60 minutes at room temperature.[14][20]

  • Signal Measurement: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the signal against the log concentration of the agonist and fit to a sigmoidal dose-response curve to obtain EC50 and Emax values.

Downstream Signaling and Interpretation

Diagram: S1P1 Receptor Signaling Pathways

G cluster_membrane Plasma Membrane S1P_Modulator S1P Modulator (e.g., Fingolimod-P, Reneilmol) S1P1 S1P1 Receptor S1P_Modulator->S1P1 Binds & Activates Gi Gαi/βγ S1P1->Gi Activates bArrestin β-Arrestin S1P1->bArrestin Recruits PI3K PI3K/Akt Gi->PI3K Ras_Raf Ras/Raf/MEK Gi->Ras_Raf Internalization Receptor Internalization bArrestin->Internalization Cell_Response Cellular Responses (Survival, Proliferation, Migration) PI3K->Cell_Response ERK p-ERK1/2 Ras_Raf->ERK ERK->Cell_Response Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress

Caption: S1P1 receptor activation leads to G-protein and β-arrestin pathways.

Beyond the initial receptor binding and activation events, it is valuable to assess the impact on downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK).[23][24][25] S1P1 activation is known to induce ERK phosphorylation through a Gαi-dependent pathway.[10][25]

A Western blot analysis can be performed on a relevant cell type (e.g., lymphocytes) treated with Reneilmol and Fingolimod-phosphate. A robust and sustained phosphorylation of ERK would confirm that the compound is not only binding and activating the receptor at the membrane level but is also propagating a signal intracellularly. Comparing the time course and dose-response of ERK phosphorylation between the two compounds can provide further insights into their signaling dynamics.

Conclusion

A rigorous head-to-head comparison is indispensable when evaluating a novel S1P receptor modulator against an established therapeutic like Fingolimod. By systematically assessing receptor binding affinity, functional potency for both G-protein activation and β-arrestin recruitment, and downstream signaling consequences, researchers can build a comprehensive profile of the new chemical entity. This multi-faceted approach, grounded in the detailed experimental protocols provided, allows for an informed judgment on the potential selectivity, potency, and therapeutic advantages of "Reneilmol" over the existing standard of care, ultimately guiding the trajectory of its development.

References

  • Chun, J., and Brinkmann, V. (2011). Fingolimod (FTY720), an S1P receptor modulator in multiple sclerosis. The Journal of Clinical Investigation. Available at: [Link]

  • Wikipedia. Sphingosine-1-phosphate receptor modulator. Available at: [Link]

  • Park, S.-J., and Im, D.-S. (2017). Action mechanism of fingolimod and other S1P receptor modulators. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fingolimod Hydrochloride?. Available at: [Link]

  • MS-Selfie. (2023). S1P modulators. Available at: [Link]

  • Suzuki, K., et al. (2014). Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases. AIMS Press. Available at: [Link]

  • Cleveland Clinic. (n.d.). Sphingosine 1-phosphate Receptor Modulators (Comprehensive). Available at: [Link]

  • Arish, M., et al. (2023). Sphingosine-1-phosphate receptor signaling regulates an ERK1/2–p65 molecular switch in macrophages during Leishmania donovani infection. Frontiers in Immunology. Available at: [Link]

  • Mehling, M., et al. (2011). Clinical immunology of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in multiple sclerosis. Neurology. Available at: [Link]

  • Brinkmann, V. (2009). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. PubMed. Available at: [Link]

  • Pyne, S., and Pyne, N. J. (2011). Downstream signaling pathways of sphingosine-1-phosphate (S1P) receptors. ResearchGate. Available at: [Link]

  • Scott, F. L., et al. (2022). Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Frontiers in Pharmacology. Available at: [Link]

  • Li, Z., et al. (2015). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. PMC. Available at: [Link]

  • AJMC. (2021). Amiselimod Most Effective S1P Receptor Modulator for Patients With MS. Available at: [Link]

  • Karliner, J. S., et al. (2011). Cardiomyocyte S1P1 Receptor–mediated Extracellular Signal–related Kinase Signaling and Desensitization. PMC. Available at: [Link]

  • Halabi, H., et al. (2018). S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo. PubMed. Available at: [Link]

  • Lee, M.-J., et al. (2011). ERK and JNK acted as downstream signaling molecules of S1P-induced Flk-1 transactivation. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of Novel β-Arrestin Biased Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis. Available at: [Link]

  • Zafar, H., et al. (2022). The Comparative Effectiveness and Tolerability of Sphingosine-1-Phosphate Receptor Modulators in Patients With Multiple Sclerosis: A Network Meta-Analysis of Randomized Controlled Trials. PMC. Available at: [Link]

  • ResearchGate. (n.d.). β-Arrestin binding and sphingosine-1-phosphate receptor 1 (S1P 1 )... Available at: [Link]

  • Clemens, J., et al. (2006). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). NCBI. Available at: [Link]

  • Noorbakhsh, F., et al. (2021). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in Pharmacology. Available at: [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Available at: [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI. Available at: [Link]

  • Wouters, E., et al. (2022). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Springer. Available at: [Link]

  • Diez-Alarcia, R., et al. (2016). Assay of GTPγS Binding in Autoradiography. Springer Nature Experiments. Available at: [Link]

  • Medizinonline. (n.d.). S1P receptor modulators in RRMS: tailored therapy management. Available at: [Link]

  • Chiba, K. (2012). Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis. Journal of Nippon Medical School. Available at: [Link]

  • Boster Bio. (n.d.). ERK Signaling Pathway. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.